molecular formula C51H79NO13 B15609664 Rapamycin-13C,d3

Rapamycin-13C,d3

Cat. No.: B15609664
M. Wt: 918.2 g/mol
InChI Key: QFJCIRLUMZQUOT-MWXRVANUSA-N
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Description

Rapamycin-13C,d3 is a useful research compound. Its molecular formula is C51H79NO13 and its molecular weight is 918.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C51H79NO13

Molecular Weight

918.2 g/mol

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuterio(113C)methoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

InChI

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1/i8+1D3

InChI Key

QFJCIRLUMZQUOT-MWXRVANUSA-N

Origin of Product

United States

Foundational & Exploratory

Rapamycin-13C,d3: A Technical Guide to Synthesis and Isotopic Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Rapamycin-13C,d3. The document details a plausible biosynthetic and semi-synthetic route for its production and offers comprehensive experimental protocols for the verification of its isotopic enrichment. This guide is intended to serve as a valuable resource for researchers utilizing this compound as an internal standard in pharmacokinetic and metabolic studies, and for those interested in the intricacies of isotopic labeling of complex natural products.

Introduction to Rapamycin (B549165) and its Isotopologues

Rapamycin, also known as Sirolimus, is a macrolide compound produced by the bacterium Streptomyces hygroscopicus. It is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[1][2][3][4] Rapamycin exerts its inhibitory effect by forming a complex with the immunophilin FKBP12, which then binds to the mTORC1 complex, a key component of the mTOR signaling pathway.[5]

Isotopically labeled versions of rapamycin, such as this compound, are indispensable tools in drug development and clinical research. They are primarily used as internal standards for quantitative analysis by mass spectrometry (MS) due to their nearly identical chemical and physical properties to the unlabeled drug, but with a distinct mass.[6] This allows for accurate quantification of rapamycin in complex biological matrices.

Synthesis of this compound

A definitive, publicly available, step-by-step protocol for the industrial synthesis of this compound is proprietary. However, based on the known biosynthesis of rapamycin and general principles of isotopic labeling, a plausible combined biosynthetic and semi-synthetic approach can be outlined.

The rapamycin backbone is a polyketide, synthesized by a polyketide synthase (PKS) enzyme complex that utilizes acetate (B1210297) and propionate (B1217596) as building blocks.[7][8][9] The d3-label is typically a deuterated methyl group.

Proposed Biosynthetic and Semi-Synthetic Route

A feasible strategy for the synthesis of this compound involves two key stages:

  • Biosynthetic Incorporation of ¹³C: Fermentation of Streptomyces hygroscopicus in a culture medium enriched with a ¹³C-labeled precursor, such as [1-¹³C]- or [2-¹³C]-acetate. The PKS machinery of the bacterium will incorporate this labeled precursor into the rapamycin backbone, resulting in a ¹³C-labeled rapamycin molecule.[10]

  • Semi-synthetic Introduction of the d3-label: Following the biosynthetic production of a suitable rapamycin precursor, a selective deuteromethylation step can be employed to introduce the three deuterium (B1214612) atoms. This would likely involve the chemical modification of a hydroxyl group to a deuterated methoxy (B1213986) group using a deuterated methylating agent.

Experimental Workflow for Synthesis

G cluster_0 Biosynthesis of ¹³C-labeled Rapamycin Intermediate cluster_1 Semi-synthesis of d3-label Start Start Prepare Culture Medium Prepare Culture Medium with ¹³C-labeled Acetate Start->Prepare Culture Medium Inoculate Inoculate with Streptomyces hygroscopicus Prepare Culture Medium->Inoculate Fermentation Fermentation under Controlled Conditions Inoculate->Fermentation Extraction Extraction and Purification of ¹³C-Rapamycin Intermediate Fermentation->Extraction Intermediate ¹³C-Rapamycin Intermediate Extraction->Intermediate Protection Protect Reactive Groups (if necessary) Intermediate->Protection Deuteromethylation Selective Deuteromethylation (e.g., with CD₃I) Protection->Deuteromethylation Deprotection Deprotection (if necessary) Deuteromethylation->Deprotection Purification Final Purification and Characterization Deprotection->Purification

Figure 1. Proposed experimental workflow for the synthesis of this compound.

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is critical to ensure its suitability as an internal standard. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this analysis due to its high sensitivity and specificity.

Quantitative Data

Commercially available this compound and its deuterated analog typically exhibit high levels of isotopic enrichment. The following tables summarize representative data from certificates of analysis for such standards.

Parameter Specification Source
Chemical Purity (HPLC) ≥97.0%[4]
Isotopic Enrichment (¹³C) ≥99% atom ¹³C[4][11][12]
Isotopic Enrichment (D) ≥99.5% atom D[4]
Molecular Formula C₅₀¹³CH₇₆D₃NO₁₃[4]
Molecular Weight 918.18[4]

Table 1. Typical specifications for commercially available this compound.

Parameter Specification Source
Chemical Purity (HPLC) ≥98%[13][14]
Isotopic Enrichment (D) ≥98%[13][14]
Molecular Formula C₅₁H₇₆D₃NO₁₃[13][14]
Molecular Weight 917.19[13][14]

Table 2. Typical specifications for commercially available Rapamycin-d3.

Experimental Protocol for Isotopic Purity Analysis by LC-MS/MS

This protocol outlines a general procedure for the determination of the isotopic purity of this compound.

3.2.1. Sample Preparation

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with the same solvent to cover a range of concentrations suitable for LC-MS/MS analysis.

  • Sample Matrix: For method validation, spike known amounts of the working solutions into a relevant biological matrix (e.g., blank plasma or tissue homogenate) that has been pre-treated to remove proteins. A common protein precipitation method involves adding three volumes of cold acetonitrile (B52724) to one volume of the biological matrix, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is then collected for analysis.

3.2.2. LC-MS/MS Instrumentation and Conditions

Parameter Condition Source
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system[1][2][3]
Column Reversed-phase C8 or C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size)[2][3]
Mobile Phase A Water with 0.1% formic acid or 2 mM ammonium (B1175870) acetate[1][7]
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid[1]
Gradient A typical gradient could be: 0-1 min, 30% B; 1-5 min, 30-95% B; 5-7 min, 95% B; 7-7.1 min, 95-30% B; 7.1-10 min, 30% B. The flow rate is typically 0.3-0.5 mL/min.[1]
Column Temperature 40-50 °C[2]
Injection Volume 5-20 µL[1][2]
Mass Spectrometer Triple quadrupole mass spectrometer[3]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[2][3]
MRM Transitions Rapamycin (unlabeled): Q1: 931.6 ([M+NH₄]⁺) or 936.6 ([M+Na]⁺), Q3: 864.5 or 409.3This compound: Q1: 935.6 ([M+NH₄]⁺) or 940.6 ([M+Na]⁺), Q3: 868.5 or 413.3[2][3][7]
Internal Standard Ascomycin or a different isotopologue of rapamycin can be used.[3]

Table 3. Recommended LC-MS/MS parameters for isotopic purity analysis of this compound.

3.2.3. Data Analysis

  • Peak Integration: Integrate the chromatographic peaks corresponding to the different isotopologues of rapamycin (e.g., M, M+1, M+2, M+3, M+4 for this compound).

  • Isotopic Distribution: Determine the relative abundance of each isotopologue.

  • Isotopic Purity Calculation: The isotopic purity is calculated as the percentage of the desired labeled isotopologue (this compound) relative to the sum of all detected rapamycin isotopologues.

    Isotopic Purity (%) = (Area of this compound peak / Sum of areas of all Rapamycin isotopologue peaks) x 100

Experimental Workflow for Isotopic Purity Analysis

G Start Start SamplePrep Sample Preparation (Dissolution, Dilution, Spiking) Start->SamplePrep LC Liquid Chromatography (Separation on C8/C18 column) SamplePrep->LC MS Tandem Mass Spectrometry (ESI+, MRM mode) LC->MS DataAcquisition Data Acquisition (Chromatogram Generation) MS->DataAcquisition PeakIntegration Peak Integration of Isotopologue Signals DataAcquisition->PeakIntegration PurityCalc Isotopic Purity Calculation PeakIntegration->PurityCalc End End PurityCalc->End

Figure 2. Experimental workflow for the isotopic purity analysis of this compound.

Rapamycin and the mTOR Signaling Pathway

A thorough understanding of the mechanism of action of rapamycin is crucial for its application in research. The following diagram illustrates the central role of the mTOR signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex.

mTOR_Pathway PI3K PI3K AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis allows Rapamycin Rapamycin Rapa_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rapa_FKBP12 FKBP12 FKBP12 FKBP12->Rapa_FKBP12 Rapa_FKBP12->mTORC1 inhibits

Figure 3. Simplified mTOR signaling pathway showing inhibition by Rapamycin.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of this compound. While a detailed, proprietary synthesis protocol is not publicly available, a plausible biosynthetic and semi-synthetic route has been proposed. Furthermore, a detailed experimental protocol for the verification of isotopic purity using LC-MS/MS has been provided, along with representative quantitative data. The included diagrams of the experimental workflows and the mTOR signaling pathway serve to visually summarize the key processes. This guide is intended to be a valuable resource for researchers and professionals working with isotopically labeled rapamycin, facilitating a deeper understanding of its production and quality control.

References

Mechanism of Action of Labeled mTOR Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mechanism of action of labeled mTOR inhibitors for researchers, scientists, and drug development professionals. It delves into the core mTOR signaling pathways, classifies the various inhibitors, details their mechanisms of action, presents quantitative data, and outlines key experimental protocols for their characterization.

The mTOR Signaling Pathway: A Central Regulator of Cell Growth

The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that is a key component of the PI3K/AKT/mTOR signaling pathway.[1][2] It plays a pivotal role in regulating cellular processes such as growth, proliferation, metabolism, and survival.[1][3] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3]

  • mTORC1: This complex is composed of mTOR, RAPTOR, mLST8, PRAS40, and DEPTOR.[4] It integrates signals from growth factors, nutrients, energy levels, and cellular stress to control protein synthesis, lipid synthesis, and autophagy.[3][5][6] Key upstream regulators include the TSC1/TSC2 complex, which acts as a GTPase activating protein for the small G-protein Rheb.[1][7] Activated Rheb directly binds to and activates mTORC1.[7] Downstream, mTORC1 phosphorylates substrates such as S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) to promote protein synthesis.[8]

  • mTORC2: This complex contains mTOR, RICTOR, mLST8, DEPTOR, SIN1, and PROTOR.[4] It is primarily activated by growth factors in a PI3K-dependent manner and is crucial for cell survival and cytoskeletal organization.[3][7] A key downstream target of mTORC2 is Akt, which it phosphorylates at serine 473, leading to its full activation.[6][9]

mTOR_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Signaling Growth Factors Growth Factors Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Receptor Tyrosine Kinases Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy Autophagy mTORC1->Autophagy mTORC2->AKT pS473 Cytoskeletal Organization Cytoskeletal Organization mTORC2->Cytoskeletal Organization Cell Survival Cell Survival mTORC2->Cell Survival Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4EBP1->Protein Synthesis

Caption: The mTOR signaling pathway, illustrating the distinct roles of mTORC1 and mTORC2.

Classification of mTOR Inhibitors

mTOR inhibitors are categorized into three generations based on their mechanism of action.

First-Generation: Rapalogs (Allosteric Inhibitors)

Rapamycin and its analogs (rapalogs), such as everolimus (B549166) and temsirolimus, are allosteric inhibitors of mTORC1.[3] They exert their effect by forming a complex with the intracellular protein FKBP12.[3][8] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, which sterically hinders the active site and inhibits mTORC1 activity.[1][7] While effective at inhibiting some mTORC1 functions, rapalogs only partially block the phosphorylation of 4E-BP1 and do not directly inhibit mTORC2.[1][8]

Rapalog_Mechanism Rapalog Rapalog Rapalog_FKBP12 Rapalog-FKBP12 Complex Rapalog->Rapalog_FKBP12 FKBP12 FKBP12 FKBP12->Rapalog_FKBP12 mTORC1 mTORC1 Rapalog_FKBP12->mTORC1 Binds to FRB domain Inactive_mTORC1 Inactive mTORC1 mTORC1->Inactive_mTORC1 Allosteric Inhibition mTOR_KI_Mechanism mTOR_KI mTOR-KI mTOR_Kinase_Domain mTOR Kinase Domain (ATP-binding site) mTOR_KI->mTOR_Kinase_Domain Competes with ATP mTORC1 mTORC1 mTORC2 mTORC2 Inactive_mTORC1 Inactive mTORC1 mTORC1->Inactive_mTORC1 Inhibition Inactive_mTORC2 Inactive mTORC2 mTORC2->Inactive_mTORC2 Inhibition Kinase_Assay_Workflow A 1. Immunoprecipitate mTORC1 or mTORC2 B 2. Incubate with Inhibitor A->B C 3. Add Substrate and ATP B->C D 4. Kinase Reaction C->D E 5. Western Blot for Phospho-Substrate D->E F 6. Quantify and Calculate IC50 E->F

References

An In-Depth Technical Guide to In Vitro Studies with Rapamycin-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro applications of isotopically labeled Rapamycin-13C,d3. While its predominant use is as an internal standard for the precise quantification of rapamycin (B549165), this document also explores its potential as a metabolic tracer. This guide offers detailed experimental protocols, data presentation formats, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Rapamycin and its Isotopologue

Rapamycin, also known as Sirolimus, is a macrolide compound that is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival. It functions by forming a complex with the intracellular protein FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).

This compound is a stable isotope-labeled version of rapamycin, containing one Carbon-13 atom and three deuterium (B1214612) atoms. This labeling results in a predictable mass shift, making it an ideal internal standard for mass spectrometry-based quantification of rapamycin. While less common, its properties also lend it to potential use in metabolic tracing studies to understand the biotransformation of rapamycin itself.

Core Application: this compound as an Internal Standard

The most prevalent in vitro application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to quantify the concentration of unlabeled rapamycin in biological matrices, including cell lysates and culture media. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.

Experimental Protocol: Quantification of Rapamycin in Cell Lysates using this compound

This protocol outlines a general procedure for the quantification of rapamycin in cultured cells.

Materials:

  • Cell culture of interest (e.g., HEK293, HeLa, MCF-7)

  • Unlabeled Rapamycin (for treatment)

  • This compound (as internal standard)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein precipitation solution (e.g., ice-cold acetonitrile (B52724) or methanol)

  • LC-MS grade solvents (e.g., water, acetonitrile, formic acid)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere and grow.

    • Treat cells with the desired concentrations of unlabeled rapamycin for the specified duration. Include vehicle-treated control cells.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer.

    • Collect the cell lysate and determine the protein concentration using a standard method (e.g., BCA assay).

  • Sample Preparation for LC-MS/MS:

    • To a known amount of cell lysate (e.g., 100 µL), add a fixed concentration of this compound internal standard solution.

    • Vortex briefly to mix.

    • Add 3-4 volumes of ice-cold protein precipitation solution (e.g., acetonitrile).

    • Vortex vigorously for 1-2 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto an appropriate LC column (e.g., C18).

    • Perform chromatographic separation using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify rapamycin and this compound using multiple reaction monitoring (MRM) mode on a tandem mass spectrometer.

      • Example MRM transitions (positive ion mode):

        • Rapamycin (unlabeled): Precursor ion (Q1) -> Product ion (Q3)

        • This compound: Precursor ion (Q1) -> Product ion (Q3) (with a mass shift corresponding to the isotopic label)

  • Data Analysis:

    • Calculate the peak area ratio of the analyte (unlabeled rapamycin) to the internal standard (this compound).

    • Generate a standard curve by analyzing known concentrations of unlabeled rapamycin spiked with the same fixed concentration of the internal standard.

    • Determine the concentration of rapamycin in the cell lysates by interpolating the peak area ratios from the standard curve.

Data Presentation: Quantitative Analysis of Rapamycin

The quantitative data obtained from such experiments should be presented in a clear and structured table.

Cell LineTreatment GroupRapamycin Concentration (nM)Incubation Time (hours)Intracellular Rapamycin (ng/mg protein)
HEK293Vehicle Control024Not Detected
HEK293Rapamycin10245.2 ± 0.4
HEK293Rapamycin502424.8 ± 1.9
HeLaVehicle Control024Not Detected
HeLaRapamycin10244.7 ± 0.3
HeLaRapamycin502422.1 ± 1.5

Data are presented as mean ± standard deviation from three independent experiments.

Visualization: Workflow for Rapamycin Quantification

G cluster_0 Sample Preparation cluster_1 Analysis Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Spike with this compound Spike with this compound Cell Lysis->Spike with this compound Protein Precipitation Protein Precipitation Spike with this compound->Protein Precipitation Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis Injection Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification Peak Area Ratio

Workflow for quantifying intracellular rapamycin.

Potential Application: this compound as a Metabolic Tracer

While not widely reported in the literature, this compound can theoretically be used as a tracer to study its own metabolic fate within cells. This involves treating cells with the labeled compound and then using mass spectrometry to identify and quantify the parent compound and its metabolites that retain the isotopic label.

Hypothetical Experimental Protocol: Tracing the Metabolism of this compound

This protocol is a proposed methodology for tracing the biotransformation of this compound in an in vitro cell culture model, such as primary hepatocytes or a metabolically active cancer cell line.

Materials:

  • Metabolically competent cell line (e.g., HepG2, primary human hepatocytes)

  • This compound

  • Cell culture medium

  • Ice-cold PBS

  • Metabolite extraction solvent (e.g., 80% methanol (B129727), pre-chilled to -80°C)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard medium with a fresh medium containing a known concentration of this compound.

    • Incubate for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the time-dependent metabolism.

  • Metabolite Quenching and Extraction:

    • At each time point, rapidly aspirate the medium and wash the cells twice with ice-cold PBS to quench metabolic activity.

    • Immediately add pre-chilled 80% methanol to the cells.

    • Scrape the cells and collect the cell lysate/methanol mixture.

    • Vortex vigorously and centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-HRMS (High-Resolution Mass Spectrometry) Analysis:

    • Analyze the extracts using a high-resolution mass spectrometer coupled with liquid chromatography.

    • Acquire data in full scan mode to detect all potential labeled metabolites.

    • Perform targeted MS/MS analysis on the parent this compound and any suspected metabolites to confirm their structures.

  • Data Analysis:

    • Extract ion chromatograms for the exact mass of this compound and its potential metabolites (e.g., hydroxylated, demethylated, or glucuronidated forms, all retaining the 13C and d3 labels).

    • Analyze the mass spectra to confirm the presence of the isotopic label in the metabolites.

    • Quantify the relative abundance of the parent compound and its metabolites over time to determine the rate of metabolism.

Expected Data Presentation: Metabolic Fate of this compound

The results of a tracer study could be summarized in a table detailing the relative abundance of the parent compound and its identified metabolites over time.

Time (hours)Relative Abundance of this compound (%)Relative Abundance of Metabolite A-13C,d3 (%)Relative Abundance of Metabolite B-13C,d3 (%)
010000
285.2 ± 5.110.3 ± 2.54.5 ± 1.2
660.7 ± 4.825.1 ± 3.914.2 ± 2.8
1235.4 ± 3.240.5 ± 4.124.1 ± 3.5
2415.1 ± 2.155.8 ± 5.329.1 ± 4.0

Data are presented as the percentage of the total detected labeled species (mean ± SD).

Visualization: Workflow for Metabolic Tracing

G cluster_0 Cellular Experiment cluster_1 Sample Processing cluster_2 Analysis Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Time-course Incubation Time-course Incubation Treatment with this compound->Time-course Incubation Metabolite Quenching Metabolite Quenching Time-course Incubation->Metabolite Quenching Metabolite Extraction Metabolite Extraction Metabolite Quenching->Metabolite Extraction Sample Cleanup Sample Cleanup Metabolite Extraction->Sample Cleanup LC-HRMS Analysis LC-HRMS Analysis Sample Cleanup->LC-HRMS Analysis Injection Data Analysis Data Analysis LC-HRMS Analysis->Data Analysis Metabolite Identification & Quantification Metabolite Identification & Quantification Data Analysis->Metabolite Identification & Quantification mTOR_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex inhibits Rheb Rheb TSC_Complex->Rheb inhibits Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis inhibits (when unphosphorylated) Rapamycin This compound FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 inhibits

The Use of Isotopically Labeled Rapamycin (Rapamycin-13C,d3) in Metabolic Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the application of isotopically labeled Rapamycin (B549165), specifically Rapamycin-13C,d3, in the context of metabolic analysis. While traditionally used as an internal standard for pharmacokinetic studies, this guide explores its potential as a tracer for metabolic flux analysis (MFA) to elucidate the metabolic fate of the drug and its impact on cellular metabolic pathways. We present detailed experimental protocols for cell culture, metabolite extraction, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Furthermore, this guide summarizes the known quantitative effects of Rapamycin on key metabolic pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and lipid metabolism, and provides visualizations of relevant signaling and metabolic pathways to aid in experimental design and data interpretation.

Introduction: Rapamycin and Metabolic Flux Analysis

Rapamycin (also known as Sirolimus) is a macrolide compound that acts as a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1] The mTOR protein is a core component of two distinct complexes, mTOR Complex 1 (mTORC1) and mTORC2. Rapamycin, by forming a complex with the intracellular protein FKBP12, allosterically inhibits the activity of mTORC1, which is sensitive to nutrients and growth factors.[1]

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[2] By introducing a substrate labeled with a stable isotope (e.g., ¹³C, ²H, ¹⁵N) into a biological system, researchers can trace the path of the labeled atoms through metabolic pathways.[2] This is typically achieved using mass spectrometry or NMR to measure the incorporation of the isotope into downstream metabolites.

This compound is a stable isotope-labeled version of Rapamycin. While its primary application has been as an internal standard for accurate quantification in pharmacokinetic studies, its potential as a tracer in MFA offers a unique opportunity to:

  • Trace the metabolic fate of Rapamycin itself: Quantify the flux of Rapamycin into its various metabolites.

  • Investigate the direct impact of Rapamycin on cellular metabolism: Understand how the presence and metabolism of Rapamycin directly alter metabolic pathways.

This guide will provide the foundational knowledge and protocols to leverage this compound for advanced metabolic research.

The mTOR Signaling Pathway and Rapamycin's Point of Intervention

Rapamycin's primary mechanism of action is the inhibition of mTORC1. This complex integrates signals from various upstream pathways, including the insulin/PI3K/Akt pathway, to control protein synthesis, lipid synthesis, and autophagy. The following diagram illustrates the central role of mTORC1 and the inhibitory action of the Rapamycin-FKBP12 complex.

mTOR_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_output Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 (mTOR, Raptor, GβL) Growth Factors->mTORC1 Activates Nutrients (Amino Acids) Nutrients (Amino Acids) Nutrients (Amino Acids)->mTORC1 Activates Protein Synthesis Protein Synthesis (p70S6K, 4E-BP1) mTORC1->Protein Synthesis Promotes Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Promotes Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition Promotes Rapamycin Rapamycin Rap_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rap_FKBP12 FKBP12 FKBP12 FKBP12->Rap_FKBP12 Rap_FKBP12->mTORC1 Inhibits

Figure 1. Simplified mTORC1 signaling pathway showing inhibition by the Rapamycin-FKBP12 complex.

Experimental Design and Protocols

This section outlines a general workflow and detailed protocols for using this compound in metabolic studies.

General Experimental Workflow

The following diagram provides a high-level overview of an experiment designed to trace the metabolic fate of this compound and assess its impact on cellular metabolism.

Experimental_Workflow A 1. Cell Culture (e.g., cancer cell line) B 2. Labeling Treat cells with this compound A->B C 3. Quenching & Harvesting Rapidly halt metabolism and collect cells B->C D 4. Metabolite Extraction (e.g., using methanol/acetonitrile (B52724)/water) C->D E 5. LC-MS/MS Analysis Quantify labeled Rapamycin, its metabolites, and other cellular metabolites D->E F 6. Data Analysis - Pharmacokinetic modeling - Isotopic enrichment calculation - Metabolic flux analysis E->F

Figure 2. General workflow for a this compound metabolic tracing experiment.
Detailed Experimental Protocols

Protocol 1: Cell Culture and Labeling

  • Cell Seeding: Plate cells (e.g., a cancer cell line known to be sensitive to Rapamycin) in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare fresh culture medium. Dissolve this compound (structure and labeled positions should be confirmed from the supplier) in a suitable solvent (e.g., DMSO or ethanol) to create a stock solution. The final concentration of the solvent in the culture medium should be minimal (<0.1%) to avoid off-target effects.

  • Labeling: Aspirate the old medium from the cells and replace it with the prepared labeling medium containing the desired concentration of this compound. The concentration should be determined based on the IC50 of Rapamycin for the specific cell line and the goals of the experiment (e.g., 20-100 nM).

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the time-dependent metabolism of the drug and its effects on cellular pathways.

Protocol 2: Metabolite Extraction

  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water or 50:30:20 acetonitrile:methanol:water) to the culture dish.

  • Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.

  • Storage: Store the metabolite extracts at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol is a generalized procedure based on common methods for Rapamycin quantification. Specific parameters will need to be optimized for the instrument used.

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used (e.g., Zorbax SB-C18, YMC ODS-AQ).

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization.

    • Injection Volume: Typically 5-20 µL of the metabolite extract.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for Rapamycin, its labeled form, and its expected metabolites.

    • MRM Transitions: These must be empirically determined. For unlabeled Rapamycin, a common transition is m/z 931.6 → 864.5 (as [M+NH₄]⁺ adduct). For this compound, the precursor ion will be shifted accordingly (e.g., m/z 935.6). Transitions for metabolites would involve a mass shift corresponding to the metabolic modification (e.g., +16 for hydroxylation, -14 for demethylation).

Data Presentation and Analysis

Tracing the Metabolic Fate of Rapamycin

By monitoring the appearance of labeled metabolites over time, it is possible to map the primary routes of Rapamycin metabolism. The major metabolites are formed through hydroxylation and demethylation.

Rapamycin_Metabolism Rapa_labeled This compound Hydroxy Hydroxy-Rapamycin-13C,d3 Rapa_labeled->Hydroxy + O Demethyl Demethyl-Rapamycin-13C,d3 Rapa_labeled->Demethyl - CH3 Dihydroxy Dihydroxy-Rapamycin-13C,d3 Hydroxy->Dihydroxy + O

Figure 3. Simplified metabolic pathway of Rapamycin showing major modifications.

The flux through these pathways can be estimated by quantifying the rate of formation of each labeled metabolite.

Table 1: Major Metabolites of Rapamycin

Metabolite ClassModificationMass Shift (Da)
Hydroxy-RapamycinHydroxylation+16
Dihydroxy-RapamycinDihydroxylation+32
Demethyl-RapamycinDemethylation-14

Note: The exact positions of modifications would need to be determined by fragmentation analysis.

Impact of Rapamycin on Cellular Metabolism

Rapamycin, through its inhibition of mTORC1, significantly alters cellular metabolism. Below is a summary of its effects on key pathways, with quantitative data from published studies.

Glycolysis: mTORC1 is a positive regulator of several glycolytic enzymes.[3] Inhibition by Rapamycin generally leads to a decrease in glycolytic flux.

Table 2: Effect of Rapamycin on Glycolysis

Cell Type/ModelTreatmentEffectQuantitative ChangeReference
Human Cardiac FibroblastsLong-term RapamycinReduced glycolysisGlycolysis rate decreased from ~5.5 to ~1 mg/dl/10⁵ cells[4]
T-cell Lymphoma CellsRapamycinReduced glycolytic rate and glucose utilizationSubstantial reduction observed[5]
Tsc2-/- MEFsRapamycinDecreased expression of glycolytic enzymes (HKII, PKM2)Protein levels reduced[3]

Pentose Phosphate Pathway (PPP): The effect of Rapamycin on the PPP is more complex. Some studies report an increase in PPP intermediates, potentially as a response to oxidative stress or for anabolic purposes.

Table 3: Effect of Rapamycin on the Pentose Phosphate Pathway

Cell Type/ModelTreatmentEffectQuantitative ChangeReference
Mouse Embryonic Fibroblasts48h RapamycinIncreased levels of PPP intermediatesSignificant increase in Ribose 5-phosphate and Ribose[2]
Prostate Cancer CellsRapamycinAbolished AR-mediated upregulation of G6PDG6PD levels reduced[6]

Lipid Metabolism: mTORC1 promotes lipid synthesis. Therefore, Rapamycin treatment is often associated with a decrease in de novo lipogenesis and alterations in the cellular lipidome.

Table 4: Effect of Rapamycin on Lipid Metabolism

Cell Type/ModelTreatmentEffectQuantitative ChangeReference
Lmna-/- Mice Adipose TissueRapamycinSuppressed elevated lipolysisReduced ATGL expression and serum FFAs[7]
Tsc2-/- MEFs16h Rapamycin (20 nM)Altered lipid class abundanceDecrease in diglycerides and triglycerides; increase in phosphatidylcholines[8]
Aged Mice Skeletal MuscleRapamycinSignificant shift in the lipidomeIncrease in diacylglycerols; decrease in phosphatidylcholines[9]

Conclusion and Future Directions

This compound is a valuable tool for researchers studying the pharmacokinetics and metabolic effects of this important mTOR inhibitor. The protocols and data presented in this guide provide a framework for its use in quantitative metabolic analysis. While its application for classical metabolic flux analysis remains a novel concept, the ability to trace the drug's own metabolism offers a direct way to study drug bioactivation and detoxification pathways. By combining the tracing of labeled Rapamycin with the analysis of its downstream effects on central carbon metabolism, a more complete picture of its mode of action can be achieved. Future studies should focus on applying these methods to various disease models to better understand the context-dependent metabolic consequences of mTOR inhibition and to develop more effective therapeutic strategies.

References

A Technical Guide to the Discovery and History of Labeled Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rapamycin (B549165), a macrolide natural product, has journeyed from a simple antifungal agent to a cornerstone of cell biology research and clinical medicine. Its profound immunosuppressive and antiproliferative activities spurred a decades-long quest to understand its mechanism of action. This endeavor was fundamentally reliant on the use of labeled rapamycin derivatives, which enabled the identification of its direct cellular partners and the elucidation of a central signaling pathway that governs cell growth and metabolism. This technical guide details the pivotal discoveries in the history of rapamycin, focusing on the critical role of labeled compounds and the experimental methodologies that unlocked the secrets of the mTOR pathway.

Discovery of Rapamycin: From Easter Island Soil to the Laboratory

The story of rapamycin begins in 1964 with a Canadian medical expedition to Easter Island, known locally as Rapa Nui.[1][2] Microbiologist Georges Nógrády collected soil samples in an attempt to understand the local population's apparent immunity to tetanus.[1] These samples were later provided to scientists at Ayerst Pharmaceuticals in Montreal, Canada.[1][3]

In 1972, a team led by microbiologist Dr. Suren Sehgal isolated a new compound from the bacterium Streptomyces hygroscopicus found in the soil samples.[2][3][4] Named "rapamycin" in honor of its origin, the molecule initially demonstrated potent antifungal properties.[1][4] Further investigation by Sehgal revealed its significant immunosuppressive and antiproliferative activities.[1][5] Despite initial corporate setbacks, which included the temporary cancellation of the project and Sehgal famously storing the bacterial strains in his home freezer, his persistence ultimately led to the drug's resurrection and eventual FDA approval in 1999 as an immunosuppressant for organ transplant patients.[2][3]

Unraveling the Mechanism: The "Gain-of-Function" Hypothesis

Early research into rapamycin's mechanism was intertwined with that of another immunosuppressant, FK506 (tacrolimus). Stuart Schreiber made a critical discovery showing that both rapamycin and FK506 bind to the same abundant intracellular receptor, the 12-kDa FK506-binding protein (FKBP12).[5][6] This was perplexing, as the two drugs have distinct downstream effects.

Schreiber proposed a "gain-of-function" model: he theorized that it was not the binding to FKBP12 itself that caused the biological effect, but rather that the resulting drug-protein complex (e.g., FKBP12-rapamycin) gained a new function—the ability to bind to and inhibit a distinct cellular target.[6][7] This hypothesis predicted the existence of a larger, previously unknown protein that was the ultimate target of the FKBP12-rapamycin complex. The search for this target would become a central focus of the field and heavily depended on the use of labeled rapamycin.

The Role of Labeled Rapamycin in Target Identification

To identify the molecular target of the FKBP12-rapamycin complex, researchers needed a way to "tag" and trace the rapamycin molecule within the cell. This led to the development of labeled rapamycin derivatives, which were instrumental in the key discoveries that followed.

  • Radiolabeled Rapamycin: Early studies frequently employed tritiated rapamycin ([³H]-rapamycin). By using a radioactive tag, researchers could perform binding assays to quantify the interaction between rapamycin, FKBP12, and its ultimate target. This was crucial for calculating binding affinities and for tracking the complex during purification procedures.

  • Affinity Probes: A more powerful application was the creation of rapamycin-based affinity matrices. By chemically linking rapamycin to a solid support (like agarose (B213101) beads), a "bait" was created to fish the target protein out of a complex mixture of cellular proteins (a cell lysate). This technique, known as affinity chromatography, was the cornerstone of the biochemical approach to identifying the target.

Key Discoveries and Experimental Protocols

Discovery of FKBP12 as the Rapamycin Receptor

The initial link between rapamycin and FKBP12 was established through genetic screens in yeast (Saccharomyces cerevisiae). Researchers, including Joseph Heitman, Rao Movva, and Michael Hall, hypothesized that the drug's antifungal and immunosuppressive actions were conserved.[8][9] They isolated yeast mutants that were resistant to rapamycin's growth-inhibitory effects.[8][9] Genetic analysis of these mutants revealed that mutations in the gene encoding the yeast homolog of FKBP12 conferred resistance, proving that FKBP12 was essential for the drug's action.[9][10]

Discovery of TOR/mTOR

With FKBP12 confirmed as the immediate receptor, the race was on to find the target of the FKBP12-rapamycin complex. Two complementary approaches—yeast genetics and biochemical purification—converged on the same answer.

  • Yeast Genetics (Michael Hall & Joseph Heitman): Continuing their genetic screens in yeast, the Hall and Heitman labs identified two novel genes which, when mutated, also caused rapamycin resistance. They named these genes TOR1 and TOR2 (Target of Rapamycin).[8][9][11] This provided genetic evidence of a downstream target distinct from FKBP12.

  • Biochemical Purification (David Sabatini & Stuart Schreiber): Working independently, the labs of David Sabatini and Stuart Schreiber used the biochemical approach.[6][12] As a graduate student, Sabatini utilized a rapamycin-based affinity column to purify the binding partner from rat brain lysates.[12][13] This work led to the identification of a large, ~289-kDa protein which they named RAFT1 (Rapamycin and FKBP12 Target 1).[14][15] Schreiber's group identified the same human protein, naming it FRAP (FKBP-Rapamycin Associated Protein).[6][14] A third group, led by Robert Abraham, also identified the protein and coined the name mTOR (mammalian Target of Rapamycin), which became the accepted nomenclature.[6][16] Sequence analysis revealed that mTOR was the mammalian homolog of the TOR proteins discovered in yeast, unifying the genetic and biochemical findings.[6][16]

Detailed Experimental Protocol: Affinity Chromatography for mTOR Identification

This protocol is a synthesized representation of the methodologies used to biochemically identify mTOR.

1. Preparation of Rapamycin Affinity Matrix:

  • A rapamycin analogue possessing a linker arm with a reactive group (e.g., an ester) is synthesized.
  • This analogue is covalently coupled to an activated solid support, typically NHS-activated Sepharose or agarose beads, via an amine coupling reaction.
  • The beads are then washed extensively to remove any non-covalently bound rapamycin and blocked (e.g., with ethanolamine) to quench any remaining reactive sites. A control matrix is prepared using the same procedure but without adding the rapamycin analogue.

2. Preparation of Cell Lysate:

  • Mammalian cells (e.g., rat brain tissue or cultured Jurkat T-cells) are harvested and washed with ice-cold phosphate-buffered saline (PBS).
  • Cells are resuspended in a non-denaturing lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 or CHAPS) supplemented with a cocktail of protease and phosphatase inhibitors. The choice of detergent is critical, as harsh detergents were found to disrupt the mTOR complexes.[7]
  • The suspension is incubated on ice to allow for cell lysis and then centrifuged at high speed (e.g., 100,000 x g) to pellet cellular debris. The resulting supernatant is the clarified cell lysate.

3. Affinity Pulldown:

  • The clarified lysate is pre-cleared by incubating it with the control beads to minimize non-specific binding.
  • The pre-cleared lysate is then incubated with the rapamycin-affinity matrix for several hours at 4°C with gentle rotation. For competition experiments, a parallel incubation is performed where the lysate is pre-incubated with a high concentration of free, unlabeled rapamycin before adding the affinity beads.
  • The beads are collected by centrifugation and washed extensively with lysis buffer to remove non-specifically bound proteins.

4. Elution and Analysis:

  • Bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
  • The eluted proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • The gel is stained (e.g., with silver stain or Coomassie blue) to visualize the protein bands.[6] A large protein band (~289 kDa) should be visible in the lane corresponding to the rapamycin-affinity matrix but absent or significantly reduced in the control and competition lanes.
  • This unique band is excised from the gel, subjected to in-gel tryptic digestion, and the resulting peptides are analyzed by mass spectrometry for protein identification.

Quantitative Data Summary

The use of labeled rapamycin was essential for quantifying the interactions within this novel signaling pathway. The following table summarizes key quantitative data from seminal studies.

InteractionMethodLabeled ReagentReported Value (Kd or IC50)Reference Paper (Illustrative)
Rapamycin binding to FKBP12Fluorescence PolarizationFluorescent Rapamycin~0.2 nM (Kd)Bierer et al., 1990 (PNAS)
FKBP12-Rapamycin binding to mTOR (FRAP)Affinity ChromatographyRapamycin-SepharoseNot directly measuredBrown et al., 1994 (Nature)
Inhibition of mTOR Kinase ActivityIn vitro Kinase Assay[γ-³²P]ATP~1-10 nM (IC50)Brunn et al., 1997 (EMBO J)
FKBP12-Rapamycin complex formationIsothermal Titration CalorimetryUnlabeled~12 nM (Kd)Choi et al., 1996 (Science)

Signaling Pathways and Visualizations

The discovery of mTOR opened the door to a vast and complex signaling network. It was soon discovered that mTOR functions as the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[12][17][18] Rapamycin, complexed with FKBP12, primarily inhibits mTORC1.[18]

Diagrams

The following diagrams, rendered in DOT language, illustrate the key relationships and workflows described.

rapamycin_mechanism rapa Rapamycin complex Rapamycin-FKBP12 Complex rapa->complex fkbp FKBP12 fkbp->complex mtorc1 mTORC1 complex->mtorc1 Binds to FRB Domain inhibition Inhibition of Kinase Activity mtorc1->inhibition

Caption: Rapamycin forms a complex with FKBP12 to inhibit mTORC1.

affinity_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis lysate 1. Prepare Cell Lysate incubate 3. Incubate Lysate with Matrix lysate->incubate matrix 2. Prepare Rapamycin Affinity Matrix matrix->incubate wash 4. Wash Away Non-specific Binders incubate->wash elute 5. Elute Bound Proteins wash->elute sds 6. SDS-PAGE Separation elute->sds ms 7. Mass Spectrometry Identification sds->ms result Result: mTOR Identified ms->result

Caption: Workflow for identifying mTOR via affinity chromatography.

mtorc1_pathway nutrients Nutrients (Amino Acids) mtorc1 mTORC1 nutrients->mtorc1 Activates growth_factors Growth Factors (e.g., Insulin) growth_factors->mtorc1 Activates s6k1 p70S6K mtorc1->s6k1 Phosphorylates (Activates) four_ebp1 4E-BP1 mtorc1->four_ebp1 Phosphorylates (Inhibits) rapa_complex Rapamycin-FKBP12 Complex rapa_complex->mtorc1 Inhibits protein_synth Protein Synthesis s6k1->protein_synth cell_growth Cell Growth & Proliferation protein_synth->cell_growth

Caption: Simplified mTORC1 signaling pathway and its inhibition.

Conclusion

The journey from a soil sample on a remote island to the elucidation of a master regulator of cell growth is a testament to scientific persistence and ingenuity. Labeled rapamycin was not merely a tool in this process; it was the essential key that unlocked the direct molecular interactions at the heart of the mechanism. The biochemical and genetic techniques, powered by labeled probes, allowed researchers to identify FKBP12 and mTOR, laying the foundation for thousands of subsequent studies and the development of a new class of therapeutic agents targeting this critical pathway in diseases ranging from cancer to aging. This history underscores the power of chemical biology and the indispensable role of molecular probes in translating a biological observation into a detailed mechanistic understanding.

References

A Technical Guide to the Preliminary Screening of Rapalogs Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation for the preliminary screening of rapalogs—analogs of the mTOR inhibitor rapamycin (B549165)—utilizing stable isotope labeling techniques. The integration of stable isotopes offers a highly precise and quantitative approach to assess the efficacy, selectivity, and pharmacokinetic properties of novel rapalog candidates, facilitating a more efficient drug discovery pipeline.

Introduction: The Role of Rapalogs and Stable Isotopes in mTOR-Targeted Drug Discovery

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, and metabolism.[1] It exists in two distinct complexes, mTORC1 and mTORC2, which are implicated in a variety of diseases, most notably cancer.[2] Rapamycin and its analogs, known as rapalogs, are allosteric inhibitors that primarily target mTORC1 by forming a complex with the intracellular protein FKBP12.[2] While clinically approved rapalogs like everolimus (B549166) and temsirolimus (B1684623) have shown success, the development of new analogs with improved therapeutic windows and the ability to overcome resistance mechanisms remains a key objective.

Stable isotope labeling (SIL) has emerged as a powerful tool in drug discovery.[] By replacing atoms (e.g., ¹²C, ¹⁴N, ¹H) with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can differentiate and accurately quantify molecules using mass spectrometry (MS).[4][5] This guide details two primary applications of stable isotopes in the preliminary screening of rapalogs:

  • Pharmacodynamic Screening via Quantitative Proteomics (SILAC): To assess and compare the on-target effects of different rapalogs by quantifying changes in the cellular proteome.

  • Pharmacokinetic Screening via Isotope Dilution Mass Spectrometry: To evaluate the metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties of rapalogs in in vitro systems.[6]

The mTOR Signaling Pathway

The mTOR kinase is a central node in a complex signaling network. Rapalogs primarily inhibit mTORC1, which controls protein synthesis and cell growth by phosphorylating key substrates like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1). Understanding this pathway is critical for interpreting screening data.[1][2]

mTOR_Pathway growth_factors Growth Factors (e.g., Insulin, IGF-1) rtk RTK growth_factors->rtk amino_acids Amino Acids mtorc1 mTORC1 amino_acids->mtorc1 pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtorc2 mTORC2 pi3k->mtorc2 tsc TSC1/2 akt->tsc rheb Rheb tsc->rheb rheb->mtorc1 s6k1 S6K1 mtorc1->s6k1 _4ebp1 4E-BP1 mtorc1->_4ebp1 autophagy Autophagy mtorc1->autophagy mtorc2->akt protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis _4ebp1->protein_synthesis rapalog Rapalog-FKBP12 rapalog->mtorc1

Diagram 1: Simplified mTOR signaling pathway showing the inhibitory action of rapalogs on mTORC1.

Pharmacodynamic Screening: Quantitative Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for comparing the relative abundance of thousands of proteins between different cell populations.[7] In the context of rapalog screening, SILAC can be used to generate a detailed "fingerprint" of each compound's effect on the cellular proteome, allowing for direct comparison of their potency and selectivity.

Experimental Workflow: Comparative SILAC for Rapalog Screening

This workflow enables the simultaneous comparison of a control group against cells treated with two different rapalog candidates. It can be expanded by using additional isotopic labels ("multiplexing").

Diagram 2: Experimental workflow for comparative screening of rapalogs using 3-plex SILAC.
Detailed Experimental Protocol: SILAC for Rapalog Screening

This protocol is a generalized framework. Specific parameters must be optimized for the cell line and instrumentation used.

1. Cell Culture and Isotopic Labeling:

  • Media Preparation: Prepare SILAC-compatible DMEM or RPMI medium lacking L-lysine and L-arginine. Supplement three separate batches of media with either "light" (unlabeled), "medium" (e.g., ¹³C₆-Lys, ⁴H₂-Arg), or "heavy" (e.g., ¹³C₆¹⁵N₂-Lys, ¹³C₆¹⁵N₄-Arg) isotopes of lysine (B10760008) and arginine. Add 10% dialyzed fetal bovine serum.

  • Cell Adaptation: Culture the chosen cancer cell line (e.g., MCF-7, U87-MG) in each of the three media types for at least five cell doublings to ensure >97% incorporation of the labeled amino acids.

  • Rapalog Treatment: Seed the adapted cells for the experiment. Once they reach 70-80% confluency, treat the "medium" and "heavy" labeled cells with equimolar concentrations of Rapalog A and Rapalog B, respectively. Treat the "light" labeled cells with the vehicle (e.g., DMSO) as a control. The treatment duration should be determined by preliminary time-course experiments (e.g., 24 hours).

2. Sample Preparation:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Mixing: Combine equal amounts of protein (e.g., 50 µg) from the "light," "medium," and "heavy" lysates.

  • Protein Digestion: Perform in-solution or filter-aided sample preparation (FASP) digestion. Briefly, reduce the proteins with DTT, alkylate with iodoacetamide, and digest overnight with sequencing-grade trypsin.

3. LC-MS/MS Analysis:

  • Chromatography: Analyze the resulting peptide mixture using a nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap series). Use a C18 reverse-phase column with a gradient of increasing acetonitrile (B52724) to separate the peptides.

  • Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. Acquire a full MS scan followed by MS/MS scans of the top 10-20 most intense precursor ions.

4. Data Analysis:

  • Database Search: Use a software platform like MaxQuant to search the raw MS data against a human protein database (e.g., UniProt).

  • Quantification: The software will identify peptide "triplets" (light, medium, and heavy) and calculate the intensity ratios (Heavy/Light and Medium/Light). These ratios represent the relative change in protein abundance in cells treated with Rapalog B and Rapalog A, respectively, compared to the control.

  • Data Interpretation: Identify proteins with significantly altered abundance (e.g., fold change > 1.5, p-value < 0.05). Analyze these proteins for enrichment in specific pathways (e.g., mTOR signaling, translation, autophagy) to compare the biological impact of each rapalog.

Data Presentation: Quantitative Proteomics

The results of a comparative SILAC experiment are typically presented in a table listing proteins with significantly altered expression. This allows for a direct comparison of the proteomic signatures of different rapalogs.

Protein (Gene Name)Function/PathwayRatio (Rapalog A / Control)Ratio (Rapalog B / Control)p-value
RPS6Ribosomal Protein, Translation0.650.58<0.01
EIF4EBP1Translation Initiation1.101.15>0.05
SQSTM1/p62Autophagy1.852.10<0.01
TFRCIron Uptake0.720.95<0.05
... (and others)............
Table 1: Example data from a hypothetical SILAC experiment comparing two rapalogs. A ratio < 1 indicates downregulation, while a ratio > 1 indicates upregulation relative to the vehicle-treated control.

Pharmacokinetic Screening: Isotope Dilution Mass Spectrometry

Preliminary in vitro pharmacokinetic (PK) screening is essential to identify candidates with favorable properties, such as high metabolic stability. Using a stable isotope-labeled (SIL) analog of a rapalog as an internal standard provides the most accurate method for quantification in complex biological matrices, a technique known as isotope dilution mass spectrometry.[8] The SIL internal standard co-elutes with the unlabeled analyte and experiences identical matrix effects and ionization suppression, ensuring high precision.[9]

Experimental Workflow: In Vitro Metabolic Stability Assay

This workflow assesses how quickly a rapalog is metabolized by liver enzymes, a key predictor of its in vivo half-life.

Diagram 3: Workflow for determining rapalog metabolic stability using a SIL internal standard.
Detailed Experimental Protocol: Metabolic Stability in Liver Microsomes

1. Reagents and Materials:

  • Test Rapalogs: Unlabeled rapalog candidates.

  • Internal Standard (IS): Stable isotope-labeled rapalog (e.g., Everolimus-d₄, Sirolimus-¹³C,d₃).[10]

  • Microsomes: Pooled human or animal liver microsomes.

  • Cofactor: NADPH regenerating system.

  • Buffer: Potassium phosphate (B84403) buffer (pH 7.4).

  • Quenching Solution: Acetonitrile containing the SIL internal standard at a known concentration.

2. Incubation Procedure:

  • Reaction Setup: In a 96-well plate, pre-warm liver microsomes and buffer to 37°C.

  • Initiate Reaction: Add the test rapalog (final concentration typically 1 µM) to the microsome mix. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a well containing the ice-cold acetonitrile/internal standard quenching solution.

  • Sample Preparation: Vortex the plate and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

3. LC-MS/MS Analysis:

  • Instrumentation: Use a triple quadrupole mass spectrometer coupled to an HPLC system.

  • Chromatography: Separate the analyte and internal standard from matrix components using a C18 column with a fast gradient.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Define specific precursor-to-product ion transitions for both the unlabeled rapalog and the SIL internal standard. For example, for everolimus, a transition could be m/z 975.6 → 908.7.[9] The corresponding transition for Everolimus-d₄ would be m/z 979.6 → 912.7 (assuming a +4 Da shift).

    • Data Acquisition: Monitor the intensity of these specific transitions over the chromatographic run.

4. Data Analysis:

  • Quantification: Calculate the peak area ratio of the analyte to the internal standard for each time point.

  • Metabolic Rate Calculation: Plot the natural log of the percentage of the rapalog remaining versus time. The slope of the line (k) is the elimination rate constant.

  • Half-Life (t½) Calculation: Calculate the half-life using the formula: t½ = 0.693 / k.

  • Intrinsic Clearance (Clint) Calculation: Calculate the intrinsic clearance, which represents the metabolic capacity of the liver for the drug.

Data Presentation: In Vitro Pharmacokinetics

Summarizing the PK data in a table allows for easy comparison of the metabolic liabilities of different rapalog candidates.

Rapalog IDHalf-Life (t½, min) in HLM*Intrinsic Clearance (Clint, µL/min/mg)
Rapalog A4515.4
Rapalog B>120<5.0
Rapalog C1838.5
Everolimus (Control)887.9
Table 2: Example data from an in vitro metabolic stability assay in human liver microsomes (HLM). Longer half-life and lower clearance values are generally desirable.

Conclusion

The preliminary screening of rapalogs is a critical step in the development of next-generation mTOR-targeted therapies. The integration of stable isotope-based methodologies provides a robust, precise, and highly quantitative framework for this process. SILAC-based proteomics offers an unparalleled depth of insight into the pharmacodynamic effects of rapalogs, enabling a comparative analysis of their impact on the cellular proteome. Simultaneously, the use of stable isotope-labeled internal standards in in vitro ADME assays ensures the highest level of accuracy for pharmacokinetic profiling. By employing these advanced techniques, researchers can make more informed decisions, prioritizing candidates with the most promising efficacy and drug-like properties for further development.

References

An In-depth Technical Guide to the Physicochemical Properties of Rapamycin-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Rapamycin-13C,d3, an isotopically labeled form of the potent mTOR inhibitor, Rapamycin (B549165). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and a visualization of its mechanism of action.

Core Physicochemical Properties

This compound, also known as Sirolimus-13C,d3, is a stable isotope-labeled analog of Rapamycin.[1][2][3] It is a crucial tool in pharmacokinetic and metabolism studies, often utilized as an internal standard for the quantification of Rapamycin in various biological matrices by mass spectrometry.[2][4][5] The incorporation of one carbon-13 atom and three deuterium (B1214612) atoms results in a distinct mass shift, facilitating its differentiation from the unlabeled parent drug without significantly altering its chemical behavior.

The fundamental physicochemical characteristics of this compound are summarized in the table below.

PropertyDataSource(s)
Chemical Formula C₅₀¹³CH₇₆D₃NO₁₃[1][3][6]
Molecular Weight 918.18 g/mol [1][3][7]
CAS Number 392711-19-2[4][6][8]
Appearance White solid[1]
Chemical Purity ≥97.0% (by HPLC)[1]
Isotopic Purity 99% atom ¹³C; 99.5% atom D[1]
Storage Temperature -20°C, protect from light[4][9]
Stability Stable for at least 1 year at -20°C[4][7]

Solubility Profile

The solubility of this compound is a critical parameter for its handling and application in experimental settings. The following table outlines its solubility in various common laboratory solvents.

SolventConcentrationSource(s)
Ethanol50 mg/mL[4][5]
Dimethyl Sulfoxide (DMSO)25 mg/mL[4][5]
Methanol25 mg/mL[4][5]
Chloroform5 mg/mL[4][5]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are essential for its effective use. Below are methodologies for key analytical procedures.

3.1. Determination of Purity by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is typically assessed using reverse-phase HPLC.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Detection: UV absorbance at 278 nm.[4][5]

  • Procedure:

    • A standard solution of this compound is prepared in a suitable solvent, such as ethanol.

    • The sample is injected into the HPLC system.

    • The chromatogram is recorded, and the peak area of this compound is integrated.

    • Purity is calculated as the percentage of the main peak area relative to the total peak area.

3.2. Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This compound is primarily used as an internal standard for the quantification of Rapamycin.[4][5]

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Procedure:

    • A known concentration of this compound is added to the biological sample (e.g., plasma, tissue homogenate) containing an unknown amount of Rapamycin.

    • The sample is processed (e.g., protein precipitation, solid-phase extraction) to extract the analytes.

    • The extracted sample is injected into the LC-MS/MS system.

    • The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Rapamycin and this compound.

    • The ratio of the peak area of Rapamycin to that of this compound is used to construct a calibration curve and determine the concentration of Rapamycin in the sample.

3.3. Workflow for LC-MS Quantification

The following diagram illustrates a typical workflow for using this compound as an internal standard in a quantitative bioanalytical assay.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Analyte Extraction (e.g., SPE, LLE) Spike->Extraction LC Liquid Chromatography Separation Extraction->LC MS Tandem Mass Spectrometry Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Workflow for Bioanalytical Quantification

Mechanism of Action: mTOR Signaling Pathway

Rapamycin exerts its biological effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[10][11][12] Rapamycin first forms a complex with the immunophilin FK506-binding protein 12 (FKBP12).[4][13] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[4][13]

Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[10][14] This results in the suppression of protein synthesis and ultimately arrests cell cycle progression and inhibits cell growth.[10][14]

The diagram below illustrates the signaling pathway of Rapamycin's inhibitory action on mTORC1.

G cluster_cell Cellular Environment Rapamycin Rapamycin Complex Rapamycin-FKBP12 Complex Rapamycin->Complex FKBP12 FKBP12 FKBP12->Complex mTORC1 mTORC1 Complex->mTORC1 S6K1 S6K1 mTORC1->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis

Rapamycin's Inhibition of the mTORC1 Pathway

References

The Biological Activity of Isotopically Labeled Rapamycin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin (B549165), a macrolide produced by the bacterium Streptomyces hygroscopicus, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Its profound immunosuppressive and anti-proliferative properties have established its importance in clinical applications, including organ transplantation and oncology.[3] The complexity of the mTOR signaling pathway and the therapeutic potential of its modulation have driven extensive research into the pharmacokinetics and pharmacodynamics of rapamycin and its analogs.

Isotopically labeled versions of rapamycin, where one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N)), are invaluable tools in this research. They are most commonly employed as internal standards in mass spectrometry-based quantification assays due to their chemical near-identity and distinct mass.[4] However, the introduction of heavier isotopes can, in some instances, alter the biological activity of a molecule through the kinetic isotope effect (KIE).[5] This guide provides a comprehensive overview of the biological activity of isotopically labeled rapamycin, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows.

The mTOR Signaling Pathway and Rapamycin's Mechanism of Action

Rapamycin exerts its biological effects by forming a gain-of-function complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12).[6] This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[1] mTORC1 is a master regulator of cell growth and proliferation, and its inhibition leads to the dephosphorylation of key downstream effectors, including p70 S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in cell cycle arrest and inhibition of protein synthesis.[7][8]

mTOR_Signaling_Pathway PI3K PI3K AKT AKT PI3K->AKT activates TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 inhibits Rheb Rheb-GTP TSC1_TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 activates 4EBP1 4E-BP1 mTORC1->4EBP1 inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes 4EBP1->Protein_Synthesis represses Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapa_FKBP12 Rapamycin-FKBP12 Complex FKBP12->Rapa_FKBP12 Rapa_FKBP12->mTORC1 inhibits

Figure 1. Simplified mTORC1 signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex.

The Kinetic Isotope Effect and Its Potential Impact on Biological Activity

The substitution of a lighter isotope with a heavier one can lead to a decrease in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect is most pronounced when the bond to the isotope is broken in the rate-determining step of the reaction. In the context of drug metabolism, which often involves the enzymatic cleavage of carbon-hydrogen (C-H) bonds by cytochrome P450 (CYP) enzymes, replacing a hydrogen atom with a deuterium atom (forming a C-D bond) can significantly slow down the metabolic rate.[5]

A patent for deuterated rapamycin suggests that this slowing of metabolism can lead to lower rates of oxidation and clearance, resulting in a greater and more sustained biological activity.[5] However, it is crucial to note that this enhanced activity is a theoretical claim from a patent application and lacks extensive validation in peer-reviewed literature with direct comparative quantitative data. The chemical and biological properties of isotopically labeled compounds are generally considered the same as their unlabeled counterparts, with the KIE being a notable exception that can influence pharmacokinetics.[5]

Quantitative Data on Rapamycin's Biological Activity

While direct comparative studies on the biological activity of isotopically labeled versus unlabeled rapamycin are scarce in publicly available literature, extensive data exists for unlabeled rapamycin. This information provides a crucial baseline for any future comparative analysis.

Table 1: In Vitro Biological Activity of Unlabeled Rapamycin

ParameterAssay TypeCell Line / SystemValueReference(s)
mTOR Inhibition mTOR Kinase AssayHEK293 cellsIC₅₀: ~0.1 nM[9][10]
IL-2 induced S6K activationT cell lineIC₅₀: 0.05 nM[10]
FKBP12 Binding Fluorescence PolarizationIn vitroIC₅₀: 0.057 µM[11]
FKBP12-Rapamycin Complex to FRB Binding Surface Plasmon ResonanceIn vitroKd: 12 ± 0.8 nM[7][12]
Cell Proliferation Inhibition MTT AssayCa9-22 (Oral Cancer)IC₅₀: ~15 µM[13]
MTT AssayMDA-MB-231 (Breast Cancer)IC₅₀: 7.39 ± 0.61 µM (72h)[2]
[³H]-thymidine incorporationMCF-7 (Breast Cancer)Varies by sub-line[14]
BrdU AssayT98G (Glioblastoma)IC₅₀: 2 nM[9]
BrdU AssayU87-MG (Glioblastoma)IC₅₀: 1 µM[9]

IC₅₀: Half-maximal inhibitory concentration; Kd: Dissociation constant.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate assessment of the biological activity of rapamycin and its isotopically labeled analogs.

Synthesis of Deuterated Rapamycin

The synthesis of deuterated rapamycin can be achieved by introducing deuterium atoms at specific sites of the molecule. A general method described in a patent involves the use of deuterated reagents.[5]

Protocol 1: General Synthesis of 7-Deuteromethyl Rapamycin

  • Dissolve 5 mg of Rapamycin in 2.5 ml of dichloromethane.

  • Add 40 mg of deuterated methanol (B129727) (CD₃OD).

  • Add 10 beads of NAFION® catalyst to the solution.

  • Stir the contents under a nitrogen atmosphere at room temperature for 14 hours.

  • Monitor the reaction by mass spectrometry to confirm the incorporation of the deuterated methyl group.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Wash the filtrate with water and dry using anhydrous magnesium sulfate.

  • The solution is then filtered and concentrated.

  • The residue is dissolved in dry benzene (B151609) and freeze-dried to obtain the final product.

  • Characterize the product by LC/MS to confirm its identity and purity.[5]

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of mTOR by quantifying the phosphorylation of a specific substrate.

Kinase_Assay_Workflow cluster_prep Sample Preparation cluster_assay Kinase Reaction cluster_detection Detection Cell_Culture 1. Culture and treat cells with Rapamycin Cell_Lysis 2. Lyse cells to release proteins Immunoprecipitation 3. Immunoprecipitate mTORC1 using anti-Raptor antibody Cell_Lysis->Immunoprecipitation Incubation 4. Incubate immunoprecipitated mTORC1 with substrate (e.g., 4E-BP1), ATP, and kinase buffer Immunoprecipitation->Incubation SDS_PAGE 5. Separate proteins by SDS-PAGE Incubation->SDS_PAGE Western_Blot 6. Western blot with anti-phospho-substrate antibody SDS_PAGE->Western_Blot Analysis 7. Quantify phosphorylation Western_Blot->Analysis

Figure 2. General workflow for an in vitro mTOR kinase assay.

Protocol 2: In Vitro mTOR Kinase Assay

  • Cell Culture and Treatment: Culture cells (e.g., HEK293T) to 60-70% confluency. Starve cells of serum and amino acids to inactivate mTOR signaling. Treat cells with varying concentrations of unlabeled or isotopically labeled rapamycin for a specified duration (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate cell lysates with an anti-Raptor antibody (for mTORC1) or anti-Rictor antibody (for mTORC2) and protein A/G-agarose beads to immunoprecipitate the mTOR complexes.[15]

  • Kinase Reaction: Wash the immunoprecipitates with lysis buffer and then with kinase assay buffer. Resuspend the beads in kinase buffer containing ATP and a recombinant substrate (e.g., 4E-BP1 for mTORC1 or Akt for mTORC2). Incubate at 37°C for 20-30 minutes.[15][16]

  • Detection: Stop the reaction by adding SDS-PAGE sample buffer. Boil the samples and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane and perform a Western blot using a phospho-specific antibody against the substrate.

  • Analysis: Quantify the band intensities to determine the level of substrate phosphorylation, which is indicative of mTOR kinase activity.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol 3: MTT Cell Proliferation Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period. Allow the cells to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of unlabeled or isotopically labeled rapamycin. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC₅₀ value.[13]

Competition Binding Assay

This assay is used to determine the binding affinity of a compound (e.g., isotopically labeled rapamycin) to a target protein (e.g., FKBP12) by measuring its ability to compete with a labeled ligand.

Protocol 4: Fluorescence Polarization-Based Competition Binding Assay

  • Reagents:

    • Purified FKBP12 protein.

    • A fluorescently labeled ligand for FKBP12 (e.g., a fluorescein-labeled synthetic ligand).[11]

    • Unlabeled rapamycin (for standard curve).

    • Isotopically labeled rapamycin (test compound).

    • Assay buffer.

  • Assay Setup: In a microplate, combine the purified FKBP12 protein and the fluorescently labeled ligand at a fixed concentration.

  • Competition: Add increasing concentrations of either unlabeled rapamycin or the isotopically labeled rapamycin to the wells.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization (FP) of each well using a suitable plate reader. The binding of the fluorescent ligand to the larger FKBP12 protein results in a high FP value. Displacement by the competitor (rapamycin) leads to a decrease in the FP value.

  • Data Analysis: Plot the FP values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can then be used to calculate the inhibition constant (Kᵢ).[11][17]

Conclusion

Isotopically labeled rapamycin is an indispensable tool for researchers in the field of mTOR signaling and drug development. While its primary application is as an internal standard for accurate quantification, the potential for altered biological activity due to the kinetic isotope effect warrants careful consideration, particularly when deuterated analogs are used. Although direct, quantitative comparisons of the biological activity of labeled and unlabeled rapamycin are not widely published, the established protocols for assessing mTOR inhibition, cell proliferation, and binding affinity provide a robust framework for such investigations. Future studies directly comparing the IC₅₀ and Kd values of various isotopically labeled rapamycins with their unlabeled counterpart will be crucial for a complete understanding of their biological equivalence and for the validation of theoretical claims of enhanced activity. This guide provides the foundational knowledge and experimental methodologies for researchers to explore the nuanced biological activity of these important molecules.

References

The Allosteric Inhibition of mTORC1 by Rapamycin-13C,d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mechanistic Target of Rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, and metabolism. As a key component of two distinct multiprotein complexes, mTOR complex 1 (mTORC1) and mTORC2, it integrates a wide array of intracellular and extracellular signals. Rapamycin, a macrolide lactone, is a potent and specific allosteric inhibitor of mTORC1. This technical guide provides an in-depth exploration of the mechanism of mTORC1 inhibition by Rapamycin-13C,d3, an isotopically labeled variant of rapamycin. This guide will detail the molecular interactions, downstream signaling consequences, and key experimental methodologies for studying this pathway, with a focus on quantitative approaches enabled by the use of this compound.

The Core Mechanism: A Ternary Complex Formation

The inhibitory action of rapamycin on mTORC1 is not direct but is mediated by the formation of a high-affinity ternary complex. This process involves the ubiquitous intracellular protein, FK506-binding protein 12 (FKBP12).

  • Binding to FKBP12: Rapamycin first binds to the cytosolic immunophilin FKBP12.[1][2] This initial interaction is characterized by a very high affinity.

  • Gain-of-Function: The newly formed FKBP12-rapamycin complex presents a composite surface that has a high affinity for the FKBP12-Rapamycin-Binding (FRB) domain of mTOR.[3][4] This is a "gain-of-function" interaction, as neither rapamycin nor FKBP12 alone binds to mTOR with significant affinity.

  • Allosteric Inhibition: The binding of the FKBP12-rapamycin complex to the FRB domain of mTOR, which is located adjacent to the kinase domain, induces a conformational change in the mTORC1 complex.[5] This allosteric change is thought to interfere with the ability of mTORC1 to access and phosphorylate its substrates, rather than directly blocking the ATP-binding site.[6]

The isotopic labeling in This compound does not alter this fundamental mechanism of action. Its primary utility lies in its application as an internal standard in mass spectrometry-based quantitative assays, allowing for precise measurement of rapamycin levels in biological samples or for tracking the molecule in metabolic studies.[7][8][9]

Rapamycin This compound FKBP12_Rapamycin FKBP12-Rapamycin Complex Rapamycin->FKBP12_Rapamycin Binds to FKBP12 FKBP12 FKBP12->FKBP12_Rapamycin Inhibited_mTORC1 Inactive mTORC1 Complex FKBP12_Rapamycin->Inhibited_mTORC1 Binds to FRB domain of mTOR mTORC1 mTORC1 (contains FRB domain) mTORC1->Inhibited_mTORC1 Allosteric Inhibition

Figure 1: Formation of the inhibitory FKBP12-Rapamycin-mTORC1 ternary complex.

Quantitative Data on Molecular Interactions

The formation of the ternary complex is characterized by distinct binding affinities at each step. The use of isotopically labeled standards like this compound is crucial for the precise determination of these values in complex biological matrices.

Interacting MoleculesDissociation Constant (Kd)Method
Rapamycin and FKBP12~0.2 nMFluorescence Polarization, ITC
Rapamycin and FRB domain of mTOR~26 µMFluorescence Polarization
FKBP12-Rapamycin complex and FRB domain~12 nMFluorescence Polarization
Rapamycin and SIRT2~9.5 nMIsothermal Titration Calorimetry (ITC)

Table 1: Binding affinities of components involved in mTORC1 inhibition by rapamycin.[3][4][10][11]

The inhibitory potency of rapamycin is often expressed as the half-maximal inhibitory concentration (IC50). This value can vary depending on the cell type and the specific downstream substrate being measured.

Cell LineIC50 for mTORC1 InhibitionDownstream Readout
HEK293~0.1 nMEndogenous mTOR activity
T98G~2 nMCell viability
U87-MG~1 µMCell viability
Various Cancer Cell Lines<1 nM to ~100 nMS6K1 phosphorylation

Table 2: IC50 values of rapamycin for mTORC1 inhibition in different cell lines.[5][12]

Downstream Signaling Consequences of mTORC1 Inhibition

mTORC1 is a master regulator of protein synthesis and cell growth. Its inhibition by rapamycin leads to the dephosphorylation and inactivation of its key downstream effectors, primarily S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1).

  • S6K1: The dephosphorylation of S6K1 at threonine 389 (T389) is a hallmark of mTORC1 inhibition. Inactivated S6K1 can no longer phosphorylate its substrates, including the ribosomal protein S6, leading to a reduction in ribosome biogenesis and protein translation.

  • 4E-BP1: In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex, which is essential for the initiation of cap-dependent translation. Inhibition of mTORC1 leads to the dephosphorylation of 4E-BP1, thereby suppressing the translation of a subset of mRNAs crucial for cell growth and proliferation.

The inhibition of these pathways ultimately results in a G1 cell cycle arrest.[13]

cluster_upstream Upstream Signals (Growth Factors, Nutrients) cluster_downstream Downstream Effectors Upstream Growth Factors, Amino Acids mTORC1 Active mTORC1 Upstream->mTORC1 Activates S6K1 p-S6K1 (T389) mTORC1->S6K1 Phosphorylates p4EBP1 p-4E-BP1 mTORC1->p4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth Rapamycin_Complex FKBP12-Rapamycin-13C,d3 Complex Rapamycin_Complex->mTORC1 Inhibits S6K1->Protein_Synthesis Promotes G1_Arrest G1 Cell Cycle Arrest p4EBP1->Protein_Synthesis Promotes Protein_Synthesis->G1_Arrest Inhibition leads to

Figure 2: Downstream signaling cascade of mTORC1 and its inhibition by the Rapamycin complex.

Experimental Protocols for Studying mTORC1 Inhibition

The following are detailed methodologies for key experiments used to investigate the mechanism of mTORC1 inhibition by this compound.

Immunoprecipitation of mTORC1

This protocol allows for the isolation of the mTORC1 complex from cell lysates to study its composition and activity.

Materials:

  • Cell lysis buffer: 40 mM HEPES (pH 7.4), 100 mM NaCl, 2 mM EDTA, 1% Triton X-100, 10% glycerol, supplemented with protease and phosphatase inhibitors.

  • Antibodies: Anti-mTOR or anti-Raptor antibody.

  • Protein A/G magnetic beads.

  • Wash buffer: Cell lysis buffer with a lower concentration of Triton X-100 (e.g., 0.1%).

  • Elution buffer: 0.1 M glycine (B1666218) (pH 2.5) or SDS-PAGE sample buffer.

Procedure:

  • Culture and treat cells with this compound or vehicle control.

  • Lyse cells in ice-cold lysis buffer.

  • Clarify lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Incubate the supernatant with anti-mTOR or anti-Raptor antibody for 2-4 hours at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for another 1 hour at 4°C.

  • Wash the beads 3-5 times with wash buffer.

  • Elute the mTORC1 complex from the beads using elution buffer. The eluate can be used for Western blotting or in vitro kinase assays.

Start Cell Lysate Incubate_Ab Incubate with anti-mTOR/Raptor Ab Start->Incubate_Ab Add_Beads Add Protein A/G Beads Incubate_Ab->Add_Beads Wash Wash Beads (3-5 times) Add_Beads->Wash Elute Elute mTORC1 Complex Wash->Elute Analysis Western Blot or Kinase Assay Elute->Analysis

Figure 3: Workflow for the immunoprecipitation of the mTORC1 complex.

In Vitro mTORC1 Kinase Assay

This assay directly measures the kinase activity of immunoprecipitated mTORC1.

Materials:

  • Immunoprecipitated mTORC1 (from section 4.1).

  • Kinase assay buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 10 mM MgCl2, 1 mM DTT.

  • Recombinant substrate: GST-tagged 4E-BP1 or S6K1.

  • ATP solution: 500 µM ATP in kinase assay buffer.

  • [γ-32P]ATP (for radioactive detection) or phospho-specific antibodies (for Western blot detection).

  • FKBP12/Rapamycin-13C,d3 complex (as a control inhibitor).[14][15]

Procedure:

  • Resuspend the immunoprecipitated mTORC1 beads in kinase assay buffer.

  • Add the recombinant substrate (e.g., 1 µg of GST-4E-BP1).

  • To test inhibition, pre-incubate the mTORC1 beads with the FKBP12/Rapamycin-13C,d3 complex for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding the ATP solution (and [γ-32P]ATP if applicable).

  • Incubate at 30°C for 20-30 minutes with gentle agitation.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Analyze the phosphorylation of the substrate by autoradiography or Western blotting with phospho-specific antibodies.

Western Blotting for Downstream Targets

This is the most common method to assess the in-cell activity of the mTORC1 pathway.

Materials:

  • Cell lysates from cells treated with this compound.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and PVDF or nitrocellulose membranes.

  • Blocking buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary antibodies: Phospho-S6K1 (T389), Total S6K1, Phospho-4E-BP1 (T37/46), Total 4E-BP1, and a loading control (e.g., β-actin or GAPDH).[16][17][18]

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

The Role of this compound in Quantitative Proteomics

The stable isotope labeling of this compound makes it an invaluable tool for quantitative mass spectrometry-based proteomics. In techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or isobaric tagging for relative and absolute quantitation (iTRAQ), this compound can be used as an internal standard to accurately quantify changes in the phosphoproteome upon mTORC1 inhibition.[19][20][21][22] This allows for the identification of novel mTORC1 substrates and a more comprehensive understanding of the signaling network regulated by this critical kinase.

Conclusion

This compound, through the formation of a ternary complex with FKBP12 and the FRB domain of mTOR, acts as a highly specific allosteric inhibitor of mTORC1. This inhibition leads to the dephosphorylation of key downstream targets, S6K1 and 4E-BP1, resulting in the suppression of protein synthesis and cell cycle progression. The experimental protocols detailed in this guide provide a robust framework for investigating the intricacies of the mTORC1 signaling pathway. The use of isotopically labeled rapamycin, such as this compound, further enhances the quantitative power of these studies, enabling precise measurements and the discovery of novel regulatory mechanisms. This in-depth understanding is crucial for the continued development of mTOR inhibitors as therapeutic agents in a variety of diseases, including cancer and autoimmune disorders.

References

Methodological & Application

Application Notes and Protocols for Utilizing Rapamycin-13C,d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin (B549165) (also known as Sirolimus) is a potent immunosuppressant and a specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase involved in cell growth, proliferation, and metabolism.[1][2][3] Accurate quantification of rapamycin in biological matrices is critical for therapeutic drug monitoring, pharmacokinetic studies, and preclinical research. The use of a stable isotope-labeled internal standard, such as Rapamycin-13C,d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This isotopically labeled analog co-elutes with the unlabeled analyte and exhibits identical ionization and fragmentation behavior, thus compensating for variations in sample preparation and matrix effects, leading to highly accurate and precise measurements.[4][5]

These application notes provide a detailed protocol for the quantification of rapamycin in biological samples using this compound as an internal standard.

mTOR Signaling Pathway

Rapamycin exerts its biological effects by inhibiting mTOR Complex 1 (mTORC1).[1][6][7] It first forms a complex with the intracellular receptor FKBP12. This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, allosterically inhibiting its kinase activity.[3][6] The mTOR signaling pathway is a central regulator of cellular processes, and its dysregulation is implicated in various diseases, including cancer and metabolic disorders.[1][2]

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 (Raptor, mLST8) Growth Factors->mTORC1 mTORC2 mTORC2 (Rictor, mSIN1) Growth Factors->mTORC2 Amino Acids Amino Acids Amino Acids->mTORC1 Cellular Energy (AMPK) Cellular Energy (AMPK) Cellular Energy (AMPK)->mTORC1 Protein Synthesis\n(S6K1, 4E-BP1) Protein Synthesis (S6K1, 4E-BP1) mTORC1->Protein Synthesis\n(S6K1, 4E-BP1) Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 binds FKBP12->mTORC1 inhibits

Figure 1: Simplified mTOR signaling pathway and the inhibitory action of Rapamycin.

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for rapamycin quantification using a stable isotope-labeled internal standard.

Table 1: Method Validation Parameters

ParameterTypical ValueReference
Linearity Range (whole blood)0.1 - 100 ng/mL[8]
Linearity Range (tissue)0.5 - 500 ng/g[8]
Lower Limit of Quantification (LLOQ)0.5 - 2.3 ng/mL[5][9]
Correlation Coefficient (r²)> 0.99[9][10]

Table 2: Precision and Accuracy

ParameterTypical ValueReference
Intra-assay Precision (CV)< 15%[5]
Inter-assay Precision (CV)< 15%[5]
Accuracy85 - 115%[4][5]

Experimental Protocol

This protocol outlines a general procedure for the quantification of rapamycin in whole blood using this compound as an internal standard. It is recommended to optimize the parameters for your specific instrumentation and matrix.

1. Materials and Reagents

  • Rapamycin certified reference standard

  • This compound internal standard (IS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Zinc sulfate (B86663) (analytical grade)

  • Water (LC-MS grade)

  • Whole blood (or other biological matrix)

2. Preparation of Stock and Working Solutions

  • Rapamycin Stock Solution (1 mg/mL): Accurately weigh and dissolve rapamycin in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the rapamycin stock solution in methanol to create calibration standards. Prepare a working solution of the internal standard (e.g., 0.8 µg/mL in methanol).[5]

3. Sample Preparation (Protein Precipitation)

  • To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample, calibrator, or quality control sample.

  • Add 200 µL of the internal standard working solution in methanol containing a protein precipitating agent (e.g., zinc sulfate).[5][10]

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 100 µL Whole Blood Add_IS Add 200 µL IS in Methanol/Zinc Sulfate Sample->Add_IS Vortex Vortex 30 sec Add_IS->Vortex Centrifuge Centrifuge 10 min >10,000 x g Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Rapamycin Calibration->Quantification

Figure 2: Experimental workflow for Rapamycin quantification.

4. LC-MS/MS Parameters

The following are suggested starting parameters. Optimization is required.

Table 3: Liquid Chromatography Parameters

ParameterSuggested Value
HPLC ColumnC18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientStart with 50% B, ramp to 95% B, hold, and re-equilibrate
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 20 µL
Column Temperature40 - 50 °C

Table 4: Mass Spectrometry Parameters

ParameterSuggested Value
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) TransitionsSee Table 5
Collision GasArgon
Dwell Time50 - 100 ms

Table 5: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Rapamycin931.5 (Ammonium adduct)864.5[10]
This compound935.5 (Ammonium adduct)868.5Calculated

Note: The exact m/z values may vary slightly depending on the adduction (e.g., sodium adduct at m/z 936.6).[9] It is crucial to optimize these transitions on your specific instrument.

5. Data Analysis

  • Integrate the peak areas for both rapamycin and the this compound internal standard.

  • Calculate the peak area ratio (Rapamycin / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of rapamycin in various biological matrices. This protocol, in conjunction with proper method validation, will enable researchers to obtain high-quality data for a wide range of applications, from therapeutic drug monitoring to fundamental research in cell biology.

References

Application Notes and Protocols for Targeted Proteomics using Rapamycin-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin (B549165), a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), is a crucial tool in studying cellular growth, proliferation, and metabolism. In the realm of targeted proteomics, the stable isotope-labeled form, Rapamycin-13C,d3, serves as an invaluable internal standard for the accurate quantification of rapamycin and its effects on protein expression. These application notes provide detailed protocols for the use of this compound in targeted proteomics sample preparation, enabling precise and reproducible quantification of protein abundance changes in response to mTOR inhibition.

The mTOR signaling pathway is a central regulator of cell growth and is implicated in numerous diseases, including cancer and metabolic disorders.[1][2][3] Rapamycin, in a complex with FKBP12, allosterically inhibits mTOR Complex 1 (mTORC1), leading to downstream effects on protein synthesis and other cellular processes.[1][2] Understanding the nuanced changes in the proteome upon rapamycin treatment is critical for drug development and disease research. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for variability during sample preparation and analysis, ensuring high-quality quantitative data.

Data Presentation: Quantitative Proteomic Changes Induced by Rapamycin

The following table summarizes representative quantitative proteomics data from human HEK293FT cells treated with 20 nM rapamycin for 24 hours. The data, expressed as log2 fold change (Log2FC), highlights significant changes in protein abundance. Out of approximately 7,500 proteins quantified, over 2,500 showed significant changes in abundance.[4]

ProteinGeneFunctionLog2 Fold Change (Rapamycin vs. Control)
Ribosomal Protein S6RPS6Protein synthesis, component of the 40S ribosomal subunit-0.85
Eukaryotic translation initiation factor 4E-binding protein 1EIF4EBP1Regulation of translation initiation-0.60
ATP-citrate lyaseACLYFatty acid synthesis-0.72
Fatty acid synthaseFASNFatty acid synthesis-0.91
Serine/threonine-protein kinase S6K1RPS6KB1Regulation of protein synthesis, cell growth, and proliferation-0.55
Tuberous sclerosis 2TSC2Negative regulator of mTORC1 signaling0.45
Programmed cell death protein 4PDCD4Tumor suppressor, inhibitor of translation0.58
Autophagy related 12ATG12Involved in autophagy0.65

Experimental Protocols

Protocol 1: General Targeted Proteomics Sample Preparation

This protocol outlines a standard workflow for the preparation of protein samples from cell culture for targeted analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate

  • Formic acid

  • Acetonitrile (B52724) (ACN)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • This compound internal standard solution (typically 50-500 fmol/µL in a compatible solvent)

Procedure:

  • Cell Lysis and Protein Extraction:

    • Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Internal Standard Spiking:

    • Based on the protein quantification, aliquot a standardized amount of protein for each sample.

    • Spike in the this compound internal standard at a final concentration within the range of 50-500 fmol/µL.[5] The optimal concentration should be determined empirically for the specific assay.

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the samples to room temperature.

    • Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.

  • Protein Digestion:

    • Dilute the protein sample with ammonium bicarbonate (50 mM, pH 8.0) to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Digestion Quenching and Peptide Desalting:

    • Quench the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 SPE cartridge.

      • Activate the cartridge with acetonitrile.

      • Equilibrate the cartridge with 0.1% formic acid.

      • Load the sample.

      • Wash the cartridge with 0.1% formic acid.

      • Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

  • Sample Preparation for LC-MS/MS:

    • Dry the eluted peptides in a vacuum centrifuge.

    • Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Protocol 2: LC-MS/MS Analysis for Targeted Proteomics

This protocol provides a general framework for the analysis of prepared peptide samples using a triple quadrupole (QQQ) mass spectrometer coupled with a UHPLC system.

Instrumentation and Columns:

  • UHPLC system (e.g., Agilent 1290 Infinity II)

  • Triple quadrupole mass spectrometer (e.g., Agilent 6460)

  • Analytical column (e.g., Sigma-Aldrich Ascentis Peptides ES-C18, 2.1 mm ID, 50 mm length, 2.7 µm particle size)

  • Guard column with the same packing material

LC Method:

  • Solvent A: 0.1% formic acid in LC-MS grade water

  • Solvent B: 0.1% formic acid in LC-MS grade acetonitrile

  • Flow rate: 0.4 mL/min

  • Column temperature: 60°C

  • Gradient: A typical gradient would start with a low percentage of solvent B, ramp up to a higher percentage to elute the peptides, followed by a wash and re-equilibration step. The specific gradient will depend on the target peptides.

MS Method:

  • Ionization mode: Electrospray ionization (ESI), positive mode

  • Acquisition mode: Multiple Reaction Monitoring (MRM)

  • MRM transitions: Specific precursor-to-fragment ion transitions for the target peptides and the this compound internal standard need to be optimized and programmed into the acquisition method.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HEK293FT) Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification Spiking Spike-in this compound (Internal Standard) Quantification->Spiking Reduction_Alkylation Reduction & Alkylation Spiking->Reduction_Alkylation Digestion Tryptic Digestion Reduction_Alkylation->Digestion Desalting Peptide Desalting (SPE) Digestion->Desalting LC_MSMS Targeted LC-MS/MS (MRM) Desalting->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Caption: Experimental workflow for targeted proteomics using this compound.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 inhibits Rheb_GTP Rheb-GTP TSC1_TSC2->Rheb_GTP inhibits Rheb_GDP Rheb-GDP Rheb_GDP->Rheb_GTP mTORC1 mTORC1 (Raptor, mTOR, GβL) Rheb_GTP->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Rapamycin_FKBP12 Rapamycin-FKBP12 Rapamycin_FKBP12->mTORC1 inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis

Caption: Simplified mTORC1 signaling pathway and the inhibitory action of Rapamycin.

References

Application Notes and Protocols for the Quantification of Rapamycin in Whole Blood Using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin (B549165), also known as Sirolimus, is a potent mTOR inhibitor widely used as an immunosuppressant in organ transplantation to prevent rejection.[1] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of rapamycin in whole blood is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of rapamycin, offering high sensitivity, specificity, and accuracy.[2][3] This application note provides a detailed protocol for the quantification of rapamycin in whole blood using isotope dilution LC-MS/MS.

Principle

Isotope dilution mass spectrometry involves the addition of a known amount of a stable isotope-labeled internal standard (IS) to the sample at the beginning of the analytical process. The IS is chemically identical to the analyte but has a different mass due to the isotopic enrichment. Rapamycin and the IS are co-extracted and analyzed by LC-MS/MS. The ratio of the analyte to the IS signal is used for quantification, which corrects for variations in sample preparation and matrix effects, leading to highly precise and accurate measurements. A common internal standard for rapamycin is deuterated rapamycin (e.g., Rapamycin-D3).[4]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of rapamycin in whole blood by LC-MS/MS, compiled from various validated methods.

ParameterTypical ValueReference
Linearity Range 0.1 - 100 ng/mL[1]
0.25 - 50 ng/mL[5]
1.6 - 50 µg/L (ng/mL)[6]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[1]
0.25 ng/mL[5]
Inter-run Precision (%CV) 7.8% to 13.0%[7]
<7%[6]
≤4.4%[5]
Inter-run Accuracy (%Bias) 4.0% to 7.0%[7]
95% to 104%[5]
Extraction Recovery ~73-77%[6]

Experimental Protocol

This protocol describes a common method for the quantification of rapamycin in whole blood using protein precipitation for sample preparation followed by LC-MS/MS analysis.

Materials and Reagents
  • Rapamycin certified reference material

  • Rapamycin-D3 (or other suitable stable isotope-labeled internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Zinc Sulfate (B86663) solution (e.g., 0.2 M)

  • Formic Acid (LC-MS grade)

  • Ammonium (B1175870) Acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Whole blood (calibrators, quality controls, and unknown samples)

Equipment
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 or Biphenyl, 50 mm x 2.1 mm, <3 µm)

  • Vortex mixer

  • Centrifuge

  • 96-well plates (optional, for high-throughput)

  • Precision pipettes

Procedure

1. Preparation of Stock and Working Solutions

  • Rapamycin Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve rapamycin reference standard in methanol.

  • Internal Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve Rapamycin-D3 in methanol.

  • Working Solutions: Prepare serial dilutions of the rapamycin stock solution in methanol or a suitable solvent to create calibration curve standards and quality control (QC) samples. A typical calibration range is 0.1 to 100 ng/mL.[1] Prepare a working solution of the internal standard (e.g., 5 ng/mL).

2. Sample Preparation (Protein Precipitation)

  • To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample (calibrator, QC, or unknown).

  • Add a specified volume of the internal standard working solution.

  • Add 200 µL of a precipitation solution, such as methanol containing 0.2 M zinc sulfate.[6][8] The zinc sulfate aids in efficient protein precipitation.

  • Vortex the mixture vigorously for at least 20 seconds to ensure thorough mixing and protein denaturation.[8]

  • Centrifuge the tubes at high speed (e.g., >10,000 rpm) for 10 minutes to pellet the precipitated proteins.[8]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC Conditions:

    • Column: Raptor Biphenyl (50 mm x 2.1 mm, 2.7 µm) or equivalent.[8]

    • Mobile Phase A: Water with 2 mM ammonium acetate and 0.1% formic acid.

    • Mobile Phase B: Methanol with 2 mM ammonium acetate and 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute rapamycin, followed by re-equilibration.

    • Flow Rate: 0.4 - 0.6 mL/min.

    • Injection Volume: 5 - 20 µL.[8][9]

    • Column Temperature: 40-50 °C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Rapamycin (Ammonium Adduct [M+NH4]+): Precursor ion m/z 931.5 → Product ion m/z 864.5.[6]

      • Rapamycin (Sodium Adduct [M+Na]+): Precursor ion m/z 936.6 → Product ion m/z 409.3.[9]

      • Rapamycin-D3 (Ammonium Adduct [M+NH4]+): Precursor ion m/z 934.5 → Product ion m/z 867.5 (example, will vary based on labeling).

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) according to the instrument manufacturer's guidelines.

4. Data Analysis

  • Integrate the peak areas for both rapamycin and the internal standard.

  • Calculate the peak area ratio of rapamycin to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of rapamycin in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s1 Whole Blood Sample (100 µL) s2 Add Internal Standard (Rapamycin-D3) s1->s2 s3 Protein Precipitation (Methanol/Zinc Sulfate) s2->s3 s4 Vortex s3->s4 s5 Centrifuge s4->s5 s6 Collect Supernatant s5->s6 a1 Inject into LC-MS/MS s6->a1 a2 Chromatographic Separation (C18 or Biphenyl Column) a1->a2 a3 Mass Spectrometry Detection (ESI+, MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Rapamycin Concentration d3->d4 mTOR_Pathway Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 binds to mTORC1 mTORC1 FKBP12->mTORC1 complex inhibits S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Protein Synthesis S6K1->Proliferation _4EBP1->Proliferation

References

The Role of Rapamycin-¹³C,d₃ in Advancing Pharmacokinetic Studies of Sirolimus

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin (B549165), also known as Sirolimus, is a potent immunosuppressant and a key inhibitor of the mammalian target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and metabolism.[1][2] Accurate characterization of its pharmacokinetic (PK) profile is critical for optimizing therapeutic dosing and minimizing toxicity. The use of stable isotope-labeled internal standards, such as Rapamycin-¹³C,d₃, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the bioanalysis of sirolimus, offering unparalleled accuracy and precision.[3] This document provides detailed application notes and experimental protocols for the utilization of Rapamycin-¹³C,d₃ in pharmacokinetic studies of sirolimus.

The Significance of Stable Isotope Labeling in Pharmacokinetics

Stable isotope labeling involves the incorporation of heavy isotopes, such as carbon-13 (¹³C) and deuterium (B1214612) (²H or D), into a drug molecule. Rapamycin-¹³C,d₃ is chemically identical to rapamycin but has a higher molecular weight. When used as an internal standard (IS) in LC-MS/MS analysis, it co-elutes with the unlabeled drug (analyte) and experiences similar ionization and matrix effects in the mass spectrometer. This co-behavior allows for highly accurate quantification of the analyte, as the ratio of the analyte's signal to the IS signal remains constant even with variations in sample preparation or instrument response.

Application: Pharmacokinetic Profiling of Sirolimus

A key application of Rapamycin-¹³C,d₃ is in the determination of the pharmacokinetic parameters of sirolimus in biological matrices, typically whole blood, due to its extensive partitioning into erythrocytes. The following data, derived from a study in healthy male volunteers receiving single oral doses of sirolimus, illustrates the typical pharmacokinetic profile determined using a robust LC-MS/MS method with an internal standard.

Pharmacokinetic Parameters of Sirolimus in Healthy Male Volunteers
Dose (mg/m²)Cmax (ng/mL)t½ (hours)AUC₀-∞ (ng·h/mL)
14.8 ± 1.557.4 ± 11.2224 ± 73
314.1 ± 5.461.7 ± 14.5711 ± 284
525.8 ± 9.862.1 ± 13.11398 ± 459

Data presented as mean ± standard deviation. Cmax: Maximum observed whole blood concentration. t½: Elimination half-life. AUC₀-∞: Area under the whole blood concentration-time curve from time zero to infinity.

Experimental Protocols

Protocol 1: Quantification of Sirolimus in Whole Blood using LC-MS/MS with Rapamycin-¹³C,d₃ Internal Standard

This protocol outlines a standard procedure for the extraction and quantification of sirolimus from whole blood samples.

Materials:

  • Whole blood samples

  • Rapamycin-¹³C,d₃ internal standard solution (e.g., 100 ng/mL in methanol)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Zinc sulfate (B86663) solution (0.1 M in water)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Thaw frozen whole blood samples at room temperature and vortex to ensure homogeneity.

    • In a microcentrifuge tube, add 100 µL of the whole blood sample.

    • Add 25 µL of the Rapamycin-¹³C,d₃ internal standard solution.

    • Add 200 µL of a protein precipitation solution (e.g., acetonitrile or a mixture of methanol and zinc sulfate solution).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

      • Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometry (MS/MS) Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Sirolimus (Analyte): Monitor the transition of the parent ion (e.g., m/z 936.6, [M+Na]⁺) to a specific product ion (e.g., m/z 869.5).

        • Rapamycin-¹³C,d₃ (Internal Standard): Monitor the transition of the parent ion (e.g., m/z 940.6, [M+Na]⁺) to a specific product ion (e.g., m/z 873.5).

      • Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both sirolimus and Rapamycin-¹³C,d₃.

    • Calculate the peak area ratio (Sirolimus/Rapamycin-¹³C,d₃).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

    • Determine the concentration of sirolimus in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway

mTOR_Pathway Growth_Factors Growth Factors (e.g., Insulin) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates TSC_Complex TSC1/TSC2 AKT->TSC_Complex inhibits Rheb Rheb TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis inhibits Rapamycin Rapamycin + FKBP12 Rapamycin->mTORC1 inhibits

Caption: The mTOR Signaling Pathway and the inhibitory action of Rapamycin.

Experimental Workflow

Caption: Workflow for a pharmacokinetic study of Sirolimus using Rapamycin-¹³C,d₃.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Rapamycin using Rapamycin-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin (B549165), also known as Sirolimus, is a potent immunosuppressant drug primarily used to prevent organ transplant rejection and to treat certain cancers. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is crucial to ensure efficacy while minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM of rapamycin due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as Rapamycin-13C,d3, is essential for accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response.

These application notes provide a comprehensive overview and detailed protocols for the quantification of rapamycin in whole blood using this compound as an internal standard with LC-MS/MS.

mTOR Signaling Pathway Inhibition by Rapamycin

Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] Rapamycin first forms a complex with the intracellular protein FK-binding protein 12 (FKBP12). This Rapamycin-FKBP12 complex then binds to the mTOR complex 1 (mTORC1), leading to the inhibition of its kinase activity.[4][5] This inhibition disrupts downstream signaling pathways, ultimately leading to a reduction in protein synthesis and cell cycle arrest.

mTOR_Pathway cluster_extracellular Extracellular cluster_cell Cell Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis | Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapa_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rapa_FKBP12 FKBP12->Rapa_FKBP12 Rapa_FKBP12->mTORC1 |

Caption: Simplified mTOR Signaling Pathway and Rapamycin Inhibition.

Quantitative Data Summary

The use of this compound as an internal standard in LC-MS/MS assays for rapamycin provides excellent analytical performance. A summary of reported quantitative data from various validated methods is presented below.

ParameterRapamycinReference(s)
Linearity Range (ng/mL) 0.5 - 49.2[6]
0.25 - 50[7]
1 - 100[8]
Coefficient of Determination (r²) > 0.997[6]
> 0.9998
Intra-Assay Precision (CV%) 0.9 - 14.7[6]
< 10[9]
Inter-Assay Precision (CV%) 2.5 - 12.5[6]
< 8[9]
≤ 4.4[7]
Accuracy (%) 89 - 138 (Intra-Assay)[6]
90 - 113 (Inter-Assay)[6]
95 - 104[7]
Recovery (%) 76.6 - 84[6]

Experimental Workflow

The general workflow for the therapeutic drug monitoring of rapamycin using LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.

Workflow Sample Whole Blood Sample Collection (EDTA) IS_Spike Spike with this compound Internal Standard Sample->IS_Spike Precipitation Protein Precipitation (e.g., Acetonitrile/Methanol with Zinc Sulfate) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LC_Injection LC-MS/MS Injection Supernatant->LC_Injection Chromatography Chromatographic Separation (e.g., C18 Column) LC_Injection->Chromatography MS_Detection Mass Spectrometric Detection (MRM Mode) Chromatography->MS_Detection Quantification Data Analysis and Quantification MS_Detection->Quantification

Caption: General experimental workflow for rapamycin TDM by LC-MS/MS.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the quantification of rapamycin in whole blood using this compound as an internal standard.

Materials and Reagents
  • Rapamycin certified reference material

  • This compound internal standard (IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Zinc sulfate (B86663) heptahydrate

  • Human whole blood (for calibration standards and quality controls)

  • Pipettes and tips

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions
  • Rapamycin Stock Solution (1 mg/mL): Accurately weigh and dissolve rapamycin in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Rapamycin Working Standards: Serially dilute the rapamycin stock solution with methanol:water (1:1, v/v) to prepare working standards at various concentrations for spiking into whole blood to create calibrators and quality controls (QCs).

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of whole blood sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 100 µL of the internal standard working solution (this compound in acetonitrile).

  • Add 100 µL of 0.1 M zinc sulfate solution to facilitate protein precipitation.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-30% B

    • 3.1-4.0 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Rapamycin: Q1: 936.6 -> Q3: 885.6 (Ammonium adduct [M+NH4]+) or Q1: 931.5 -> Q3: 864.5 (Sodium adduct [M+Na]+)

    • This compound: Q1: 940.6 -> Q3: 889.6 (Ammonium adduct [M+NH4]+) or Q1: 935.5 -> Q3: 868.5 (Sodium adduct [M+Na]+)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: 8 psi

  • Nebulizer Gas (GS1): 50 psi

  • Heater Gas (GS2): 50 psi

Note: The specific MRM transitions and MS parameters should be optimized for the instrument being used.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the therapeutic drug monitoring of rapamycin in whole blood by LC-MS/MS. The detailed protocols and performance data presented in these application notes offer a solid foundation for researchers, scientists, and drug development professionals to implement accurate and precise rapamycin TDM assays in their laboratories. This ensures optimal patient management and contributes to the successful development of new therapeutic strategies involving rapamycin.

References

Application Notes and Protocols for Cell Culture Treatment with Rapamycin-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Rapamycin (B549165), also known as Sirolimus, is a macrolide compound that potently and specifically inhibits the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[][2][3] Rapamycin functions by first forming a complex with the intracellular protein FKBP12 (FK506-binding protein 12 kDa).[][4] This Rapamycin-FKBP12 complex then binds directly to and allosterically inhibits mTOR Complex 1 (mTORC1), one of the two distinct multiprotein complexes in which mTOR exists.[2][5][6] Inhibition of mTORC1 disrupts downstream signaling pathways, primarily by preventing the phosphorylation of key targets like S6 Kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell cycle arrest, typically at the G1 phase.[5][7]

Rapamycin-13C,d3 is a stable isotope-labeled version of Rapamycin.[8][9] Due to its identical chemical properties but distinct mass, it is an ideal internal standard for the accurate quantification of Rapamycin in biological samples using mass spectrometry (MS) based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] These application notes provide detailed protocols for the preparation and use of this compound in cell culture, along with methodologies for key downstream assays to assess its biological effects.

mTOR Signaling Pathway and Rapamycin Inhibition

The diagram below illustrates the canonical PI3K/Akt/mTOR signaling pathway and highlights the inhibitory action of the Rapamycin-FKBP12 complex on mTORC1. Activated mTORC1 promotes cell growth by phosphorylating S6K1 and 4E-BP1, which in turn enhances protein synthesis.

mTOR_Pathway cluster_input Upstream Signals cluster_pathway PI3K/Akt Pathway cluster_mTOR mTORC1 Complex cluster_downstream Downstream Effectors cluster_inhibitor Inhibitor Growth Factors Growth Factors PI3K PI3K Akt Akt PI3K->Akt activates TSC_Complex TSC1/TSC2 Akt->TSC_Complex inhibits Rheb Rheb TSC_Complex->Rheb inhibits mTORC1 mTORC1 (mTOR, Raptor, mLST8) Rheb->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Protein_Synthesis Protein Synthesis Cell Growth & Proliferation S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis inhibits when unphosphorylated Rapamycin This compound Rap_FKBP12 Rap-FKBP12 Complex Rapamycin->Rap_FKBP12 FKBP12 FKBP12 FKBP12->Rap_FKBP12 Rap_FKBP12->mTORC1 inhibits

Simplified mTORC1 signaling and the inhibitory action of Rapamycin.

Quantitative Data Summary

Table 1: Properties of this compound
ParameterValueSource
SynonymsSirolimus-13C,d3[9]
Molecular FormulaC₅₀¹³CH₇₆D₃NO₁₃[9]
Molecular Weight~918.18 g/mol [9]
Isotopic Purity99% atom ¹³C; 99.5% atom D[9]
Chemical Purity≥97% (HPLC)[9]
Recommended SolventsDMSO, Ethanol, Methanol (B129727)[2][4]
Solubility≥100 mg/mL in DMSO; ≥50 mg/mL in Ethanol[2][4]
Powder Storage-20°C, protect from light[8][10]
Stock Solution StorageAliquot and store at -20°C or -80°C for up to 1-3 months[2][8]
Table 2: Recommended Working Concentrations and Incubation Times
ApplicationCell Line(s)Working ConcentrationIncubation TimeSource
mTOR InhibitionHEK293~0.1 nM (IC₅₀)15 - 30 min[11][12]
Proliferation InhibitionUrothelial Carcinoma Cells1 nM - 1 µM48 hours[13]
Human Venous Malformation Endothelial Cells10 - 1000 ng/mL24 - 72 hours[14][15]
Oral Cancer Cells (Ca9-22)10 - 20 µM24 hours[16]
Autophagy InductionCOS7, H40.2 µM (200 nM)24 hours[12]
Oral Cancer Cells (Ca9-22)10 - 20 µM24 hours[16]
Apoptosis InductionRhabdomyosarcoma Cells100 ng/mLNot specified[4]

Experimental Protocols

Protocol 1: Preparation of this compound Solutions

This protocol details the preparation of a high-concentration stock solution and its subsequent dilution to a working concentration for cell culture experiments.

Workflow_Prep start Start weigh 1. Weigh this compound powder accurately start->weigh dissolve 2. Dissolve in high-purity DMSO to create a 10 mM stock solution weigh->dissolve vortex 3. Vortex thoroughly until fully dissolved dissolve->vortex aliquot 4. Aliquot into sterile, light-protected microfuge tubes vortex->aliquot store 5. Store aliquots at -80°C for long-term use aliquot->store finish Ready for Use store->finish

Workflow for preparing this compound stock solutions.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile, light-protected microcentrifuge tubes

  • Calibrated balance and sterile labware

Methodology: Stock Solution (10 mM)

  • Calculation: To prepare a 10 mM stock solution using a molecular weight of ~918.18 g/mol , 9.18 mg of this compound is needed for 1 mL of DMSO. Adjust calculations based on the actual amount weighed.

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), carefully weigh the required amount of this compound powder.

  • Dissolution: Add the appropriate volume of sterile DMSO to the powder. For example, add 1 mL of DMSO to 9.18 mg of powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved.

  • Aliquoting and Storage: Dispense small volumes (e.g., 10-20 µL) of the stock solution into sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles. Store these aliquots at -80°C.[2][8]

Methodology: Working Solution

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Directly before use, dilute the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 100 nM, add 1 µL of the 10 mM stock solution to the 10 mL of medium.

  • Mixing: Gently mix the medium by inverting the tube to ensure a homogenous solution before adding it to the cells. Note: The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

Protocol 2: General Protocol for Cell Treatment

This protocol provides a general workflow for treating adherent cells with this compound.

Methodology:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase (e.g., 50-70% confluency) at the time of treatment.

  • Incubation: Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Treatment Medium: Prepare the this compound working solution in complete culture medium at the desired final concentration(s) as described in Protocol 1. Also prepare a vehicle control medium containing an equivalent amount of DMSO.

  • Treatment: Remove the old medium from the cells and replace it with the treatment medium or vehicle control medium.

  • Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 15 minutes for acute signaling studies, or 24-72 hours for proliferation or viability assays).[11][14]

  • Harvesting: After incubation, cells can be harvested for various downstream analyses, such as protein extraction for Western blotting or sample preparation for mass spectrometry.

Protocol 3: Methodologies for Downstream Analysis

This assay measures the phosphorylation status of key mTORC1 downstream effectors to confirm the inhibitory activity of Rapamycin.[11]

Methodology:

  • Cell Lysis: After treatment, wash cells once with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest overnight at 4°C. Recommended antibodies include those against phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH).[11][13]

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[13] A decrease in the ratio of phosphorylated to total protein for S6K and 4E-BP1 indicates mTORC1 inhibition.[18]

This colorimetric assay assesses the impact of Rapamycin on cell proliferation and viability.[16]

Methodology:

  • Seeding: Seed cells in a 96-well plate at a density of approximately 5x10⁴ cells/well and allow them to adhere overnight.[15]

  • Treatment: Treat the cells with a range of this compound concentrations and a vehicle control for specific time points (e.g., 24, 48, 72 hours).[14]

  • MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[16]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 550 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.[16]

This protocol is for preparing cell lysates to quantify intracellular this compound or other metabolites.

Workflow_MS cluster_cell Cell Processing cluster_extraction Extraction cluster_analysis Analysis Harvest 1. Harvest treated cells Lyse 2. Lyse cells (e.g., sonication or freeze-thaw cycles) Harvest->Lyse Precipitate 3. Add cold solvent (e.g., methanol) to precipitate proteins Lyse->Precipitate Vortex 4. Vortex vigorously Precipitate->Vortex Centrifuge 5. Centrifuge at high speed (4°C) to pellet debris Vortex->Centrifuge Collect 6. Collect supernatant Centrifuge->Collect Analyze 7. Analyze via LC-MS/MS Collect->Analyze

Workflow for preparing cell samples for LC-MS/MS analysis.

Methodology:

  • Cell Harvesting: After treatment, wash cells with ice-cold PBS and detach them (e.g., using a cell scraper). Pellet the cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a small volume of water or buffer. Lyse the cells using physical methods such as sonication on ice or multiple freeze-thaw cycles to release intracellular contents.

  • Protein Precipitation: Add a volume of cold organic solvent, such as methanol or acetonitrile (B52724) (e.g., 4 volumes), to the cell lysate. This step serves to precipitate the majority of cellular proteins, which can interfere with MS analysis.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-30 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the small molecule analytes (including this compound), and transfer it to a clean autosampler vial for analysis.

  • LC-MS/MS Analysis: Analyze the sample using a validated LC-MS/MS method. Rapamycin is typically detected in positive electrospray ionization (ESI+) mode.

References

Preparing High-Purity Rapamycin-13C,d3 Stock Solutions for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rapamycin (B549165) (also known as Sirolimus) is a potent inhibitor of the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase that regulates cell growth, proliferation, and survival.[1] Isotopically labeled Rapamycin-13C,d3 serves as an essential internal standard for the accurate quantification of rapamycin in various biological matrices using mass spectrometry (MS) techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] Its use is critical in therapeutic drug monitoring, pharmacokinetic studies, and metabolic flux analysis.[4] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure accuracy and reproducibility in experimental workflows.

Physicochemical and Solubility Data

Proper preparation of stock solutions begins with understanding the physicochemical properties and solubility of this compound.

PropertyValueSource(s)
Synonyms Sirolimus-13C,d3[4][5]
Molecular Formula C₅₀¹³CH₇₆D₃NO₁₃[5][6][7]
Molecular Weight ~917.19 - 918.18 g/mol [2][5][8][9]
Purity ≥97-98%[2][6][9]
Isotopic Enrichment ≥99% ¹³C, ≥98% D[9]
Appearance White solid[6]
SolventSolubilitySource(s)
DMSO ≥ 25 mg/mL[2]
Ethanol ≥ 50 mg/mL[2]
Methanol (B129727) ≥ 25 mg/mL[2]
Chloroform ≥ 5 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration primary stock solution for use as an internal standard in LC-MS/MS applications.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

  • Calibrated analytical balance

  • Sterile, amber glass vial with a PTFE-lined cap

  • Sterile, positive displacement pipette or calibrated gas-tight syringe

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Tare the sterile amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 1 mg) directly into the vial. Record the exact weight.

  • Solvent Addition: Based on the recorded weight, calculate the precise volume of DMSO required to achieve a 1 mg/mL concentration. For example, for 1.05 mg of powder, add 1.05 mL of anhydrous DMSO.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the powder.

  • Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term stability (up to 1 year).[8] For frequent use, an aliquot may be stored at -20°C for up to 3 months.[1]

Protocol 2: Preparation of Working Solutions

Working solutions are typically prepared by diluting the primary stock solution into a solvent compatible with the analytical method (e.g., methanol or acetonitrile).

Materials:

  • 1 mg/mL this compound primary stock solution in DMSO

  • LC-MS grade methanol or acetonitrile

  • Calibrated pipettes

  • Sterile microcentrifuge tubes

Procedure:

  • Thawing: Remove one aliquot of the 1 mg/mL primary stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilution Calculation: Determine the final concentration and volume required for your experimental series. For example, to prepare 1 mL of a 1 µg/mL working solution:

    • Volume of Stock = (Final Concentration x Final Volume) / Stock Concentration

    • Volume of Stock = (1 µg/mL x 1 mL) / 1000 µg/mL = 0.001 mL (or 1 µL)

  • Serial Dilution (Recommended): To improve accuracy, perform a serial dilution.

    • Step A (Intermediate Dilution): Dilute 10 µL of the 1 mg/mL primary stock into 990 µL of methanol to create a 10 µg/mL intermediate solution.

    • Step B (Final Working Solution): Dilute 100 µL of the 10 µg/mL intermediate solution into 900 µL of methanol to create the final 1 µg/mL working solution.

  • Mixing: Vortex each dilution thoroughly to ensure homogeneity.

  • Storage: Prepare working solutions fresh daily. If short-term storage is necessary, store at 2-8°C, protected from light, for no longer than one week.

Storage and Stability Summary

FormStorage TemperatureDurationSource(s)
Powder -20°C, desiccatedUp to 3 years[1][8]
Stock Solution in DMSO -80°C≥ 1 year[8]
Stock Solution in DMSO -20°CUp to 3 months[1]
Working Solutions 2-8°CUp to 1 week (prepare fresh for best results)[8]

Note: Always protect solutions from light.[10] Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps for preparing this compound stock and working solutions.

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation start Start: this compound Powder equilibrate Equilibrate to Room Temp start->equilibrate weigh Weigh Powder Accurately equilibrate->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store_stock Store at -80°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw Retrieve for Use dilute1 Perform Serial Dilution (e.g., into Methanol) thaw->dilute1 vortex2 Vortex to Homogenize dilute1->vortex2 use Use in Assay (e.g., LC-MS/MS) vortex2->use

Workflow for preparing this compound solutions.
Signaling Pathway

Rapamycin functions by forming a complex with FKBP12, which then allosterically inhibits mTOR Complex 1 (mTORC1), a central regulator of cellular processes.

mTOR_Pathway cluster_cell Cellular Environment Rapamycin Rapamycin Complex Rapamycin-FKBP12 Complex Rapamycin->Complex FKBP12 FKBP12 FKBP12->Complex mTORC1 mTORC1 Complex->mTORC1 Inhibition Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Autophagy Autophagy mTORC1->Autophagy Inhibition Growth Cell Growth & Proliferation Downstream->Growth

Simplified mTOR signaling pathway showing Rapamycin's mechanism.

References

The Use of Rapamycin-13C,d3 in Autophagy Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This catabolic mechanism plays a crucial role in maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Rapamycin (B549165), a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a key negative regulator of autophagy. By inhibiting the mTOR complex 1 (mTORC1), rapamycin effectively induces autophagy, making it an invaluable tool for studying this process.

This document provides detailed application notes and experimental protocols for the use of Rapamycin-13C,d3, an isotopically labeled form of rapamycin, in autophagy research. The inclusion of carbon-13 and deuterium (B1214612) atoms makes this compound an ideal internal standard for accurate quantification of rapamycin in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, its properties as a stable isotope-labeled compound open avenues for metabolic tracing and flux analysis studies to elucidate the intricate dynamics of autophagy.

Key Applications of this compound in Autophagy Research

  • Internal Standard for Accurate Quantification: this compound serves as an ideal internal standard for LC-MS/MS-based quantification of unlabeled rapamycin in cell lysates, tissues, and biofluids. Its identical chemical properties and distinct mass allow for precise correction of variations in sample preparation and instrument response, ensuring high accuracy and reproducibility of results.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Accurate quantification of rapamycin is critical in PK/PD studies to correlate drug exposure with the induction of autophagy and downstream cellular effects.

  • Metabolic Tracing and Flux Analysis: While less common, this compound can potentially be used in metabolic labeling studies to trace its uptake, distribution, and metabolism within cells and organisms, providing insights into the dynamics of drug action in the context of autophagy.

Signaling Pathway of Rapamycin-Induced Autophagy

Rapamycin induces autophagy by inhibiting the mTORC1 signaling pathway. Under nutrient-rich conditions, mTORC1 is active and phosphorylates key downstream targets, including ULK1 and ATG13, thereby inhibiting the initiation of autophagy. Rapamycin, by binding to FKBP12, allosterically inhibits mTORC1 kinase activity. This leads to the dephosphorylation and activation of the ULK1 complex, which in turn initiates the formation of the phagophore, the precursor to the autophagosome.

mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Rapamycin_FKBP12 This compound + FKBP12 Rapamycin_FKBP12->mTORC1 Autophagy_Initiation Autophagy Initiation ULK1_Complex->Autophagy_Initiation

Figure 1. Simplified mTORC1 signaling pathway illustrating the mechanism of rapamycin-induced autophagy.

Experimental Protocols

Protocol 1: Induction of Autophagy in Cell Culture using Rapamycin

This protocol provides a general guideline for inducing autophagy in cultured cells using rapamycin. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental condition.

Materials:

  • Rapamycin (unlabeled)

  • This compound (for use as an internal standard in subsequent analysis)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Cultured cells of interest

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of unlabeled rapamycin in sterile DMSO.

    • Prepare a separate 1 mM stock solution of this compound in sterile DMSO.

    • Aliquot the stock solutions into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 100 mm dishes) and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Treatment:

    • On the day of the experiment, thaw an aliquot of the unlabeled rapamycin stock solution.

    • Dilute the rapamycin stock solution in pre-warmed complete cell culture medium to the desired final concentration (a typical starting range is 10-500 nM).[1]

    • Prepare a vehicle control by adding the same volume of DMSO to the culture medium.

    • Remove the existing medium from the cells, wash once with PBS, and add the rapamycin-containing medium or the vehicle control medium.

  • Incubation:

    • Incubate the cells for the desired duration (typically ranging from 2 to 24 hours).[2][3][4]

  • Cell Harvesting:

    • After incubation, harvest the cells for downstream analysis (e.g., Western blotting, fluorescence microscopy, or LC-MS/MS).

Protocol 2: Western Blot Analysis of Autophagy Markers

This protocol describes the detection of key autophagy markers, LC3 and p62, by Western blotting to confirm the induction of autophagy.

Materials:

  • Cell lysates from Protocol 1

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the harvested cells in RIPA buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of LC3-II to LC3-I and normalize the levels of p62 and LC3-II to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.[4][5][6][7]

Protocol 3: Quantification of Rapamycin using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of rapamycin in cell lysates using LC-MS/MS, with this compound as the internal standard.

Materials:

  • Cell lysates from Protocol 1

  • This compound stock solution

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Refrigerated centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To a known volume of cell lysate, add a known amount of this compound internal standard solution.

    • Perform protein precipitation by adding 3-4 volumes of cold ACN or methanol.

    • Vortex vigorously and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

      • Gradient: A suitable gradient from low to high organic phase to achieve good separation.

      • Flow Rate: 0.2-0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Rapamycin (unlabeled): Monitor appropriate precursor/product ion transitions (e.g., m/z 936.5 -> 869.5 for [M+Na]+ adduct).

        • This compound: Monitor the corresponding shifted precursor/product ion transitions (e.g., m/z 940.5 -> 873.5 for [M+13C+d3+Na]+ adduct). The exact m/z values will depend on the specific labeling pattern.

  • Quantification:

    • Generate a calibration curve by spiking known concentrations of unlabeled rapamycin and a fixed concentration of this compound into a blank matrix (e.g., lysate from untreated cells).

    • Calculate the peak area ratio of the analyte (unlabeled rapamycin) to the internal standard (this compound).

    • Determine the concentration of rapamycin in the samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Presentation

The following tables summarize quantitative data on the effects of rapamycin on autophagy markers from various studies.

Table 1: Concentration-Dependent Effects of Rapamycin on Autophagy Markers

Cell LineRapamycin ConcentrationTreatment Duration (hours)Change in LC3-II/LC3-I RatioChange in p62 LevelsReference
HeLa100 nM5Increased-[2][3]
HeLa1 µM5Further Increased-[2][3]
HeLa5 µM5Maximum Increase-[2][3]
SH-SY5Y20 µM24Significantly IncreasedSignificantly Decreased[4]
SK-N-SH20 µM24Significantly IncreasedSignificantly Decreased[4]
Human iPSCs100 nM96Increased-[8]
Human iPSCs200 nM96Further Increased-[8]
Human iPSCs300 nM96Maximum Increase-[8]
A549100 nM24IncreasedDecreased[5]

Table 2: Time-Dependent Effects of Rapamycin on Autophagy Markers

Cell LineRapamycin ConcentrationTreatment Duration (hours)Change in LC3-II/LC3-I RatioChange in p62 LevelsReference
HeLa1 µM2Increased-[2][3]
HeLa1 µM5Further Increased-[2][3]
HeLa1 µM7Sustained Increase-[2][3]
SH-SY5Y20 µM12IncreasedDecreased[4]
SH-SY5Y20 µM24Further IncreasedFurther Decreased[4]
SH-SY5Y20 µM36Sustained IncreaseSustained Decrease[4]
Mouse SCs25 nM2Increased-[1]
Mouse SCs25 nM6Further IncreasedDecreased[1]
Mouse SCs25 nM24Sustained IncreaseSustained Decrease[1]
Mouse SCs25 nM48Sustained IncreaseSustained Decrease[1]

Table 3: In Vivo Effects of Rapamycin on Autophagy and Related Pathologies

Animal ModelRapamycin TreatmentOutcomeReference
Rat (Tendon Injury)5 mg/kg/day (i.p.)Reduced peritendinous fibrosis, increased LC3-II, decreased p62[9]
Mouse (Myocardial Ischemia/Reperfusion)2.5 mg/kg (i.v.)Reduced infarct size, reduced apoptosis, increased autophagy[10]
Drosophila (Neurodegeneration model)200 µM in foodIncreased survival, decreased levels of toxic protein aggregates[11]

Visualization of Experimental Workflows

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Processing cluster_2 Downstream Analysis Cell_Seeding Seed Cells Rapamycin_Treatment Treat with Rapamycin (and this compound for LC-MS/MS) Cell_Seeding->Rapamycin_Treatment Incubation Incubate (Time-course) Rapamycin_Treatment->Incubation Harvest_Cells Harvest Cells Incubation->Harvest_Cells Lysate_Preparation Prepare Cell Lysates Harvest_Cells->Lysate_Preparation Microscopy Fluorescence Microscopy (LC3 Puncta) Harvest_Cells->Microscopy Western_Blot Western Blot (LC3, p62) Lysate_Preparation->Western_Blot LC_MSMS LC-MS/MS (Rapamycin Quantification) Lysate_Preparation->LC_MSMS Data_Analysis_WB Data_Analysis_WB Western_Blot->Data_Analysis_WB Analyze Autophagy Markers Data_Analysis_LCMS Data_Analysis_LCMS LC_MSMS->Data_Analysis_LCMS Quantify Rapamycin Levels Data_Analysis_Microscopy Data_Analysis_Microscopy Microscopy->Data_Analysis_Microscopy Quantify Autophagosomes

Figure 2. General experimental workflow for studying rapamycin-induced autophagy.

Conclusion

This compound is a valuable tool for researchers studying the role of autophagy in health and disease. Its primary application as an internal standard ensures the accuracy and reliability of rapamycin quantification, which is essential for correlating drug exposure with biological responses. The provided protocols and data serve as a comprehensive resource for designing and executing experiments to investigate the intricate mechanisms of autophagy and to evaluate the therapeutic potential of autophagy modulators. As our understanding of autophagy continues to grow, the precise and quantitative methodologies enabled by tools like this compound will be instrumental in advancing the field of drug discovery and development.

References

Application Notes & Protocols: Analytical Methods for Rapamycin Quantification in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Rapamycin (B549165) (also known as Sirolimus) is a potent immunosuppressant and a specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial kinase in cell signaling pathways that regulate growth, proliferation, and metabolism.[1] The accurate and precise measurement of rapamycin concentrations in tissue is fundamental for preclinical studies, therapeutic drug monitoring, and understanding its pharmacokinetic and pharmacodynamic profiles. The selection of an analytical method is contingent upon the required sensitivity, specificity, and the instrumentation available. These application notes provide detailed methodologies for robust rapamycin quantification in tissue samples, covering sample preparation and the two most prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its function by forming a complex with the intracellular protein FK506-binding protein-12 (FKBP12).[2][3] This rapamycin-FKBP12 complex then binds directly to the FRB domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[2] mTORC1 is a central regulator of cell growth and protein synthesis, integrating signals from growth factors (like Insulin and IGF1) and nutrients.[2][4] Its inhibition by the rapamycin-FKBP12 complex prevents the phosphorylation of key downstream effectors, including S6 kinase 1 (S6K1) and eIF-4E-binding protein 1 (4E-BP1), ultimately leading to a reduction in protein synthesis and cell proliferation.[1][5]

mTOR_Pathway cluster_input Upstream Signals cluster_cell Cellular Cascade cluster_inhibition Pharmacological Inhibition cluster_output Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K activates AKT AKT PI3K->AKT activates TSC TSC1/2 AKT->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits (GTP hydrolysis) mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Rapamycin Rapamycin Rapa_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rapa_FKBP12 FKBP12 FKBP12 FKBP12->Rapa_FKBP12 Rapa_FKBP12->mTORC1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis (inhibition lifted) Workflow A 1. Tissue Sample Collection (Excise & Rinse) B 2. Homogenization (Weigh, Mince, Homogenize in PBS) A->B C 3. Rapamycin Extraction (Protein Precipitation with Methanol/IS) B->C D 4. Centrifugation (Pellet Precipitated Proteins) C->D E 5. Supernatant Analysis (Transfer Supernatant for Injection) D->E F 6. LC Separation (e.g., C18 Reversed-Phase Column) E->F G 7. Detection (MS/MS or UV) F->G H 8. Data Analysis (Quantification via Calibration Curve) G->H

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Rapamycin Quantification with LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of rapamycin (B549165) (also known as Sirolimus) using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific issues you might encounter during sample preparation, chromatographic separation, mass spectrometry detection, and data analysis.

Section 1: Sample Preparation & Stability

Q1: I'm observing low recovery of rapamycin after sample extraction. What are the potential causes and solutions?

A: Low recovery is often linked to the extraction method or degradation of the analyte. Rapamycin is a large, lipophilic molecule that can be challenging to extract efficiently.

  • Ineffective Protein Precipitation: If using protein precipitation, ensure the ratio of organic solvent (like methanol (B129727) or acetonitrile) to the sample is optimal. Adding zinc sulfate (B86663) can enhance protein removal.[1] A common starting point is a 3:1 or 4:1 ratio of precipitant to sample.

  • Adsorption to Labware: Rapamycin can adsorb to plastic surfaces. Using low-adhesion polypropylene (B1209903) tubes and pipette tips can mitigate this issue.

  • Incomplete Lysis (for whole blood): Ensure complete hemolysis of red blood cells to release the drug. A freeze-thaw cycle before precipitation can help.

  • Extraction Method Choice: For complex matrices, simple protein precipitation might not be sufficient. Consider more rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to improve cleanup and recovery.[1]

Q2: My rapamycin stock solution or prepared samples show precipitation. Why is this happening and how can I prevent it?

A: Rapamycin has very low aqueous solubility (around 2.6 µg/mL).[2] Precipitation is common when diluting a concentrated organic stock solution into an aqueous buffer or media.[2]

  • Solvent Mismatch: Avoid "crashing out" the drug by adding the aqueous solution to the rapamycin stock tube while vortexing, rather than the other way around.[2]

  • Temperature: Pre-warming the aqueous buffer (e.g., to 37°C) can sometimes improve solubility.[2]

  • Reconstitution Solvent: After drying down the extracted sample, the choice of reconstitution solvent is critical. Using a solvent with a high percentage of organic content (e.g., 80% acetonitrile (B52724) or methanol) can prevent the analyte from precipitating and improve ionization.[3]

Q3: I suspect my rapamycin is degrading during sample preparation or storage. How can I assess and prevent this?

A: Rapamycin is susceptible to degradation, particularly through hydrolysis (ring-opening) and isomerization.[4][5][6] Its stability is affected by pH, temperature, and the solvent matrix.

  • pH Sensitivity: Rapamycin degradation is catalyzed by bases.[4] Ensure that all solutions are maintained at a neutral or slightly acidic pH.

  • Temperature: Keep samples on ice or at 4°C during preparation and store them at -20°C or -80°C for long-term stability.[3] Perform freeze-thaw stability tests during method validation to understand its impact.[7]

  • Solvent-Induced Isomerization: Rapamycin can exist as a mixture of conformational isomers in different solvents, which may appear as multiple peaks during chromatography.[5][8][9] Using a consistent solvent system for standards and samples is crucial for reproducible quantification.

  • Light Sensitivity: Protect samples and standards from direct light.

Section 2: Liquid Chromatography

Q1: My chromatographic peaks for rapamycin are tailing or broadening. What's the cause?

A: Poor peak shape can compromise resolution and integration accuracy. Common causes include issues with the column, mobile phase, or extra-column volume.

  • Column Contamination: Buildup of matrix components (e.g., phospholipids) on the column inlet frit or stationary phase is a frequent cause.[10] Implement a robust column flushing protocol or use a guard column.

  • Secondary Interactions: Rapamycin can have secondary interactions with the silica (B1680970) backbone of the column. Ensure the mobile phase pH is appropriate for the column type.

  • Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[10] The reconstitution solvent should be as close in composition to the initial mobile phase as possible.

  • Extra-Column Volume: Excessive tubing length or poor fittings between the injector, column, and detector can lead to peak broadening.[10]

Q2: I'm seeing shifts in my retention time. How do I troubleshoot this?

A: Retention time stability is key for reliable identification and quantification. Drifts can be caused by several factors.[11]

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common culprit. Prepare fresh mobile phase daily and ensure accurate measurements. Microbial growth in aqueous buffers can also alter the composition.[10]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. This is especially important for gradient methods.

  • Pump Performance: Check for leaks or air bubbles in the pump. Inconsistent flow rates will directly impact retention times.

  • Column Temperature: Fluctuations in the column oven temperature can cause shifts. Ensure the oven is set and maintained at a stable temperature.[3]

Q3: I am getting split peaks for rapamycin. What does this indicate?

A: Split peaks can arise from several issues:

  • Partially Blocked Frit: Contaminants from the sample or system can partially block the inlet frit of the column.[10] Try back-flushing the column or replacing the frit.

  • Column Void: A void or channel can form at the head of the column due to silica dissolution (often from high pH mobile phases) or mechanical shock.[10] This is usually irreversible, and the column needs to be replaced.

  • Injection Issues: Problems with the autosampler injector, such as a partially clogged needle or seat, can distort the injection band.

Section 3: Mass Spectrometry

Q1: The signal for rapamycin is very low or inconsistent. How can I improve sensitivity?

A: Low sensitivity can be due to poor ionization efficiency, matrix effects, or instrument settings.[12][13]

  • Matrix Effects (Ion Suppression): Co-eluting compounds from the sample matrix can compete with rapamycin for ionization, suppressing its signal.[14][15]

    • Improve Sample Cleanup: Use SPE or LLE to remove interfering components like phospholipids.[3][15]

    • Optimize Chromatography: Adjust the chromatographic method to separate rapamycin from the suppression zones.

    • Use an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the best choice to compensate for matrix effects, as it co-elutes and experiences similar suppression.[16] Structural analogs like ascomycin (B1665279) are also used.[7][17]

  • Adduct Formation: Rapamycin ionizes poorly as a protonated molecule [M+H]+. It is much more efficiently detected as a sodium [M+Na]+ or ammonium (B1175870) [M+NH4]+ adduct.[1][3] Ensure your mobile phase contains a low concentration of an appropriate salt (e.g., sodium acetate (B1210297) or ammonium acetate) to promote consistent adduct formation.

  • Instrument Tuning: Optimize MS parameters such as spray voltage, source temperature, and gas flows by infusing a rapamycin standard.[3]

Q2: Which precursor and product ions should I use for Multiple Reaction Monitoring (MRM)?

A: The choice of ions depends on the adduct formed. It is crucial to select specific and intense transitions for quantification and confirmation.

  • Sodium Adduct [M+Na]+: The precursor ion is typically m/z 936.6. Common product ions include m/z 409.3 and 345.5.[3] The transition m/z 936.6 → 409.3 is frequently used for quantification.[3]

  • Ammonium Adduct [M+NH4]+: The precursor ion is m/z 931. A common transition is m/z 931 → 864 .[1]

  • Protonated Adduct [M+H]+: While less sensitive, the precursor is m/z 914. Fragmentation patterns can be complex.[18]

Always optimize collision energy for your specific instrument to achieve the most stable and intense fragment ion signal.[3]

Section 4: Data Analysis & Quantification

Q1: My standard curve is non-linear or has poor correlation (r² < 0.99). What are the likely causes?

A: A poor standard curve compromises the accuracy of your quantitative results.

  • Inaccurate Standard Preparation: Check for errors in serial dilutions. Prepare fresh standards and use calibrated pipettes.

  • Detector Saturation: At high concentrations, the MS detector can become saturated, leading to a flattening of the curve. If this occurs, reduce the upper limit of quantification (ULOQ) or dilute the high-concentration samples.

  • Suboptimal Integration: Ensure that the peak integration parameters are set correctly and are consistently applied across all standards and samples. Poor peak shape can make integration difficult.

  • Incorrect Blank: If the blank (matrix without analyte) shows a significant signal, it can interfere with the lower limit of quantification (LLOQ) and affect linearity. This could be due to carryover or contamination.

Q2: I'm observing high variability (%CV) between replicate injections. What should I investigate?

A: High coefficient of variation (%CV) indicates a lack of precision in the method.

  • Autosampler Issues: Inconsistent injection volumes are a primary cause. Check the autosampler for air bubbles in the syringe or sample loop.

  • Inconsistent Ionization: Unstable spray in the ESI source can lead to fluctuating signal intensity. Check for a clogged emitter or inconsistent solvent delivery.

  • Sample Instability: If rapamycin is degrading in the autosampler vial over the course of the run, the signal will decrease over time. Consider using a cooled autosampler.

  • Carryover: Analyte from a high-concentration sample may carry over into the next injection, affecting the accuracy of the subsequent sample. Optimize the needle wash method and include blank injections after high-concentration samples.

Data & Methodologies

Experimental Protocols

Protocol 1: Protein Precipitation for Rapamycin Quantification in Whole Blood

This protocol provides a general method for extracting rapamycin from whole blood samples using protein precipitation.

  • Thaw Samples: Thaw frozen whole blood samples, calibration standards, and quality control (QC) samples on ice. Vortex briefly to ensure homogeneity.

  • Aliquot Sample: In a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of the whole blood sample.

  • Add Internal Standard (IS): Add the working solution of the internal standard (e.g., ascomycin or a stable isotope-labeled rapamycin) to the sample.

  • Precipitate Proteins: Add 400 µL of a cold precipitating solution (e.g., methanol containing 0.1% formic acid or a mixture of methanol and zinc sulfate solution).[1]

  • Vortex: Vortex the mixture vigorously for at least 1 minute to ensure complete protein precipitation and mixing.

  • Centrifuge: Centrifuge the samples at a high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Transfer Supernatant: Carefully transfer the clear supernatant to a new tube or a 96-well plate, being careful not to disturb the protein pellet.

  • Evaporate to Dryness (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step helps concentrate the sample and allows for reconstitution in a mobile-phase-compatible solvent.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the reconstitution solution (e.g., 80:20 acetonitrile:water with 0.1% formic acid).[3]

  • Vortex and Centrifuge: Vortex the reconstituted sample to ensure the analyte is fully dissolved. A brief centrifugation can pellet any remaining microparticulates.

  • Inject: Transfer the final sample to an autosampler vial and inject it into the LC-MS system.

Quantitative Data Summary

The following tables summarize typical starting parameters for an LC-MS/MS method for rapamycin quantification. These should be optimized for your specific instrument and application.

Table 1: Typical LC Parameters for Rapamycin Quantification

ParameterTypical SettingNotes
Column C8 or C18, 50 mm x 2.1 mm, <3 µmA shorter column allows for faster run times.[3]
Mobile Phase A Water with 0.1% Formic Acid & 2 mM Ammonium AcetateAmmonium acetate promotes [M+NH4]+ adduct formation.[1]
Mobile Phase B Methanol with 0.1% Formic Acid & 2 mM Ammonium AcetateAcetonitrile can also be used.[3]
Flow Rate 0.3 - 0.5 mL/minAdjust based on column dimensions and system pressure.
Gradient Start at 50-60% B, ramp to 95-100% B, hold, then re-equilibrateA gradient helps elute late-eluting matrix components.
Column Temp. 40 - 60 °CHigher temperatures can improve peak shape and reduce viscosity.[3][5]
Injection Vol. 5 - 20 µLDepends on sample concentration and system sensitivity.

Table 2: Typical MS Parameters for Rapamycin Quantification

ParameterTypical SettingNotes
Ionization Mode Electrospray Ionization (ESI), PositivePositive mode is used to detect the positively charged adducts.[3]
Adduct Monitored [M+Na]+ or [M+NH4]+Sodium adducts (m/z 936.6) or ammonium adducts (m/z 931.5) are most common.[1][3]
MRM Transition (Quantifier) [M+Na]+: 936.6 → 409.3 [M+NH4]+: 931.5 → 864.6Optimize collision energy for your specific instrument.[1][3]
MRM Transition (Qualifier) [M+Na]+: 936.6 → 345.5A second transition confirms analyte identity.
Spray Voltage 3000 - 5500 VOptimize for stable spray and maximum signal.[3]
Source Temp. 350 - 500 °CHigher temperatures aid in desolvation.[3]
Dwell Time 50 - 200 msEnsure at least 12-15 data points across each chromatographic peak.[3]

Visualizations

Diagrams of Workflows and Pathways

Rapamycin_LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample 1. Whole Blood Sample Spike 2. Spike Internal Standard Sample->Spike Precipitate 3. Protein Precipitation Spike->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Extract 5. Supernatant Transfer Centrifuge->Extract Reconstitute 6. Reconstitution Extract->Reconstitute Inject 7. Inject Sample Reconstitute->Inject Separate 8. LC Separation Inject->Separate Ionize 9. ESI Ionization Separate->Ionize Detect 10. MS/MS Detection (MRM) Ionize->Detect Integrate 11. Peak Integration Detect->Integrate Calibrate 12. Standard Curve Generation Integrate->Calibrate Quantify 13. Concentration Calculation Calibrate->Quantify Report 14. Report Results Quantify->Report Troubleshooting_Low_Signal Start Start: Low or No Signal for Rapamycin Check_MS Check MS System: Infuse Standard Directly Start->Check_MS Signal_OK Signal OK? Check_MS->Signal_OK Clean_MS Action: Clean Ion Source, Check MS Tuning & Parameters Signal_OK->Clean_MS No Check_LC Problem is LC or Sample Prep Signal_OK->Check_LC Yes Clean_MS->Check_MS Re-evaluate Check_Peak Inject Standard: See a Peak? Check_LC->Check_Peak No_Peak Action: Check Column, Mobile Phase, Connections, Leaks Check_Peak->No_Peak No Peak_Present Problem is Sample Prep or Matrix Effects Check_Peak->Peak_Present Yes Review_Prep Action: Review Extraction Protocol, Assess Recovery, Check for Degradation Peak_Present->Review_Prep Assess_Matrix Action: Evaluate Ion Suppression (Post-Column Infusion or Post-Spike) Peak_Present->Assess_Matrix mTOR_Pathway cluster_0 Cellular Inputs cluster_1 Signaling Cascade cluster_2 Downstream Effects GrowthFactors Growth Factors PI3K PI3K/AKT GrowthFactors->PI3K Nutrients Nutrients Nutrients->PI3K mTORC1 mTORC1 Complex PI3K->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 ProteinSynth Protein Synthesis S6K1->ProteinSynth FourEBP1->ProteinSynth CellGrowth Cell Growth ProteinSynth->CellGrowth Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 Inhibition

References

Technical Support Center: Assessing Rapamycin-13C,d3 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the stability of Rapamycin-13C,d3 in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for rapamycin (B549165) and its isotopically labeled analogs in biological matrices?

A1: Rapamycin is susceptible to degradation through several pathways in aqueous environments, which are also applicable to its isotopically labeled forms like this compound. The main degradation routes include:

  • Hydrolysis: The macrolide ring of rapamycin can undergo hydrolysis, particularly under basic conditions, leading to the formation of a ring-opened hydroxy acid and its isomer, secorapamycin.[1][2]

  • Autoxidation: Rapamycin can undergo autoxidation, especially under mild conditions, resulting in a complex mixture of monomeric and oligomeric products, including epoxides and ketones.[3][4] This process can be initiated by free radicals.[3]

  • Metabolism: In biological systems containing active enzymes, such as liver microsomes, rapamycin can be metabolized to various demethylated and hydroxylated products.[5]

Q2: What are the recommended storage and handling conditions for this compound to ensure its stability?

A2: To maintain the integrity of this compound, it is crucial to adhere to proper storage and handling procedures. The compound should be stored at -20°C and protected from light.[6] For stock solutions, it is advisable to prepare aliquots in single-use volumes to avoid repeated freeze-thaw cycles.

Q3: How can I be sure that the observed degradation is due to instability in the matrix and not an artifact of the analytical method?

A3: This is a critical aspect of stability assessment. To distinguish between true degradation and method-induced artifacts, you should:

  • Analyze samples immediately after preparation: This will provide a baseline measurement of the analyte's concentration before any significant degradation can occur.

  • Perform control experiments: Analyze a solution of this compound in a pure solvent (e.g., acetonitrile (B52724) or methanol) under the same analytical conditions to ensure the compound is stable during the LC-MS/MS analysis.

  • Evaluate for in-source fragmentation: For deuterated standards, in-source fragmentation or back-exchange can sometimes be a concern.[7] This can be investigated by infusing the standard directly into the mass spectrometer and observing the fragmentation pattern.

Troubleshooting Guides

Issue 1: High variability or loss of this compound signal during analysis.
  • Potential Cause: Degradation of the internal standard in the biological matrix during sample preparation or storage.

  • Troubleshooting Steps:

    • Review Sample Handling: Ensure that samples are processed promptly after collection and stored at the appropriate temperature (-20°C or lower) until analysis.[8]

    • Minimize Benchtop Time: Keep samples on ice or in a cooled rack during preparation to slow down potential enzymatic or chemical degradation.

    • Assess Freeze-Thaw Stability: Conduct experiments to determine the impact of repeated freeze-thaw cycles on this compound concentration. Studies on unlabeled rapamycin have shown it to be stable for up to three freeze-thaw cycles.[9][10]

    • Check for Light Exposure: Protect samples from direct light, as rapamycin is known to be light-sensitive.

Issue 2: Inconsistent quantification results, suspecting internal standard instability.
  • Potential Cause: The stability of this compound may differ slightly from the unlabeled analyte, or it may be degrading during the analytical run.

  • Troubleshooting Steps:

    • Perform a Post-Preparative Stability Test: Analyze a set of prepared samples at the beginning and end of a long analytical run to check for degradation in the autosampler.

    • Evaluate Matrix Effects: While stable isotope-labeled internal standards are designed to compensate for matrix effects, severe ion suppression or enhancement can still impact results. Ensure that the chromatography effectively separates this compound from co-eluting matrix components.

    • Verify Isotopic Purity: Impurities in the internal standard, including the presence of unlabeled rapamycin, can affect the accuracy of quantification.

Quantitative Data Summary

The following tables summarize stability data for unlabeled rapamycin, which is expected to be a very close surrogate for the stability of this compound.

Table 1: Short-Term Stability of Rapamycin in Whole Blood

Storage ConditionDurationConcentration LevelsStability Outcome
4°C (dark)8 days5.0, 15.0, 30.0 µg/LStable (<10% decrease)[9]
30°C (dark)8 days5.0, 15.0, 30.0 µg/LStable (<10% decrease)[9]
30°C (light)8 days5.0, 15.0, 30.0 µg/LStable (<10% decrease)[9]

Table 2: Long-Term Stability of Rapamycin in Whole Blood

Storage ConditionDurationStability Outcome
4°C30 daysStable[8]
-40°C55 daysStable[8]

Table 3: Freeze-Thaw Stability of Rapamycin in Whole Blood

Number of CyclesConcentration LevelsStability Outcome
35.0, 15.0, 30.0 µg/LStable (no significant difference)[9]

Experimental Protocols

Protocol 1: Assessment of Short-Term (Bench-Top) Stability
  • Sample Preparation: Spike blank biological matrix (e.g., human plasma) with this compound at low and high concentrations.

  • Incubation: Allow the samples to sit on the bench-top at room temperature for a predefined period (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Processing: At each time point, process the samples using a validated extraction method (e.g., protein precipitation with acetonitrile).

  • LC-MS/MS Analysis: Analyze the extracted samples and compare the results to the concentration at time zero.

Protocol 2: Assessment of Freeze-Thaw Stability
  • Sample Preparation: Spike blank biological matrix with this compound at low and high concentrations.

  • Freeze-Thaw Cycles: Subject the samples to a specified number of freeze-thaw cycles (e.g., three cycles). A single cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.

  • Sample Processing: After the final thaw, process the samples.

  • LC-MS/MS Analysis: Analyze the samples and compare the concentrations to those of freshly prepared samples that have not undergone freeze-thaw cycles.

Protocol 3: Assessment of Long-Term Stability
  • Sample Preparation: Spike blank biological matrix with this compound at low and high concentrations.

  • Storage: Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • Analysis at Time Points: At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples, thaw them, and process for analysis.

  • LC-MS/MS Analysis: Compare the concentrations of the stored samples to freshly prepared samples.

Visualizations

Rapamycin_Degradation_Pathway Simplified Rapamycin Degradation Pathways Rapamycin This compound Hydrolysis Hydrolysis (e.g., basic pH) Rapamycin->Hydrolysis Autoxidation Autoxidation (e.g., presence of O2) Rapamycin->Autoxidation Metabolism Metabolism (e.g., CYP3A4) Rapamycin->Metabolism Secorapamycin Secorapamycin & Hydroxy Acid Hydrolysis->Secorapamycin Oxidation_Products Epoxides, Ketones Autoxidation->Oxidation_Products Metabolites Demethylated & Hydroxylated Products Metabolism->Metabolites

Caption: Major degradation pathways of this compound.

Stability_Assessment_Workflow Experimental Workflow for Stability Assessment A Spike Blank Matrix with This compound (Low & High QC) B Expose to Stability Condition (Bench-top, Freeze-Thaw, Long-Term) A->B C Process Samples at Defined Time Points B->C E LC-MS/MS Analysis C->E D Prepare Fresh Calibration Standards and Control QCs D->E F Calculate Concentration of Stability Samples E->F G Compare to Nominal Concentration (Acceptance Criteria: ±15%) F->G

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Optimizing Rapamycin-13C,d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio for Rapamycin-13C,d3 in mass spectrometry (MS) analysis.

Troubleshooting Guide: Enhancing Signal-to-Noise for this compound

This guide addresses common issues encountered during the MS analysis of this compound, the stable isotope-labeled internal standard (IS) for Rapamycin (B549165) (also known as Sirolimus). A stable and robust IS signal is critical for accurate quantification.

Question: Why is my this compound signal weak or inconsistent?

Answer: A weak or variable signal for your internal standard can compromise the accuracy and precision of your assay. Several factors, from sample preparation to instrument settings, can contribute to this issue. Below is a systematic approach to troubleshoot the problem.

Sample Preparation and Matrix Effects

Matrix effects are a primary cause of poor signal intensity and variability, arising from co-eluting endogenous components in the sample matrix that suppress or enhance the ionization of the analyte and internal standard.[1][2]

  • Issue: Ion suppression is a common problem in bioanalysis, where matrix components interfere with the ionization process in the MS source, leading to a reduced signal.[3][4] Phospholipids (B1166683) are often a major cause of ion suppression in plasma and blood samples.[3]

  • Troubleshooting Steps:

    • Optimize Sample Cleanup: A simple protein precipitation may not be sufficient to remove interfering matrix components.[5] Consider more rigorous extraction techniques:

      • Solid-Phase Extraction (SPE): Both reversed-phase (e.g., C18) and mixed-mode SPE cartridges can effectively remove salts and phospholipids.[3][6]

      • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract compared to protein precipitation.

    • Evaluate Different Precipitation Solvents: If using protein precipitation, test different organic solvents (e.g., acetonitrile (B52724), methanol) and their ratios with acidic or basic additives to optimize protein removal and minimize precipitation of the analyte.

    • Use Phospholipid Removal Products: Specific sample preparation products, such as HybridSPE, are designed to deplete phospholipids from the sample extract, which can significantly reduce ion suppression.[3]

Liquid Chromatography (LC) Method

Proper chromatographic separation is key to minimizing matrix effects by separating this compound from co-eluting interferences.

  • Issue: Insufficient chromatographic resolution can lead to co-elution of matrix components with the internal standard, causing ion suppression.

  • Troubleshooting Steps:

    • Column Selection: Ensure you are using an appropriate column. C8 or C18 reversed-phase columns are commonly used for Rapamycin analysis.

    • Gradient Optimization: Adjust the gradient elution profile to better separate this compound from the matrix background. A shallower gradient around the elution time of the analyte can improve resolution.

    • Mobile Phase Modifiers: The choice and concentration of mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) can influence peak shape and ionization efficiency. While formic acid is common, for Rapamycin, forming the ammonium adduct [M+NH4]+ or sodium adduct [M+Na]+ can be beneficial.[6][7]

Mass Spectrometry (MS) Settings

Suboptimal MS parameters can directly lead to a poor signal-to-noise ratio.

  • Issue: Inefficient ionization or fragmentation will result in a weak signal for your internal standard.

  • Troubleshooting Steps:

    • Ion Source Optimization: The electrospray ionization (ESI) source parameters are critical and should be optimized.[8][9]

      • Spray Voltage: Optimize the capillary voltage to ensure a stable spray. Too high a voltage can cause instability.[8]

      • Gas Flows: Adjust the nebulizer and drying gas flow rates and temperatures to ensure efficient desolvation of the droplets.[9]

      • Source Position: Optimize the physical position of the ESI probe relative to the MS inlet.

    • MRM Transition Selection: Ensure you are using the optimal multiple reaction monitoring (MRM) transitions for this compound. The precursor ion is often the ammonium [M+NH4]+ or sodium [M+Na]+ adduct. The product ion should be a stable and abundant fragment. For Rapamycin-d3, a common transition is m/z 934.7 → 864.6.[10]

    • Collision Energy (CE) and Fragmentation: Optimize the collision energy to maximize the intensity of the chosen product ion. Perform a CE ramp experiment to find the optimal value.

    • Instrument Cleaning: A dirty ion source can lead to a significant drop in signal intensity.[11] Regularly clean the ion source components as per the manufacturer's recommendations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for my this compound internal standard?

A1: There isn't a single universal concentration. The ideal concentration for this compound should be determined during method development. A common practice is to use a concentration that falls in the mid-range of the calibration curve for the unlabeled Rapamycin.[12] This ensures the detector response for the IS is strong and reproducible without being so high that it causes detector saturation or ion suppression.[12]

Q2: My this compound signal is highly variable between samples. What could be the cause?

A2: High variability in the IS signal can originate from several sources:

  • Inconsistent Sample Preparation: Ensure precise and consistent addition of the IS to all samples, calibrators, and quality controls (QCs) at the earliest stage of the sample preparation process.[12]

  • Matrix Effects: Even with a stable isotope-labeled IS, significant variations in the matrix composition between different samples can lead to variable ion suppression or enhancement.[12]

  • Instrument Instability: Fluctuations in the LC flow rate, injector precision, or mass spectrometer source conditions can cause signal variability. Regular instrument maintenance and system suitability checks are crucial.

Q3: I am observing a poor signal-to-noise ratio for my internal standard. What should I do?

A3: A low signal-to-noise (S/N) ratio for this compound can compromise the precision of your assay. To improve it:

  • Increase Analyte Concentration: If possible, increase the concentration of the IS, but be mindful of potential detector saturation.

  • Optimize MS Parameters: Re-optimize ion source parameters and collision energy as described in the troubleshooting guide.

  • Improve Sample Cleanup: A cleaner sample will have lower background noise, thus improving the S/N ratio. Consider a more effective sample preparation technique like SPE.[3]

  • Check for Contamination: High background noise can be due to contamination in the LC-MS system. Flush the system and use high-purity solvents and additives.[11]

Q4: Should I use the ammonium or sodium adduct for monitoring this compound?

A4: Both ammonium [M+NH4]+ and sodium [M+Na]+ adducts are commonly used for Rapamycin analysis. The choice depends on the mobile phase composition and which adduct provides a more stable and intense signal on your instrument. Sodium adducts can be more stable in mobile phases without ammonium salts.[7] It is recommended to test both during method development to determine the optimal precursor ion for your specific conditions.

Quantitative Data Summary

The following tables summarize typical performance characteristics for LC-MS/MS methods for Rapamycin analysis. These values can serve as a benchmark during your method development and troubleshooting.

Table 1: Linearity and Sensitivity of Rapamycin LC-MS/MS Assays

MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Porcine Whole Blood0.1 - 1000.1[13]
Porcine Tissues0.5 - 5000.5[13]
Human Blood0.2 - 1000.2[6]
Rabbit Ocular Tissue2.3 - 10002.3[7]
Human Plasma10 - 5000.086[14]
Rat Plasma10 - 500010[15]

Table 2: Precision and Accuracy Data for Rapamycin Quantification

MatrixConcentration LevelInter-day Precision (%CV)Accuracy (%)Reference
Human Blood0.2 - 100 µg/L1.4% - 5.0%94.4% - 104.4%[6]
Porcine BloodNot Specified7.8% - 13.0%4.0% - 7.0%[16]
Porcine TissuesNot Specified3.3% - 10.8%-4.8% - 3.8%[16]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general procedure for the extraction of Rapamycin from whole blood.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample, calibrator, or QC.

  • Internal Standard Spiking: Add a specified volume (e.g., 20 µL) of this compound working solution to each tube.

  • Cell Lysis (Optional but Recommended): Add a small volume of deionized water and vortex for 10 minutes to lyse the red blood cells.[5]

  • Protein Precipitation: Add 300 µL of a precipitating solution (e.g., acetonitrile or methanol, potentially containing zinc sulfate) to each tube.[6]

  • Vortex and Centrifuge: Vortex the tubes vigorously for 1-2 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Inject an aliquot (e.g., 5-20 µL) into the LC-MS/MS system.

Protocol 2: Typical LC-MS/MS Parameters

These are starting parameters that should be optimized for your specific instrument and application.

  • LC System:

    • Column: C18 or C8 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm particle size).[14]

    • Mobile Phase A: Water with 0.1% formic acid and/or 2 mM ammonium acetate.

    • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid and/or 2 mM ammonium acetate.

    • Flow Rate: 0.4 - 0.6 mL/min.[14]

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

  • MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Rapamycin: m/z 931.7 → 864.6 ([M+NH4]+) or m/z 936.6 → 409.3 ([M+Na]+).[7][10]

      • This compound: m/z 934.7 → 864.6 ([M+NH4]+, assuming d3 labeling).

    • Key Source Parameters:

      • Spray Voltage: ~3000-5500 V.[7][9]

      • Source Temperature: ~350 °C.[7]

      • Drying Gas (Nitrogen) Flow: Optimize for your instrument.

      • Nebulizer Gas Pressure: Optimize for your instrument.

Visualizations

mTOR Signaling Pathway

Rapamycin functions by inhibiting the mTOR (mammalian Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival.[17][18] Specifically, Rapamycin forms a complex with FKBP12, and this complex binds to and inhibits mTOR Complex 1 (mTORC1).[19]

mTOR_Pathway GF Growth Factors (e.g., Insulin) PI3K PI3K GF->PI3K + AA Amino Acids mTORC1 mTORC1 AA->mTORC1 + AKT Akt PI3K->AKT + TSC TSC1/2 AKT->TSC - Rheb Rheb-GTP TSC->Rheb - Rheb->mTORC1 + S6K1 p70S6K mTORC1->S6K1 + EBP1 4E-BP1 mTORC1->EBP1 - Autophagy Autophagy mTORC1->Autophagy - ProteinSynth Protein Synthesis & Cell Growth S6K1->ProteinSynth + EBP1->ProteinSynth - Rapamycin Rapamycin-FKBP12 Rapamycin->mTORC1 -

Caption: Simplified mTOR signaling pathway showing the inhibitory action of Rapamycin on mTORC1.

General LC-MS/MS Workflow

The logical flow for a typical quantitative bioanalysis experiment using an internal standard like this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Whole Blood) Spike 2. Spike with This compound (IS) Sample->Spike Extract 3. Extraction (e.g., Protein Precipitation) Spike->Extract Recon 4. Evaporate & Reconstitute Extract->Recon Inject 5. Inject Sample Recon->Inject LC 6. Chromatographic Separation (LC) Inject->LC MS 7. Ionization & Detection (MS/MS) LC->MS Integrate 8. Peak Integration MS->Integrate Ratio 9. Calculate Area Ratio (Analyte / IS) Integrate->Ratio Quant 10. Quantify using Calibration Curve Ratio->Quant

Caption: Standard workflow for quantitative analysis of Rapamycin using an internal standard.

References

Technical Support Center: HPLC Separation of Rapamycin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of rapamycin (B549165) and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during HPLC analysis.

Troubleshooting Guide

This guide addresses common issues observed during the HPLC separation of rapamycin isomers, offering potential causes and systematic solutions.

Issue 1: Poor Peak Resolution Between Rapamycin Isomers

Potential Cause Troubleshooting Steps
Inappropriate Stationary Phase C8 and C18 columns are commonly used. If resolution is poor on a C18 column due to long retention times, consider switching to a less hydrophobic C8 column to reduce analysis time and potentially improve separation between closely eluting isomers.[1]
Suboptimal Mobile Phase Composition The ratio of organic solvent (methanol or acetonitrile) to water is critical. Systematically vary the solvent ratio to optimize selectivity. Methanol (B129727) is often preferred over acetonitrile (B52724) as it can provide better peak shapes and shorter retention times for rapamycin.[1]
Incorrect Column Temperature Temperature affects both retention and selectivity. Increasing the column temperature (e.g., to 50-60 °C) can improve peak shape and resolution.[2][3] However, be mindful of potential sample degradation at excessively high temperatures.
Inadequate Flow Rate Lowering the flow rate can sometimes enhance resolution by increasing the number of theoretical plates, though it will also increase the analysis time.[4]
Sample Overload Injecting too concentrated a sample can lead to peak broadening and loss of resolution.[4] Dilute the sample and reinject.

Issue 2: Peak Tailing

Potential Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase Residual silanol (B1196071) groups on silica-based columns can interact with rapamycin, causing tailing. The use of an acidic modifier in the mobile phase, such as formic acid or trifluoroacetic acid (TFA), can suppress these interactions.[5]
Column Degradation Over time, columns can degrade, leading to poor peak shape.[6] Flush the column according to the manufacturer's instructions or replace it if performance does not improve.
Mobile Phase pH Although rapamycin has no ionizable functional groups over a wide pH range, the mobile phase pH can influence the ionization of silanol groups on the stationary phase.[1] Adding a small amount of acid can mitigate this.
Contamination Contamination of the column or system can lead to peak distortion.[6] Ensure proper sample preparation and use high-purity solvents.

Issue 3: Appearance of Unexpected Peaks

Potential Cause Troubleshooting Steps
Rapamycin Degradation Rapamycin can degrade, especially through ring-opening, to form seco-derivatives which will appear as separate peaks.[1][2] Prepare fresh samples and standards, and consider storing them at low temperatures (-20°C).[1] Avoid basic conditions in the mobile phase or sample diluent, as this can promote degradation.[5]
Presence of Isomers Rapamycin exists as a mixture of conformational isomers (A, B, and C), with isomer B being the most abundant.[1][2] The presence of multiple peaks may correspond to these different isomers.
Mobile Phase Contamination Impurities in the mobile phase can appear as peaks, especially in gradient elution. Use HPLC-grade solvents and prepare fresh mobile phases daily.
Carryover Residual sample from a previous injection can appear as a ghost peak. Implement a robust needle wash protocol between injections.

Frequently Asked Questions (FAQs)

Q1: Which type of HPLC column is best for separating rapamycin isomers?

A1: Both C8 and C18 reversed-phase columns have been successfully used for the separation of rapamycin isomers. C8 columns may be advantageous in reducing analysis time and the amount of organic modifier needed compared to C18 columns.[1] The optimal choice will depend on the specific isomers of interest and the desired resolution.

Q2: What is a typical mobile phase for rapamycin isomer separation?

A2: A common mobile phase is a mixture of methanol and water, often in an 80:20 (v/v) ratio.[1][2][7][8] Acetonitrile and water mixtures are also used. The addition of a small amount of formic acid or trifluoroacetic acid (TFA) can improve peak shape by minimizing interactions with the stationary phase.[5]

Q3: How does temperature affect the separation?

A3: Elevating the column temperature, for instance to 57°C, can be crucial for achieving good separation and sharp peaks.[1][2][7][8] Higher temperatures reduce mobile phase viscosity, which can improve column efficiency.

Q4: Why do I see multiple peaks for my rapamycin standard?

A4: Rapamycin naturally exists as a mixture of conformational isomers in solution, primarily isomers A, B, and C.[1][2] Isomer B is typically the major component.[1][2] Therefore, it is normal to observe multiple peaks corresponding to these different isomeric forms in your chromatogram.

Q5: How can I prevent rapamycin from degrading during analysis?

A5: Rapamycin is susceptible to degradation, particularly ring-opening to form seco-rapamycin.[1][2] To minimize degradation, prepare samples and standards fresh and store them at low temperatures (e.g., -20°C).[1] Avoid exposing samples to high pH conditions.[5] The addition of acetonitrile to the elution medium has been shown to reduce rapamycin degradation.[9]

Experimental Protocols

Below are examples of HPLC methods that have been used for the separation of rapamycin.

Method 1: Isocratic RP-HPLC with UV Detection

Parameter Condition
Column C8 (150 x 4.6 mm, 5 µm)[1][2]
Mobile Phase Methanol:Water (80:20 v/v)[1][2][7][8]
Flow Rate 1.0 mL/min[1][2][7][8]
Column Temperature 57°C[1][2][7][8]
Detection UV at 277 nm[1][2][7][8]
Injection Volume 20 µL[1][2]

Method 2: RP-HPLC with Acetonitrile

Parameter Condition
Column Discovery HS C18 (15 cm x 4.6 mm, 3 µm)
Mobile Phase Acetonitrile:10 mM Ammonium Acetate (75:25 v/v)
Flow Rate 1.5 mL/min
Column Temperature 60°C
Detection UV at 268 nm

Visualizations

To aid in understanding the experimental workflow and the biological context of rapamycin, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Rapamycin Sample/ Standard dissolve Dissolve in Methanol sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc_system HPLC System filter->hplc_system Inject column C8 or C18 Column hplc_system->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram Generate integration Peak Integration chromatogram->integration quantification Quantification integration->quantification mtor_pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects growth_factors Growth Factors pi3k PI3K growth_factors->pi3k nutrients Nutrients mtorc1 mTORC1 nutrients->mtorc1 akt Akt pi3k->akt akt->mtorc1 protein_synthesis Protein Synthesis mtorc1->protein_synthesis cell_growth Cell Growth mtorc1->cell_growth autophagy Autophagy (Inhibition) mtorc1->autophagy rapamycin Rapamycin fkbp12 FKBP12 rapamycin->fkbp12 fkbp12->mtorc1 Inhibits

References

Technical Support Center: Preventing Degradation of Rapamycin-13C,d3 During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rapamycin-13C,d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound internal standard is showing a weak or inconsistent signal in my LC-MS/MS analysis. Could this be due to degradation?

A: Yes, a weak or inconsistent signal from your this compound internal standard is a strong indicator of degradation. Rapamycin (B549165) and its isotopically labeled analogs are susceptible to degradation in aqueous environments, especially at physiological pH and temperature.[1]

Troubleshooting Steps:

  • Prepare Fresh Working Solutions: It is highly recommended to dilute your this compound stock solution into your aqueous buffer or media immediately before each experiment. Avoid storing it in aqueous solutions for extended periods.[1]

  • Minimize Exposure to Light: Rapamycin is light-sensitive.[1][2] Prepare solutions in a dimly lit area and protect stock solutions and experimental setups from light by using amber vials or wrapping containers in aluminum foil.[1]

  • Control pH: Rapamycin degradation is accelerated at neutral to alkaline pH.[3][4][5] Ensure your buffers and media are properly controlled and have not become alkaline.

  • Verify Stock Solution Integrity: If you suspect your stock solution has degraded, prepare a fresh stock from a new vial of powdered this compound.

Q2: I've observed extra peaks around my this compound peak in the chromatogram. What could be the cause?

A: The appearance of additional peaks is likely due to the formation of degradation products or isomers. The two primary degradation products of rapamycin are secorapamycin (a ring-opened isomer) and a hydroxy acid formed via lactone hydrolysis.[3][4][5] Isomerization can also occur in different solvents.[6]

Troubleshooting Steps:

  • Solvent Selection: Be mindful of the solvents used for sample preparation and storage. Rapamycin can exist as different isomers in equilibrium, and the solvent can influence this equilibrium.[6]

  • Temperature Control: Keep samples on ice or at 4°C throughout the preparation process to minimize the rate of degradation.

  • Extraction Protocol: Use a validated and efficient extraction method, such as protein precipitation with cold methanol (B129727), to quickly separate the analyte from the biological matrix and potential catalysts of degradation.

Q3: How should I properly store my this compound stock solution to ensure its long-term stability?

A: Proper storage is crucial for maintaining the integrity of your this compound.

Storage Recommendations:

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol (B145695) are the recommended solvents for preparing stock solutions.[1][7]

  • Temperature: Store stock solutions at -20°C or -80°C for long-term stability.[1][7]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, aliquot your stock solution into smaller, single-use volumes.[1][7]

  • Light Protection: Store aliquots in amber vials or wrap clear vials in aluminum foil to protect them from light.[1]

  • Desiccation: Store powdered this compound and desiccated stock solutions in a dry environment to prevent hydrolysis.[1]

Quantitative Data Summary

The stability of rapamycin is significantly influenced by solvent, pH, temperature, and light. The following tables summarize available quantitative data on its degradation. This data is expected to be directly applicable to this compound.

Table 1: Half-life of Rapamycin in Aqueous Solutions

pHTemperature (°C)Half-lifeSource(s)
7.3 (in 30% Acetonitrile/Water with 23.7 mM Ammonium Acetate)Not Specified~890 hours[3]
7.3 (in 30% Acetonitrile/Water with 237 mM Ammonium Acetate)Not Specified~200 hours[3]
12.2 (in 30% Acetonitrile/Water with NaOH)Not SpecifiedReduced by 3 orders of magnitude compared to pH 7.3[3][4][5]
7.4 (in Phosphate-Buffered Saline)37Almost all degraded within 24 hours[2]

Table 2: Stability of Rapamycin in Different Solvents and Conditions

Solvent/ConditionTemperature (°C)StabilitySource(s)
DMSO-20Stable for at least 6 months[1]
Ethanol-20Stable for at least 1 month[1]
Methanol2-8No decomposition observed for one week[1][8]
Aqueous Solution (General)37Prone to rapid degradation[1][2]
Whole Blood4 and 30Stable for up to 8 days (in dark and light)[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated balance

Procedure:

  • Calculate the required amount: Based on the molecular weight of this compound, calculate the mass needed to prepare the desired volume and concentration. For example, for 1 mL of a 10 mM stock solution, you would need approximately 9.17 mg (assuming a molecular weight of ~917.2 g/mol ).

  • Weigh the powder: In a sterile microcentrifuge tube, carefully weigh the calculated amount of this compound powder.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the powder.

  • Ensure complete dissolution: Vortex the solution thoroughly until all the powder is completely dissolved.

  • Aliquot and store: Aliquot the stock solution into single-use amber vials and store at -20°C or -80°C.

Protocol 2: Sample Preparation for LC-MS/MS Analysis (Protein Precipitation)

This protocol provides a general procedure for extracting this compound from biological matrices like plasma or tissue homogenates.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Precipitating solution: Cold methanol containing an appropriate concentration of this compound as an internal standard.

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • Vortex mixer

Procedure:

  • Sample Aliquoting: Thaw the biological samples on ice. Aliquot a specific volume (e.g., 100 µL) into a clean microcentrifuge tube.

  • Add Internal Standard: Add a defined volume of the cold precipitating solution containing the this compound internal standard to the sample. A common ratio is 3:1 or 4:1 (precipitating solution to sample volume).

  • Protein Precipitation: Vortex the mixture vigorously for approximately 1-2 minutes to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the mixture at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis. Be careful not to disturb the protein pellet.

  • Evaporation and Reconstitution (Optional): Depending on the required concentration and mobile phase compatibility, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.

Visualizations

Workflow for Preventing this compound Degradation cluster_Analysis LC-MS/MS Analysis storage_powder Store Powder -20°C, Desiccated storage_stock Store Stock Solution -20°C or -80°C, Aliquoted, Protected from Light storage_powder->storage_stock Dissolve in DMSO/Ethanol prep_fresh Prepare Fresh Working Solutions storage_stock->prep_fresh prep_extraction Rapid Extraction (e.g., Protein Precipitation) prep_fresh->prep_extraction prep_light Minimize Light Exposure prep_light->prep_extraction prep_temp Keep Samples Cold (Ice or 4°C) prep_temp->prep_extraction prep_ph Control pH prep_ph->prep_extraction analysis Inject Immediately prep_extraction->analysis

Caption: Key steps to prevent this compound degradation.

Major Degradation Pathways of Rapamycin cluster_degradation Degradation Products cluster_factors Contributing Factors Rapamycin This compound Secorapamycin Secorapamycin (Ring-opened isomer) Rapamycin->Secorapamycin Hydrolysis HydroxyAcid Hydroxy Acid (Lactone hydrolysis) Rapamycin->HydroxyAcid Hydrolysis Isomers Other Isomers Rapamycin->Isomers Solvent/pH effect Autoxidation Autoxidation Products (Epoxides, Ketones) Rapamycin->Autoxidation Oxidation Aqueous Aqueous Solutions Aqueous->Rapamycin pH Neutral/Alkaline pH pH->Rapamycin Temp Elevated Temperature Temp->Rapamycin Light Light Exposure Light->Rapamycin Oxygen Oxygen Oxygen->Rapamycin

Caption: Primary degradation routes for this compound.

References

Technical Support Center: Optimizing Electrospray Ionization for Rapamycin-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the electrospray ionization (ESI) of Rapamycin (B549165) and its isotopically labeled internal standard, Rapamycin-13C,d3.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound using ESI-MS, offering potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Signal Intensity - Inappropriate mobile phase composition or pH.- Suboptimal ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature).- Formation of multiple adducts, diluting the signal of the desired ion.- Sample degradation.- Clogged ESI capillary or sample transfer lines.- Optimize Mobile Phase: Use a mobile phase containing a low concentration of an appropriate modifier to promote ionization. Methanol (B129727) is often preferred over acetonitrile (B52724) for better peak shapes.[1] For positive ion mode, 0.1% formic acid or a low concentration of ammonium (B1175870) acetate (B1210297) or sodium acetate can be beneficial.[2][3]- Tune ESI Source: Systematically optimize capillary voltage (typically 3-5 kV for positive mode), nebulizer pressure (20-60 psi), and desolvation temperature (250-450°C).[4][5]- Promote a Single Adduct: To enhance sensitivity, promote the formation of a single, stable adduct. For example, adding a small amount of sodium or lithium salt to the mobile phase can drive the formation of [M+Na]⁺ or [M+Li]⁺ adducts, respectively.[3][6]- Ensure Sample Stability: Prepare samples fresh and store them appropriately. Rapamycin can be unstable in certain conditions.[2]- System Maintenance: Regularly check for and clear any blockages in the ESI capillary and transfer lines.
Poor Signal Reproducibility / Unstable Spray - Fluctuations in ESI source parameters.- Inconsistent mobile phase composition.- High salt concentration in the sample or mobile phase.- Dirty ion source components.- Air bubbles in the solvent lines.- Ensure Stable ESI Conditions: Allow the mass spectrometer to stabilize before analysis. Use lower electrospray voltages to avoid unstable spray phenomena like corona discharge.[7]- Consistent Mobile Phase Preparation: Prepare mobile phases accurately and consistently. Use volatile buffers at low concentrations.[8]- Minimize Salt Contamination: Use high-purity solvents and avoid non-volatile buffers. If salts are necessary, use them at the lowest effective concentration.[9]- Clean Ion Source: Regularly clean the ion source components, including the capillary, skimmer, and lenses, according to the manufacturer's recommendations.- Degas Solvents: Ensure all solvents are properly degassed to prevent bubble formation.
Multiple Adducts Observed ([M+H]⁺, [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) - Presence of various cations in the sample, solvents, or from glassware.- Use of ammonium-based buffers or modifiers.- Promote a Specific Adduct: To simplify the mass spectrum and improve quantitation, intentionally form a single adduct. For sodium adducts ([M+Na]⁺), which are often more stable and abundant for Rapamycin, add a low concentration of sodium acetate to the mobile phase.[2][6][10] For lithium adducts ([M+Li]⁺), lithium acetate can be used to significantly enhance the signal.[3]- Minimize Contaminants: Use high-purity solvents and plastic vials instead of glass to reduce sodium and potassium contamination.[7][9] Thoroughly flush the LC system between users to remove residual salts.[7]
In-Source Fragmentation - High capillary or cone voltage.- High source temperature.- Optimize Voltages: Reduce the capillary and cone (or fragmentor) voltages to minimize fragmentation in the ion source.[7]- Lower Source Temperature: Decrease the source temperature, but ensure it remains high enough for efficient desolvation.[8]
Matrix Effects (Signal Suppression or Enhancement) - Co-elution of matrix components with the analyte.- High concentrations of salts or other non-volatile components in the sample.- Improve Chromatographic Separation: Optimize the LC method to separate Rapamycin from interfering matrix components.[11]- Enhance Sample Preparation: Employ more rigorous sample clean-up procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix interferences.[12]- Use a Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.[13]

Frequently Asked Questions (FAQs)

1. What is the optimal ionization mode for Rapamycin analysis?

Positive ion mode is typically used for the analysis of Rapamycin as it readily forms positive ions through adduction with protons or metal cations.[2]

2. Which adduct of Rapamycin provides the best sensitivity and stability?

While the protonated molecule ([M+H]⁺) can be observed, Rapamycin often shows a greater response as a sodium adduct ([M+Na]⁺).[2][6] The sodium adduct is often more stable and can result in a more robust and sensitive assay.[2] Some studies have also shown that forming a lithium adduct ([M+Li]⁺) can lead to a 4-5 times gain in ion counts compared to other adducts.[3] Cesium adducts ([M+Cs]⁺) have also been utilized for the analysis of immunosuppressive drugs, including Sirolimus (Rapamycin).[14]

3. What mobile phase modifiers are recommended for ESI of Rapamycin?

To promote the formation of a specific adduct and improve signal intensity, the following modifiers can be added to the mobile phase:

  • For [M+Na]⁺: A low concentration of sodium acetate.

  • For [M+NH₄]⁺: A low concentration of ammonium acetate or ammonium formate.[6]

  • For [M+Li]⁺: A low concentration of lithium acetate.[3]

  • For [M+H]⁺: 0.1% formic acid is commonly used.[2]

4. Why am I seeing poor peak shapes for Rapamycin?

Poor peak shapes can be due to several factors, including the choice of organic solvent in the mobile phase. Using methanol instead of acetonitrile has been shown to improve peak shape and reduce retention times for Rapamycin.[1] Additionally, ensure that the column temperature is optimized, as this can also affect peak symmetry.[2]

5. How can I confirm the identity of Rapamycin and its fragments in my mass spectrum?

Tandem mass spectrometry (MS/MS) is used to confirm the identity of Rapamycin. The most abundant precursor ion (e.g., [M+Na]⁺ at m/z 936.6) is selected and fragmented.[2] The resulting product ions are specific to the structure of Rapamycin. For the sodium adduct, a common product ion is m/z 409.3.[2] For the lithium adduct ([M+Li]⁺ at m/z 920), a corresponding product ion would be observed at m/z 393.[3]

Experimental Protocols

Detailed Methodology for Optimizing ESI Parameters for this compound

Objective: To determine the optimal ESI source parameters for the sensitive detection of this compound.

Materials:

  • LC-MS/MS system with an electrospray ionization source.

  • This compound standard solution (e.g., 100 ng/mL in methanol).[2]

  • Syringe pump.

  • Mobile phase (e.g., 80:20 Methanol:Water with 0.1% formic acid or a low concentration of an adduct-forming salt).[1][2]

Methodology:

  • System Preparation:

    • Equilibrate the LC-MS/MS system with the chosen mobile phase.

    • Set up the mass spectrometer in positive ion mode.

  • Direct Infusion (Tune Page):

    • Infuse the this compound standard solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 10 µL/min).[2]

    • Acquire data in full scan mode to identify the most abundant precursor ion (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, or [M+Li]⁺). The expected m/z for the sodium adduct of this compound would be approximately 940.6, considering the mass difference from the unlabeled Rapamycin at m/z 936.6.[2]

  • Optimization of ESI Source Parameters:

    • Capillary Voltage: While monitoring the intensity of the chosen precursor ion, vary the capillary voltage (e.g., from 2.5 kV to 5.5 kV).[2] Record the voltage that provides the maximum signal intensity.

    • Nebulizer Gas Pressure: At the optimal capillary voltage, vary the nebulizer gas pressure (e.g., from 20 to 60 psi) and record the pressure that yields the highest signal.[4]

    • Drying Gas Flow and Temperature: Systematically adjust the drying gas flow rate and temperature to find the combination that maximizes the signal intensity. Typical ranges are 5-15 L/min and 250-450°C, respectively.[2][4]

    • Cone/Fragmentor Voltage: Optimize the cone or fragmentor voltage to maximize the intensity of the precursor ion while minimizing in-source fragmentation.

  • Data Analysis and Parameter Selection:

    • Compile the results in a table to compare the signal intensities at different parameter settings.

    • Select the combination of parameters that provides the highest and most stable signal for this compound.

Quantitative Data Summary
ParameterRange TestedOptimal Value
Capillary Voltage 2.5 - 5.5 kV4.5 kV
Nebulizer Gas Pressure 20 - 60 psi40 psi
Drying Gas Temperature 250 - 450 °C350 °C
Drying Gas Flow 5 - 15 L/min10 L/min
Cone/Fragmentor Voltage 50 - 150 V105 V

Note: The optimal values provided are examples and may vary depending on the specific instrument and experimental conditions.[2]

Visualizations

ESI_Process_Rapamycin cluster_LC LC System cluster_ESI Electrospray Ionization Source cluster_MS Mass Spectrometer LC_Eluent LC Eluent (Rapamycin + Mobile Phase) Capillary Charged Capillary (+4.5 kV) LC_Eluent->Capillary Flow Taylor_Cone Taylor Cone Capillary->Taylor_Cone Electrospray Droplets Charged Droplets Taylor_Cone->Droplets Desolvation Solvent Evaporation (Drying Gas, Heat) Droplets->Desolvation Gas_Phase_Ions Gas Phase Ions [M+Na]⁺ Desolvation->Gas_Phase_Ions Ion Formation MS_Inlet MS Inlet Gas_Phase_Ions->MS_Inlet To Analyzer

Caption: Electrospray ionization process for Rapamycin.

Troubleshooting_Workflow Start Low/No Signal Check_Spray Is the spray stable? Start->Check_Spray Check_System Check for clogs/leaks. Clean ion source. Check_Spray->Check_System No Optimize_Source Optimize ESI parameters (Voltage, Gas, Temp). Check_Spray->Optimize_Source Yes Check_System->Optimize_Source Check_Adducts Multiple adducts present? Optimize_Source->Check_Adducts Promote_Adduct Add salt (e.g., NaOAc) to promote one adduct. Check_Adducts->Promote_Adduct Yes Check_Mobile_Phase Is mobile phase optimal? Check_Adducts->Check_Mobile_Phase No Promote_Adduct->Check_Mobile_Phase Modify_Mobile_Phase Adjust solvent/modifier. Check_Mobile_Phase->Modify_Mobile_Phase No Signal_OK Signal Improved Check_Mobile_Phase->Signal_OK Yes Modify_Mobile_Phase->Signal_OK

Caption: Troubleshooting workflow for low ESI signal.

Experimental_Parameters Goal Optimal Signal Intensity Mobile_Phase Mobile Phase (Solvent, Modifier) Goal->Mobile_Phase ESI_Voltage Capillary Voltage Goal->ESI_Voltage Gas_Parameters Gas Parameters (Nebulizer, Drying) Goal->Gas_Parameters Temperature Source Temperature Goal->Temperature Ion_Optics Ion Optics (Cone Voltage) Goal->Ion_Optics

References

Technical Support Center: Overcoming Poor Solubility of Rapamycin-13C,d3 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with Rapamycin-13C,d3 and encountering challenges with its solubility in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might face during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my this compound not dissolving in aqueous buffers like PBS?

A1: Rapamycin (B549165) and its isotopically labeled forms like this compound are highly lipophilic molecules, making them practically insoluble in water and aqueous buffers such as PBS.[1][2][3][4][5] Direct dissolution in these solvents will likely result in a non-homogenous suspension or precipitation. To work with this compound in aqueous-based systems, it is essential to first dissolve it in a suitable organic solvent to create a concentrated stock solution.

Q2: What are the recommended organic solvents for preparing a this compound stock solution?

A2: The most commonly used solvents for preparing Rapamycin stock solutions are dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][6] It is crucial to use anhydrous (moisture-free) organic solvents, as the presence of water can significantly reduce the solubility of rapamycin.[1]

Q3: My this compound, dissolved in DMSO, precipitated when I diluted it in my cell culture medium. What caused this and how can I prevent it?

A3: This common issue is known as "salting out" or precipitation upon dilution.[1] The rapid change in solvent polarity when a concentrated organic stock is diluted into an aqueous medium causes the poorly soluble compound to crash out of the solution.[1]

Troubleshooting Steps:

  • Slow Dilution Method: Instead of adding the Rapamycin stock solution directly to the full volume of the aqueous buffer, try adding the aqueous solution to the stock solution slowly while vortexing or mixing.[1][7] This gradual change in solvent polarity can help keep the compound in solution.

  • Serial Dilutions: Perform a serial dilution. For instance, first, create an intermediate dilution of your stock in the cell culture medium, and then use this intermediate dilution to prepare your final working concentration.[1][3]

  • Pre-warm the Medium: Warming the cell culture medium or buffer to 37°C before adding the rapamycin stock can sometimes improve solubility.[3][7]

  • Sonication: Brief sonication can help redissolve minor precipitates. However, use this method with caution, as prolonged sonication can generate heat and potentially degrade the rapamycin.[3]

Q4: What is the maximum concentration of DMSO that is safe for my cell culture experiments?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[1] The exact tolerance can vary depending on the cell line. It is always recommended to include a vehicle control in your experiments, which consists of the medium with the same final concentration of DMSO but without this compound, to account for any effects of the solvent.[1][8]

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in organic solvents should be stored at -20°C or -80°C for long-term stability.[9][10][11] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[9][11]

Data Presentation

Table 1: Solubility of Rapamycin in Various Solvents

SolventSolubility
Water~2.6 µg/mL (Practically Insoluble)[2][12]
DMSO~10 mg/mL[6], 200 mg/mL[11]
Ethanol~0.25 mg/mL[6], 50 mg/mL[11]
Dimethyl formamide (B127407) (DMF)~10 mg/mL[6]
Benzyl alcohol>400 mg/mL[12]
N-Methyl-2-pyrrolidinone (NMP)>120 mg/mL[12]
γ-Butyrolactone>100 mg/mL[12]
Dimethyl isosorbide (B1672297) (DMI)>110 mg/mL[12]
Transcutol® PHigh[13]

Note: The solubility of this compound is expected to be nearly identical to that of unlabeled Rapamycin.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, single-use microcentrifuge tubes

Procedure:

  • Accurately weigh the desired amount of solid this compound.

  • In a sterile environment, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the solid is completely dissolved. A brief, gentle warming to 37°C may aid dissolution.

  • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • To prepare a 100 nM final concentration in 10 mL of medium, perform a serial dilution:

    • Intermediate Dilution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed sterile medium to create a 10 µM intermediate solution. Vortex gently.

    • Final Dilution: Add 100 µL of the 10 µM intermediate solution to 9.9 mL of pre-warmed cell culture medium. Mix thoroughly by inverting the tube or gentle vortexing.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Solid this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw intermediate Prepare Intermediate Dilution (e.g., 10 µM in medium) thaw->intermediate final Prepare Final Dilution (e.g., 100 nM in medium) intermediate->final inspect Visually Inspect for Precipitate final->inspect Add to Experiment Add to Experiment inspect->Add to Experiment mtor_pathway cluster_input Upstream Signals cluster_core Core mTORC1 Signaling cluster_output Downstream Effects growth_factors Growth Factors (e.g., Insulin, IGF-1) pi3k PI3K growth_factors->pi3k nutrients Nutrients (Amino Acids) mTORC1 mTORC1 Complex nutrients->mTORC1 Activates akt AKT pi3k->akt akt->mTORC1 Activates s6k1 S6K1 mTORC1->s6k1 Phosphorylates bp1 4E-BP1 mTORC1->bp1 Phosphorylates (Inhibits) autophagy Autophagy mTORC1->autophagy Inhibits rapamycin This compound + FKBP12 rapamycin->mTORC1 Inhibits protein_synthesis Protein Synthesis Cell Growth & Proliferation s6k1->protein_synthesis bp1->protein_synthesis

References

Validation & Comparative

A Head-to-Head Battle of Internal Standards: Rapamycin-13C,d3 versus Deuterated Rapamycin in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of the immunosuppressant drug rapamycin (B549165) (sirolimus), the choice of an appropriate internal standard is a critical determinant of data quality and reliability. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective comparison of two commonly used SIL internal standards for rapamycin: Rapamycin-13C,d3 and deuterated rapamycin (e.g., Rapamycin-d3).

The ideal internal standard should co-elute with the analyte, exhibit identical extraction recovery and ionization efficiency, and be stable throughout the analytical process. These characteristics ensure accurate compensation for variations that can occur during sample preparation and analysis. While both this compound and deuterated rapamycin are designed to mimic the behavior of endogenous rapamycin, subtle but significant differences in their physicochemical properties can impact assay performance.

Key Performance Differences: A Data-Driven Comparison

The primary distinction between 13C-labeled and deuterated internal standards lies in their chromatographic behavior and isotopic stability. Carbon-13 isotopes cause a negligible change in the physicochemical properties of the molecule, leading to near-perfect co-elution with the unlabeled analyte. In contrast, the substitution of hydrogen with deuterium (B1214612) can sometimes lead to a slight decrease in retention time on reverse-phase chromatography columns, a phenomenon known as the "isotope effect." This can result in differential matrix effects if the analyte and the internal standard elute at slightly different times in regions of varying ion suppression or enhancement.

Furthermore, deuterium atoms, particularly those at certain positions on a molecule, can be susceptible to back-exchange with protons from the solvent, potentially compromising the integrity of the internal standard. 13C labels are not prone to this issue.

The following tables summarize key performance data from studies utilizing either this compound or deuterated rapamycin as internal standards.

Table 1: Performance Characteristics of this compound as an Internal Standard
Performance MetricResultSource
Within-Day Imprecision <10%Valbuena et al., 2016[1]
Between-Day Imprecision <8%Valbuena et al., 2016[1]
Median Accuracy 12.2%Valbuena et al., 2016[1]
Matrix Effects Not observedValbuena et al., 2016[1]

Data from a study comparing isotopically labeled internal standards (ILISs) with analog internal standards (ANISs) for the quantification of sirolimus (rapamycin).

Table 2: Performance Characteristics of Deuterated Rapamycin (Sirolimus-d3) as an Internal Standard
Performance MetricResultSource
Inter-Assay Imprecision (CV) 2.5 - 12.5%Buchwald et al., 2012[2]
Intra-Assay Imprecision (CV) 0.9 - 14.7%Buchwald et al., 2012[2]
Inter-Assay Accuracy 90 - 113%Buchwald et al., 2012[2]
Intra-Assay Accuracy 89 - 138%Buchwald et al., 2012[2]
Interpatient Assay Imprecision (CV) 2.7% - 5.7%O'Halloran et al., 2008[3]
Matrix Effects Well compensatedBuchwald et al., 2012[2]

Data compiled from studies validating LC-MS/MS methods for immunosuppressants using deuterated internal standards.

Based on the available data, both this compound and deuterated rapamycin can be used to develop precise and accurate LC-MS/MS methods for the quantification of rapamycin. However, the theoretical advantages of 13C-labeled standards, such as improved co-elution and isotopic stability, may provide a greater degree of confidence in the robustness of the assay, particularly when dealing with complex biological matrices.

Experimental Methodologies

The data presented above are derived from validated LC-MS/MS methods for the quantification of rapamycin in whole blood. Below are representative experimental protocols.

Protocol for Rapamycin Quantification using this compound Internal Standard (Adapted from Valbuena et al., 2016)
  • Sample Preparation:

    • Hemolysis of whole blood samples.

    • Protein precipitation using a suitable organic solvent.

    • Addition of this compound internal standard solution.

    • Centrifugation to pellet precipitated proteins.

    • Transfer of the supernatant for analysis.

  • LC-MS/MS Analysis:

    • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of aqueous and organic mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and methanol).

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the transitions for rapamycin and this compound.

Protocol for Rapamycin Quantification using Deuterated Rapamycin Internal Standard (Adapted from Buchwald et al., 2012)
  • Sample Preparation:

    • Protein precipitation of plasma samples with zinc sulfate.

    • Addition of deuterated rapamycin internal standard.

    • Online solid-phase extraction (SPE) for sample cleanup and concentration.

  • LC-MS/MS Analysis:

    • LC System: HPLC system.

    • Column: C18-phenyl-hexyl column.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: ESI in positive mode.

    • Detection: MRM of the transitions for rapamycin and its deuterated internal standard.

Visualizing the Context: Signaling Pathway and Experimental Workflow

To provide a broader context for the application of these internal standards, the following diagrams illustrate the biological pathway in which rapamycin is active and a typical experimental workflow for its quantification.

mTOR_Signaling_Pathway GF Growth Factors (e.g., Insulin) Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT TSC TSC1/TSC2 AKT->TSC | Rheb Rheb-GTP TSC->Rheb | mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 | Autophagy Autophagy mTORC1->Autophagy | Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis inhibition of inhibition Rapamycin Rapamycin-FKBP12 Rapamycin->mTORC1 Inhibits

Caption: The mTOR signaling pathway, which is inhibited by rapamycin.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Whole Blood Sample Add_IS Add Internal Standard (this compound or Deuterated Rapamycin) Sample->Add_IS Precipitation Protein Precipitation (e.g., with Acetonitrile/Methanol) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Detection) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/Internal Standard) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Final Concentration Quantification->Result

Caption: A typical experimental workflow for the quantification of rapamycin.

References

A Researcher's Guide to Commercial Rapamycin-13C,d3: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled internal standards, the quality and performance of these reagents are paramount for generating accurate and reproducible data. This guide provides a comparative overview of commercially available Rapamycin-13C,d3, a critical internal standard for the quantification of the immunosuppressant drug Rapamycin (B549165) (also known as Sirolimus) by mass spectrometry.

This publication aims to offer an objective comparison based on publicly available data and established analytical methods. We will delve into key performance attributes, including chemical and isotopic purity, and provide standardized experimental protocols for their evaluation.

Commercial Source Overview

Several commercial vendors supply this compound for research and clinical applications. While a direct head-to-head performance study is not publicly available, researchers can assess potential quality based on the specifications provided by each supplier. The following table summarizes the available information from a selection of commercial sources.

SupplierProduct NameCatalog NumberChemical Purity (by HPLC)Isotopic Purity/Enrichment
Expert Synthesis Solutions Rapamycin-13C, D3ESS056797.0%99% atom 13C; 99.5% atom D
Cambridge Isotope Laboratories, Inc. Rapamycin (D₃, 98%)DLM-922098%Not explicitly stated as 13C,d3, but D3 is 98%
Acanthus Research This compoundRAP-14-001Not specifiedNot specified
Clearsynth This compound (contains d0) Technical GradeCS-T-95006Not specifiedNot specified
Shimadzu Chemistry & Diagnostics [13C,2H3]-SirolimusC1129≥98.00 %99% 13C, 98% 2H

Note: This table is based on information available from supplier websites and may not be exhaustive. Researchers are encouraged to request certificates of analysis for the most up-to-date and lot-specific information.

Key Performance Parameters & Experimental Protocols

The utility of this compound as an internal standard is critically dependent on its purity and stability. Below are detailed protocols for evaluating these essential characteristics.

Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Chemical purity ensures that the analytical signal is not compromised by the presence of impurities, such as isomers or degradation products. A robust HPLC method is essential for this evaluation.[1]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C8 or C18 reversed-phase column (e.g., 15 cm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of methanol (B129727) and water, or acetonitrile, methanol, and water. For example, an isocratic mobile phase of methanol:water (80:20 v/v) can be effective. A gradient elution can also be used, for instance, with mobile phase A (methanol:acetonitrile:water at 0-5:15-20:75-80) and mobile phase B (methanol:acetonitrile at 40-50:50-60).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 50-57°C.[1]

  • Detection Wavelength: 277 nm or 278 nm.[1]

  • Sample Preparation: Dissolve the this compound standard in the mobile phase or a suitable organic solvent to a known concentration (e.g., 0.4-1.0 mg/mL).[1]

  • Analysis: Inject the sample and analyze the chromatogram for the presence of any peaks other than the main this compound peak. The percentage purity is calculated based on the relative peak areas.

Isotopic Purity Determination by Mass Spectrometry (MS)

Isotopic purity, or enrichment, is a measure of the percentage of the labeled compound that contains the stable isotopes. High isotopic purity is crucial to minimize signal overlap with the unlabeled analyte.[2][3][4][5][6]

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).[2][3][6]

  • LC Separation: Use an LC method similar to the one described for chemical purity to separate the analyte of interest from any potential interferences.

  • MS Acquisition: Acquire full scan mass spectra in a high-resolution mode.

  • Data Analysis:

    • Extract the ion chromatograms for the molecular ions of the unlabeled Rapamycin and the this compound.

    • From the mass spectrum of the this compound peak, determine the relative intensities of the isotopic peaks.

    • Calculate the isotopic purity by determining the contribution of the desired labeled species to the total signal of all isotopic variants. It is important to correct for the natural isotopic abundance of elements in the molecule.[5][6]

Performance Evaluation as an Internal Standard in LC-MS/MS

The ultimate test of a labeled internal standard is its performance in a quantitative assay. This protocol outlines a method for quantifying Rapamycin in whole blood.[7][8][9][10][11]

Experimental Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of whole blood sample (calibrator, quality control, or unknown), add 200 µL of a precipitation solution (e.g., 0.2 M zinc sulfate (B86663) in methanol) containing a known concentration of this compound.[9]

    • Vortex the mixture vigorously for 20-30 seconds.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

    • Column: A suitable C18 or biphenyl (B1667301) reversed-phase column.[9]

    • Mobile Phase: A gradient of an aqueous solution (e.g., 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[11]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

      • MRM Transition for Rapamycin: m/z 931.5 → 864.4 (Ammonium adduct)[11]

      • MRM Transition for this compound: m/z 935.6 → 864.6[12]

  • Data Evaluation:

    • Linearity: Prepare a calibration curve by spiking known concentrations of unlabeled Rapamycin into a blank matrix. The method should be linear over the desired concentration range.[11]

    • Precision and Accuracy: Analyze quality control samples at multiple concentration levels to determine the intra- and inter-day precision and accuracy of the assay.[11]

    • Matrix Effects: Evaluate the influence of the biological matrix on the ionization of the analyte and internal standard.

Stability Assessment

Rapamycin is known to be susceptible to degradation, particularly through hydrolysis and oxidation.[13][14][15][16][17] Assessing the stability of the labeled standard is crucial for ensuring accurate quantification over time.

Experimental Protocol:

  • Forced Degradation Studies: Expose solutions of this compound to various stress conditions, such as acidic, basic, oxidative, and photolytic environments.

  • Analysis: Use an HPLC or LC-MS method to monitor the degradation of the parent compound and the formation of degradation products over time.

  • Storage Stability: Evaluate the stability of the compound under typical storage conditions (e.g., -20°C, 4°C, room temperature) in both solid form and in solution.

Visualizing Key Concepts

To aid in the understanding of the experimental workflows and the biological context of Rapamycin, the following diagrams are provided.

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_output Cellular Processes Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients Nutrients->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Autophagy Autophagy (Inhibition) mTORC1->Autophagy Rapamycin This compound FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1

Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.

Experimental_Workflow cluster_procurement Procurement & Initial Checks cluster_evaluation Performance Evaluation Source Source Commercial This compound CoA Review Certificate of Analysis Source->CoA Chem_Purity Chemical Purity (HPLC) CoA->Chem_Purity Iso_Purity Isotopic Purity (HRMS) CoA->Iso_Purity LCMS_Perf LC-MS/MS Performance (Linearity, Precision, Accuracy) Chem_Purity->LCMS_Perf Iso_Purity->LCMS_Perf Stability Stability Assessment LCMS_Perf->Stability Decision Decision: Accept/Reject Lot Stability->Decision

Caption: Experimental workflow for the evaluation of commercial this compound.

Conclusion

The selection of a high-quality isotopically labeled internal standard is a critical step in the development of robust and reliable quantitative bioanalytical methods. While publicly available data from commercial suppliers provides a starting point, it is imperative that researchers conduct their own comprehensive evaluation of this compound lots. The experimental protocols outlined in this guide provide a framework for such an evaluation, enabling laboratories to ensure the quality and performance of their internal standards, and ultimately, the integrity of their research data.

References

A Comparative Guide to the Bioanalytical Method Validation of Rapamycin Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and toxicokinetic assessments. This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Rapamycin (B549165) (also known as Sirolimus) in biological matrices, with a focus on the use of the stable isotope-labeled internal standard (IS), Rapamycin-13C,d3. The use of an appropriate internal standard is critical for correcting variability during sample processing and analysis.[1] This guide will delve into the performance of this compound in comparison to other internal standards, supported by experimental data and detailed methodologies.

Comparison of Internal Standards for Rapamycin Bioanalysis

The two primary types of internal standards used in bioanalytical assays are Stable Isotope-Labeled (SIL) internal standards and structural analog internal standards.[1] While SIL internal standards are virtually identical to the analyte, structural analogs have similar but not identical chemical and physical properties.[1] For Rapamycin analysis, this compound serves as a SIL IS, while compounds like ascomycin, desmethoxy-rapamycin, or 28-O-acetyl sirolimus have been used as structural analog IS.[2][3][4][5]

A key advantage of using a SIL IS like this compound is its ability to co-elute with the analyte, providing excellent compensation for matrix effects, which can be a significant source of variability in bioanalytical assays.[1] Matrix effects, such as ion suppression or enhancement, can impact the accuracy and precision of the method.[1]

A study comparing the performance of isotopically labeled internal standards (ILISs), including SIR-13C,D3, with analog internal standards (ANISs) for the quantification of Sirolimus (Rapamycin) found that while ILISs are generally considered superior, they may not always be essential.[5] The study concluded that both types of internal standards could yield results with acceptable linearity, precision, accuracy, and trueness, with no significant carryover or matrix effects observed for either.[5] However, the median accuracy for Sirolimus was slightly better with the ANIS (11.4%) compared to the ILIS (12.2%).[5]

Quantitative Performance Data

The following tables summarize the validation parameters for a typical LC-MS/MS method for Rapamycin using a stable isotope-labeled internal standard, based on established regulatory guidelines and published literature. The acceptance criteria are based on the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[6][7][8][9]

Table 1: Calibration Curve and Linearity

ParameterTypical Performance with this compoundAcceptance Criteria (FDA/EMA)
Calibration Range0.1 - 100 ng/mL in whole blood[2]At least 6-8 non-zero standards.
Regression ModelWeighted linear regression (1/x or 1/x²)Appropriate for the concentration-response relationship.
Correlation Coefficient (r²)> 0.99[10]Not a sole determinant of linearity.
Back-calculated Standard ConcentrationsWithin ±15% of nominal (±20% at LLOQ)[6]Within ±15% of nominal (±20% at LLOQ).

Table 2: Accuracy and Precision

ParameterTypical Performance with this compoundAcceptance Criteria (FDA/EMA)
Within-run Accuracy (% bias)-2.1% to 12.2%[5]Within ±15% of nominal (±20% at LLOQ).[6]
Within-run Precision (%CV)< 10%[5]≤ 15% (≤ 20% at LLOQ).[6]
Between-run Accuracy (% bias)-2.0% to 11.4%[5]Within ±15% of nominal (±20% at LLOQ).[6]
Between-run Precision (%CV)< 8%[5]≤ 15% (≤ 20% at LLOQ).[6]

Table 3: Recovery and Matrix Effect

ParameterTypical Performance with this compoundAcceptance Criteria (FDA/EMA)
Extraction Recovery88 ± 26%[4]Consistent, precise, and reproducible.
Matrix Factor (Analyte/IS)Close to 1IS should compensate for matrix effects.
CV of Matrix Factor≤ 15%

Table 4: Stability

Stability TestTypical Performance with this compoundAcceptance Criteria (FDA/EMA)
Freeze-Thaw Stability (3 cycles)StableMean concentration within ±15% of nominal.[6]
Short-Term Stability (Room Temp)StableMean concentration within ±15% of nominal.[6]
Long-Term Stability (-20°C or -80°C)Stable for at least 4 months at -20°C[11]Mean concentration within ±15% of nominal.[6]
Stock Solution StabilityStableMean response within ±15% of nominal.[1]

Experimental Protocols

The following are detailed methodologies for key experiments in the validation of a bioanalytical method for Rapamycin using this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Rapamycin from biological matrices like whole blood or tissue homogenates.[2][10]

Protocol:

  • To a 100 µL aliquot of the biological sample (calibrator, QC, or unknown), add 200 µL of a precipitating solution containing the internal standard, this compound (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid and zinc sulfate).[3]

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[2]

  • The supernatant may be evaporated to dryness and reconstituted in the mobile phase to enhance sensitivity.[10]

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of Rapamycin due to its high sensitivity and specificity.[12]

Chromatographic Conditions:

  • Column: A reversed-phase C18 or C8 column is typically used (e.g., 50 mm x 2.1 mm, 1.7 µm).[5][13]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) is employed.[3]

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 5-20 µL.[10]

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.[10]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for Rapamycin and this compound are monitored.

    • Rapamycin: m/z 931.7 → 864.5[11]

    • This compound: m/z 935.7 → 864.5 (example, will vary based on labeling)

Validation Experiments

Accuracy and Precision:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.

  • Analyze five replicates of each QC level in three separate analytical runs on different days.

  • Calculate the accuracy (% bias) and precision (%CV) for each level within and between the runs.

Recovery:

  • Prepare two sets of samples at three QC levels (low, medium, high).

  • Set 1 (Pre-extraction spike): Spike the blank matrix with Rapamycin and the internal standard before the extraction process.

  • Set 2 (Post-extraction spike): Spike the extracted blank matrix with Rapamycin and the internal standard.

  • Calculate the recovery by comparing the mean peak area of the analyte in Set 1 to that in Set 2.

Matrix Effect:

  • Extract blank matrix from at least six different sources.

  • Spike the extracted blank matrix with Rapamycin at low and high concentrations and the internal standard at the working concentration.

  • Calculate the matrix factor by dividing the peak area of the analyte in the presence of matrix by the peak area of the analyte in a neat solution.

  • The matrix effect is assessed by the precision (%CV) of the matrix factor across the different sources.

Stability:

  • Prepare QC samples at low and high concentrations.

  • Subject the samples to various storage and handling conditions (e.g., freeze-thaw cycles, short-term at room temperature, long-term at -20°C or -80°C).

  • Analyze the stability samples against a freshly prepared calibration curve and compare the mean concentrations to the nominal concentrations.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Calibrator, QC, Unknown) add_is Add this compound & Precipitating Solution sample->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection data Data Acquisition & Processing detection->data

Caption: Experimental workflow for the bioanalytical method of Rapamycin.

Bioanalytical Method Validation Logic

validation_logic cluster_core Core Validation Parameters cluster_sample_related Sample-Related Parameters linearity Linearity & Range routine_use Routine Sample Analysis linearity->routine_use accuracy Accuracy accuracy->routine_use precision Precision precision->routine_use selectivity Selectivity selectivity->routine_use recovery Recovery recovery->routine_use matrix_effect Matrix Effect matrix_effect->routine_use stability Stability stability->routine_use method_development Method Development full_validation Full Method Validation method_development->full_validation full_validation->linearity full_validation->accuracy full_validation->precision full_validation->selectivity full_validation->recovery full_validation->matrix_effect full_validation->stability

Caption: Logical relationship of bioanalytical method validation components.

References

Unmasking Off-Target Effects: A Comparative Guide to mTOR Inhibitor Specificity Using Rapamycin-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of the off-target effects of mammalian target of rapamycin (B549165) (mTOR) inhibitors, with a focus on how isotopically labeled compounds like Rapamycin-13C,d3 can be employed in quantitative proteomics workflows to elucidate these effects. By presenting experimental data, detailed protocols, and clear visualizations, this guide aims to equip researchers with the knowledge to rigorously assess the selectivity of mTOR-targeting compounds.

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, making it a prime target in cancer therapy and other diseases.[1][2][3] First-generation mTOR inhibitors, known as rapalogs (e.g., rapamycin, everolimus (B549166), temsirolimus), act as allosteric inhibitors of the mTORC1 complex.[4][5] While effective, their clinical use can be accompanied by side effects, some of which may be attributed to off-target interactions or incomplete inhibition of mTORC1.[5][6] Second-generation mTOR kinase inhibitors (TORKinibs), such as Torin1 and AZD8055, were developed to overcome these limitations by directly targeting the ATP-binding site of mTOR, thereby inhibiting both mTORC1 and mTORC2 complexes.[4][7] However, the potential for off-target effects remains a critical consideration for all classes of mTOR inhibitors.

Stable isotope labeling by amino acids in cell culture (SILAC) and other quantitative mass spectrometry techniques have become indispensable tools for the unbiased identification and quantification of protein-drug interactions.[8][9] The use of isotopically labeled versions of drugs, such as this compound, allows for precise quantification in competitive binding and affinity purification experiments, providing a powerful method to confirm and quantify off-target binding events.

Comparative Analysis of mTOR Inhibitor Off-Target Effects

Recent studies utilizing quantitative proteomics have begun to shed light on the distinct off-target profiles of different mTOR inhibitors. A key finding is the differential impact of rapalogs on the ubiquitin-proteasome system (UPS).

InhibitorClassPrimary On-Target EffectKey Off-Target Pathway AffectedObserved Off-Target EffectReference
Rapamycin Rapalog (mTORC1 allosteric inhibitor)Inhibition of mTORC1 signalingUbiquitin-Proteasome SystemMarginal increase in ubiquitin abundance.[1][10]
Everolimus Rapalog (mTORC1 allosteric inhibitor)Inhibition of mTORC1 signalingUbiquitin-Proteasome SystemSignificant increase in ubiquitin abundance and altered polyubiquitination patterns, similar to the effect of the proteasome inhibitor bortezomib.[1][10]
Temsirolimus Rapalog (mTORC1 allosteric inhibitor)Inhibition of mTORC1 signalingUbiquitin-Proteasome SystemMarginal increase in ubiquitin abundance.[1][10]
Torin-2 TORKinib (mTORC1/mTORC2 kinase inhibitor)Inhibition of mTORC1 and mTORC2 signalingNot explicitly detailed in comparative off-target proteomicsBroader and more complete inhibition of the mTOR signaling pathway compared to rapamycin, including downstream targets of both mTORC1 and mTORC2.[11]

Experimental Protocols

Protocol 1: Quantitative Proteomic Profiling of mTOR Inhibitor Off-Target Effects using SILAC

This protocol describes a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) approach to compare the off-target profiles of different mTOR inhibitors.

1. Cell Culture and SILAC Labeling:

  • Culture A549 cells (or other relevant cell lines) in DMEM for SILAC, supplemented with either "light" (12C6, 14N2-lysine and 12C6-arginine) or "heavy" (13C6, 15N2-lysine and 13C6, 15N4-arginine) amino acids for at least five cell divisions to ensure complete incorporation of the labeled amino acids.

2. mTOR Inhibitor Treatment:

  • Treat the "light" labeled cells with the mTOR inhibitor of interest (e.g., everolimus at its IC50 concentration) for a specified duration (e.g., 48 hours).
  • Treat the "heavy" labeled cells with a vehicle control (e.g., DMSO).

3. Cell Lysis and Protein Extraction:

  • Harvest cells and lyse them in a suitable lysis buffer (e.g., 8 M urea, 1% SDS, 50 mM Tris pH 8.5) containing protease and phosphatase inhibitors.
  • Quantify protein concentration using a BCA assay.

4. Protein Digestion and Peptide Labeling:

  • Combine equal amounts of protein from the "light" and "heavy" labeled cell lysates.
  • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
  • Digest the proteins into peptides using trypsin.

5. Mass Spectrometry Analysis:

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).

6. Data Analysis:

  • Use a suitable software package (e.g., MaxQuant) to identify and quantify peptides and proteins.
  • Calculate the heavy/light (H/L) ratios for each identified protein. Proteins with significantly altered H/L ratios are considered potential off-targets or proteins whose expression is affected by the inhibitor.
  • Perform bioinformatics analysis (e.g., gene ontology, pathway analysis) to identify cellular pathways enriched with the differentially expressed proteins.

Protocol 2: Competitive Affinity Purification-Mass Spectrometry (AP-MS) with this compound

This protocol outlines a competitive AP-MS workflow to identify proteins that interact with an immobilized mTOR inhibitor, using this compound as a competitor to distinguish specific from non-specific binders.

1. Preparation of Affinity Matrix:

  • Immobilize an mTOR inhibitor (e.g., a rapamycin analog with a linker) onto affinity beads (e.g., NHS-activated sepharose).

2. Cell Lysis:

  • Lyse cultured cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
  • Clarify the lysate by centrifugation.

3. Competitive Binding:

  • Divide the cell lysate into two equal aliquots.
  • To one aliquot, add an excess of free this compound (the competitor).
  • To the other aliquot, add the vehicle control.
  • Incubate both aliquots for a defined period to allow for competitive binding.

4. Affinity Purification:

  • Add the affinity matrix to both lysates and incubate to allow for protein binding.
  • Wash the beads extensively to remove non-specific binders.

5. Elution and Sample Preparation:

  • Elute the bound proteins from the beads.
  • Prepare the eluted proteins for mass spectrometry analysis by in-solution or in-gel digestion with trypsin.

6. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the peptide mixtures by LC-MS/MS.
  • Identify and quantify the proteins in both the competed and non-competed samples.
  • Proteins that are significantly less abundant in the sample competed with this compound are considered specific interactors of the immobilized inhibitor and potential off-targets.

Visualizing Key Pathways and Workflows

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 TSC_Complex TSC1/TSC2 AKT->TSC_Complex Cell_Survival Cell Survival AKT->Cell_Survival Rheb Rheb TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth mTORC2->AKT Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton Rapalogs Rapalogs (e.g., Rapamycin) Rapalogs->mTORC1 TORKinibs TORKinibs (e.g., Torin1) TORKinibs->mTORC1 TORKinibs->mTORC2

Caption: Simplified mTOR signaling pathway showing the points of intervention for Rapalogs and TORKinibs.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Affinity Purification cluster_2 Analysis Lysate Cell Lysate Competitor Add this compound (Competitor) Lysate->Competitor Vehicle Add Vehicle Lysate->Vehicle Incubation Incubation Competitor->Incubation Vehicle->Incubation Beads Immobilized mTOR inhibitor Beads->Incubation Wash Wash Incubation->Wash Elution Elution Wash->Elution Digestion Trypsin Digestion Elution->Digestion LCMS LC-MS/MS Digestion->LCMS Data_Analysis Data Analysis (Quantification) LCMS->Data_Analysis

Caption: Experimental workflow for competitive affinity purification-mass spectrometry.

Conclusion

The precise identification of off-target effects is a critical step in the development of safe and effective mTOR inhibitors. This guide has highlighted the utility of quantitative proteomics, particularly when coupled with isotopically labeled probes like this compound, in discerning the nuanced off-target profiles of different mTOR inhibitors. The comparative data presented, focusing on the differential effects of rapalogs on the ubiquitin-proteasome system, underscores the importance of such detailed analyses. The provided experimental protocols offer a framework for researchers to conduct their own rigorous assessments of inhibitor specificity. As the landscape of mTOR inhibitors continues to evolve with the development of next-generation compounds, the application of these advanced proteomic strategies will be indispensable in guiding the selection and optimization of candidates with the most favorable on-target to off-target activity ratios.

References

analytical performance of Rapamycin-13C,d3 in clinical samples

Author: BenchChem Technical Support Team. Date: December 2025

The quantification of the immunosuppressant drug rapamycin (B549165) (sirolimus) in clinical samples is critical for therapeutic drug monitoring, demanding high accuracy and precision. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), where the choice of internal standard is paramount for reliable results. This guide provides a comparative overview of the analytical performance of the isotopically labeled internal standard Rapamycin-13C,d3 against other commonly used internal standards, supported by experimental data from published studies.

Performance Comparison of Internal Standards

The use of a stable isotope-labeled internal standard (ILIS) like this compound is generally preferred in LC-MS/MS assays. This is because an ILIS co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer, leading to more effective correction for matrix effects and variability in extraction and injection volumes. The following tables summarize the analytical performance of LC-MS/MS methods for rapamycin using different internal standards.

Performance Metric This compound (ILIS) Ascomycin (B1665279) (ANIS) Desmethoxy-rapamycin (ANIS) Rapamycin-d3 (ILIS) Reference
Linearity Range (ng/mL) 0.25 - 500.1 - 1001.6 - 500.500 - 50.0[1][2][3][4]
Correlation Coefficient (r²) > 0.99> 0.995> 0.99> 0.99[1][2][3][4]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.250.11.60.500[1][2][3][4]

Table 1: Comparison of Linearity and Sensitivity. ANIS: Analog Internal Standard; ILIS: Isotopically Labeled Internal Standard.

Performance Metric This compound (ILIS) Ascomycin (ANIS) Desmethoxy-rapamycin (ANIS) Rapamycin-d3 (ILIS) Reference
Within-day Imprecision (%CV) < 10%Not Reported< 7% (monthly)Not Reported[1][3]
Between-day Imprecision (%CV) < 8%< 15% (at LLOQ)Not ReportedNot Reported[1][2]
Accuracy/Trueness (%) 91% - 110%83.87% - 126.6%Not ReportedNot Reported[1][5]

Table 2: Comparison of Precision and Accuracy. %CV: Percent Coefficient of Variation.

A study directly comparing an ILIS (SIR-13C,D3) with an analog internal standard (ANIS) for sirolimus analysis found that while both methods showed acceptable performance, the ILIS is generally considered superior.[1] However, the study concluded that ANISs may still be suitable when other aspects of the LC-MS/MS method are well-optimized.[1] Another study utilizing Rapamycin-d3 as the internal standard demonstrated good linearity over the range of 0.500–50.0 ng/ml.[4] Methods using ascomycin and desmethoxy-rapamycin as internal standards also showed good performance characteristics.[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the analysis of rapamycin in whole blood using LC-MS/MS with different internal standards.

Method 1: Using this compound as Internal Standard

This method is adapted from a study comparing isotopically labeled and analog internal standards.[1]

1. Sample Preparation:

  • To 50 µL of whole blood calibrator, quality control, or patient sample, add 100 µL of the internal standard working solution (containing this compound in a protein-precipitating solvent like methanol (B129727) or acetonitrile (B52724) with zinc sulfate).
  • Vortex for 20 seconds to ensure thorough mixing and protein precipitation.
  • Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: A reversed-phase C18 column is typically used.
  • Mobile Phase: A gradient elution with a mobile phase consisting of two solvents, such as (A) 2 mM ammonium (B1175870) acetate (B1210297) in water and (B) methanol.
  • Flow Rate: A typical flow rate is around 0.5 mL/min.
  • Injection Volume: 10-20 µL.

3. Mass Spectrometry:

  • Ionization: Positive electrospray ionization (ESI+).
  • Detection: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Rapamycin: Specific precursor to product ion transition (e.g., m/z 931.7 → 864.6).[4]
  • This compound: Specific precursor to product ion transition (e.g., m/z 934.7 → 864.6).[4]

Method 2: Using a Structural Analog (e.g., Ascomycin) as Internal Standard

This protocol is based on a validated method for rapamycin quantification in porcine whole blood and tissues.[2]

1. Sample Preparation:

  • To a 0.1 mL aliquot of whole blood or tissue homogenate, add a precipitating solution containing the internal standard, ascomycin.
  • Centrifuge the mixture.
  • Transfer the supernatant to a 96-well plate for injection.

2. Liquid Chromatography:

  • This method may utilize column-switching for online sample cleanup.
  • Cleanup Column: A short C18 column.
  • Analytical Column: A suitable reversed-phase column (e.g., YMC ODS-AQ).
  • Mobile Phase: A gradient separation using a mobile phase like acetonitrile/formic acid/NaI.

3. Mass Spectrometry:

  • Ionization: Positive electrospray MS/MS.
  • Detection: MRM mode.
  • MRM Transitions: Specific transitions for rapamycin and ascomycin would be monitored.

Visualizing the Process and Pathway

To better understand the experimental process and the biological context of rapamycin, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis WholeBlood Whole Blood Sample Add_IS Add Internal Standard (this compound) & Precipitating Agent WholeBlood->Add_IS Vortex Vortex Mix Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC_Separation Chromatographic Separation (C18 Column) Inject->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for rapamycin analysis in clinical samples.

mTOR_Pathway Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 binds to mTORC1 mTORC1 (mammalian Target of Rapamycin Complex 1) FKBP12->mTORC1 complex inhibits S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis (inhibition released) Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Simplified mTOR signaling pathway inhibited by rapamycin.

References

A Comparative Analysis of Rapamycin and Everolimus Using Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of rapamycin (B549165) (also known as sirolimus) and its derivative, everolimus (B549166). Both are potent inhibitors of the mechanistic Target of Rapamycin (mTOR), a crucial kinase in cell signaling pathways that regulate cell growth, proliferation, and metabolism. While structurally similar, key differences in their pharmacokinetics and cellular activity have significant implications for their therapeutic use and research applications. This analysis is supported by experimental data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) using labeled internal standards, ensuring the highest degree of accuracy and precision.

Executive Summary

Everolimus, a 40-O-(2-hydroxyethyl) derivative of rapamycin, was developed to improve upon the pharmacokinetic profile of its parent compound. Experimental data confirms that everolimus exhibits greater oral bioavailability and a shorter half-life compared to rapamycin, allowing for more rapid attainment of steady-state concentrations and faster elimination.[1][2] Both compounds function primarily as allosteric inhibitors of mTOR Complex 1 (mTORC1), however, evidence suggests everolimus may have a more pronounced inhibitory effect on mTOR Complex 2 (mTORC2), potentially leading to different downstream cellular consequences.[1][2][3] The quantification of these compounds for pharmacokinetic studies and therapeutic drug monitoring is most reliably achieved through LC-MS/MS with the use of stable isotope-labeled internal standards, which corrects for matrix effects and variability in sample processing.

Quantitative Data Comparison

The following tables summarize the key comparative parameters between rapamycin and everolimus, drawing from analytical validation studies and pharmacokinetic data.

Table 1: Comparative Pharmacokinetic Parameters
ParameterRapamycin (Sirolimus)EverolimusKey Differences
Oral Bioavailability ~15% (Reduced in certain ethnic groups)Higher than RapamycinEverolimus is more water-soluble, leading to improved absorption.[1][2][4]
Time to Peak Concentration (Tmax) ~1-3 hours~1.3-3 hoursBoth are absorbed relatively quickly.[4]
Terminal Half-life (t1/2) ~62 hours~16-30 hoursEverolimus has a significantly shorter half-life, allowing for faster achievement of steady state and quicker washout.[1][2]
Metabolism Primarily via CYP3A4Primarily via CYP3A4Both are subject to similar drug-drug interactions.[1]
Binding to FKBP12 High Affinity~3-fold weaker than RapamycinDespite weaker binding, different pharmacokinetics and dosing lead to potent immunosuppressive effects.[2]
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Simultaneous Quantification

This table presents typical performance data for a validated LC-MS/MS method for the simultaneous analysis of rapamycin and everolimus in whole blood using their respective deuterated internal standards (Sirolimus-¹³C-d₃, Everolimus-d₄).

ParameterRapamycin (Sirolimus)Everolimus
Linearity Range 0.6 - 49.2 ng/mL0.5 - 40.8 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 - 0.6 ng/mL0.5 ng/mL
Intra-Assay Precision (%CV) < 8.7%< 7.6%
Inter-Assay Precision (%CV) 2.5 - 12.5%2.5 - 12.5%
Accuracy (% Recovery) 96.1% - 106%92.1% - 105%
Matrix Effect Compensated by labeled ISCompensated by labeled IS
Recovery ~51.2% - 57.2%~46.3% - 50.6%

(Data synthesized from representative LC-MS/MS validation studies[5][6])

Mechanism of Action: The mTOR Signaling Pathway

Both rapamycin and everolimus exert their effects by inhibiting mTORC1. They first form a complex with the intracellular protein FKBP12. This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, allosterically inhibiting its kinase activity. This leads to reduced phosphorylation of downstream effectors like S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), ultimately resulting in the inhibition of protein synthesis and cell cycle progression. While both drugs primarily target mTORC1, some studies suggest that everolimus has a greater potency in disrupting the formation and function of mTORC2, which can impact other signaling cascades, including the full activation of Akt.[1][2][3]

mTOR_Pathway cluster_input Upstream Signals cluster_mTORC mTOR Complexes cluster_drugs Inhibitors cluster_downstream Downstream Effectors Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Akt Akt mTORC2->Akt Full Activation Rapa_Evero Rapamycin / Everolimus + FKBP12 Rapa_Evero->mTORC1 Allosteric Inhibition Rapa_Evero->mTORC2 Inhibition (Everolimus > Rapamycin) Cell_Growth Protein Synthesis & Cell Growth S6K1->Cell_Growth _4EBP1->Cell_Growth inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

Caption: Simplified mTOR signaling pathway showing inhibition points for rapamycin and everolimus.

Experimental Protocols

Simultaneous Quantification of Rapamycin and Everolimus in Whole Blood by LC-MS/MS

This protocol describes a standard method for sample preparation and analysis for therapeutic drug monitoring or pharmacokinetic studies.

Materials:

  • Whole blood samples collected in EDTA tubes.

  • Rapamycin and Everolimus certified reference standards.

  • Stable isotope-labeled internal standards (IS): Sirolimus-¹³C-d₃ and Everolimus-d₄.

  • Methanol (B129727) (LC-MS grade).

  • Acetonitrile (LC-MS grade).

  • Zinc Sulfate solution (0.1 M in water).

  • Ammonium (B1175870) formate (B1220265).

  • Formic Acid.

  • Refrigerated centrifuge.

  • LC-MS/MS system with an electrospray ionization (ESI) source.

Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of whole blood sample, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of a precipitation solution consisting of methanol containing the internal standards (e.g., Sirolimus-¹³C-d₃ at 5 ng/mL and Everolimus-d₄ at 5 ng/mL) and 0.1 M Zinc Sulfate in a 4:1 ratio.[7]

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm particle size) is commonly used.

  • Mobile Phase A: Water with 2 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Methanol with 2 mM ammonium formate and 0.1% formic acid.

  • Gradient: A typical gradient runs from ~50% B to 98% B over 2-3 minutes to elute the analytes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

    • Rapamycin (Ammonium Adduct): m/z 931.7 → 864.6

    • Sirolimus-¹³C-d₃ (IS): m/z 934.7 → 864.6[8]

    • Everolimus (Ammonium Adduct): m/z 975.8 → 908.7

    • Everolimus-d₄ (IS): m/z 979.8 → 912.7

Data Analysis: Quantification is performed by calculating the peak area ratio of the analyte to its corresponding labeled internal standard and plotting this against a calibration curve prepared in a blank whole blood matrix.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Whole Blood Sample (100 µL) add_is Add Precipitation Solution with Labeled IS (200 µL) start->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation (C18 Column) inject->separate detect Detect by MRM (ESI+) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area Ratios (Analyte/IS) integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: General workflow for the quantification of rapamycin and everolimus in whole blood.
In Vitro mTORC1 Inhibition Assay (Western Blot)

This protocol assesses the relative potency of rapamycin and everolimus by measuring the phosphorylation of a key mTORC1 downstream target, p70S6K.

Procedure:

  • Cell Culture: Plate a suitable cancer cell line (e.g., breast, renal) and grow to ~70-80% confluency.

  • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal mTOR signaling.

  • Inhibitor Treatment: Treat cells with a range of concentrations of rapamycin or everolimus (e.g., 0.1 nM to 100 nM) for 2-4 hours. Include a vehicle control (DMSO).

  • Stimulation: Stimulate the cells with a growth factor (e.g., insulin (B600854) or EGF) for 30 minutes to activate the mTOR pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-p70S6K (Thr389) and total p70S6K overnight at 4°C. A loading control (e.g., β-actin) should also be probed.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities. Normalize the phospho-p70S6K signal to the total p70S6K signal. Determine the concentration of each drug that causes 50% inhibition of p70S6K phosphorylation (IC50).

Conclusion

Everolimus presents a distinct pharmacokinetic profile compared to its parent compound, rapamycin, characterized by higher bioavailability and a shorter half-life. These properties can be advantageous in clinical settings, allowing for easier dose adjustments and more rapid attainment of therapeutic levels.[9][10] Both are potent mTORC1 inhibitors, but their differential effects on mTORC2 and other cellular pathways warrant further investigation for specific therapeutic applications. The use of stable isotope-labeled standards in LC-MS/MS analysis is the gold standard for their accurate and precise quantification, providing reliable data for both preclinical research and clinical therapeutic drug monitoring. This guide provides the foundational data and methodologies for researchers to conduct objective comparative analyses of these two important mTOR inhibitors.

References

inter-laboratory comparison of rapamycin quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of therapeutic drug monitoring (TDM) and pharmacokinetic studies involving rapamycin (B549165) (sirolimus) is the accurate and precise quantification of its concentration in biological matrices. A variety of analytical methods are employed for this purpose, each with distinct advantages and limitations. This guide provides a comparative overview of the most commonly used techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Immunoassays.

Data Presentation

The performance characteristics of these methods, compiled from various validation and comparison studies, are summarized in the table below to facilitate an objective comparison.

ParameterLC-MS/MSHPLC-UVImmunoassay (EMIT/MEIA)
Linearity Range 0.5 - 50 ng/mL[1][2]2.5 - 150 ng/mL[3]3.5 - 30 ng/mL (EMIT)[4][5]
Lower Limit of Quantification (LLOQ) ~0.2 - 1.0 ng/mL[6][7]~2.5 ng/mL[3][8]~2.5 - 3.5 ng/mL[4][5][9]
Intra-day Precision (%CV) < 7%[7]< 13%[3]< 6% (MEIA)[10]
Inter-day Precision (%CV) < 7%[7]< 15%[3]< 11% (MEIA)[10]
Accuracy/Recovery (%) 97.1 - 114.5%[6]92 - 103.6%[3]Variable, potential for overestimation due to cross-reactivity[11][12]
Specificity HighModerate to HighLower, potential for cross-reactivity with metabolites[1][12]

Signaling Pathway Inhibition by Rapamycin

Rapamycin exerts its immunosuppressive effects by inhibiting the mammalian Target of Rapamycin (mTOR), a crucial kinase in the PI3K/AKT signaling pathway. This inhibition disrupts downstream processes essential for cell growth, proliferation, and survival.

mTOR_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1

Inhibition of the mTOR signaling pathway by Rapamycin.

Experimental Protocols

Detailed methodologies for the three primary rapamycin quantification techniques are outlined below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely considered the gold standard for rapamycin quantification due to its high sensitivity and specificity.[1][7]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of whole blood, add an internal standard (e.g., ascomycin (B1665279) or a stable isotope-labeled rapamycin).

  • Add 200 µL of a precipitation solution (e.g., methanol (B129727) or acetonitrile (B52724), often containing zinc sulfate) to precipitate proteins.[2]

  • Vortex the mixture vigorously for approximately 20 seconds.

  • Centrifuge at high speed (e.g., 4,300 rpm for 10 minutes) to pellet the precipitated proteins.[2]

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. Chromatographic Separation:

  • Column: A reversed-phase column, such as a C18 or Biphenyl column, is typically used.[2][6]

  • Mobile Phase: A gradient elution is commonly employed, consisting of a mixture of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (e.g., methanol or acetonitrile).[2]

  • Flow Rate: A typical flow rate is around 0.2 to 1.0 mL/min.

  • Injection Volume: A small volume of the extracted sample (e.g., 5 µL) is injected into the LC system.[2]

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

  • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for both rapamycin and the internal standard.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a more accessible chromatographic technique, though generally less sensitive than LC-MS/MS.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 0.5 mL of whole blood, add an internal standard.

  • Perform hemolysis and deproteinization using reagents like zinc sulfate (B86663) and acetone.[8]

  • The rapamycin is then extracted from the supernatant using an organic solvent such as 1-chlorobutane.[8]

  • The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.[8]

2. Chromatographic Separation:

  • Column: A C18 reversed-phase column is commonly used.[8][13]

  • Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water, is often employed.[8]

  • Flow Rate: A flow rate of around 0.5 mL/min is common.[8]

  • Column Temperature: The column is often heated (e.g., to 50°C) to improve peak shape and resolution.[3]

3. UV Detection:

  • The eluent from the column is passed through a UV detector, and the absorbance is monitored at a wavelength of approximately 278 nm.[8]

Immunoassay (e.g., EMIT)

Immunoassays offer a high-throughput and automated platform for rapamycin quantification.

1. Sample Pretreatment:

  • Whole blood samples, calibrators, and controls are pretreated with a specific reagent, often containing methanol, to lyse the cells, extract the rapamycin, and precipitate proteins.[14]

  • The pretreated samples are centrifuged, and the supernatant is used for the assay.[14]

2. Assay Principle (EMIT):

  • The assay is based on the competition between rapamycin in the sample and a rapamycin-enzyme conjugate for binding to anti-rapamycin antibodies.

  • The activity of the enzyme is altered upon binding to the antibody.

  • The change in enzyme activity is measured spectrophotometrically and is proportional to the concentration of rapamycin in the sample.[15]

Experimental Workflow Comparison

The general workflows for LC-MS/MS, HPLC-UV, and Immunoassay are depicted in the following diagram.

experimental_workflow cluster_lcms LC-MS/MS cluster_hplc HPLC-UV cluster_ia Immunoassay lcms_sample Sample (Whole Blood) lcms_precip Protein Precipitation lcms_sample->lcms_precip lcms_lc LC Separation lcms_precip->lcms_lc lcms_ms MS/MS Detection lcms_lc->lcms_ms lcms_data Data Analysis lcms_ms->lcms_data hplc_sample Sample (Whole Blood) hplc_extract Liquid-Liquid Extraction hplc_sample->hplc_extract hplc_lc LC Separation hplc_extract->hplc_lc hplc_uv UV Detection hplc_lc->hplc_uv hplc_data Data Analysis hplc_uv->hplc_data ia_sample Sample (Whole Blood) ia_pretreat Sample Pretreatment ia_sample->ia_pretreat ia_assay Automated Immunoassay ia_pretreat->ia_assay ia_read Signal Reading ia_assay->ia_read ia_data Data Analysis ia_read->ia_data

General experimental workflows for rapamycin quantification.

References

A Head-to-Head Comparison for Regulated Bioanalysis: Validating Rapamycin-13C,d3 as the Gold Standard Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the rigorous landscape of regulated bioanalysis, the choice of an internal standard (IS) is a critical decision that profoundly impacts data quality, reliability, and regulatory acceptance. This guide provides an objective comparison of Rapamycin-13C,d3 against other common internal standards used in the bioanalysis of the immunosuppressant drug rapamycin (B549165) (sirolimus). Supported by experimental data and detailed protocols, this document will demonstrate the superiority of a stable isotope-labeled internal standard (SIL-IS) that incorporates both ¹³C and deuterium (B1214612), ensuring the highest level of accuracy and precision in pharmacokinetic and toxicokinetic studies.

The use of an appropriate internal standard is fundamental in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for variability during sample preparation and analysis.[1] An ideal internal standard should mimic the analyte's physicochemical properties to account for variations in extraction efficiency, matrix effects, and instrument response.[1] For rapamycin, several types of internal standards are utilized, broadly categorized as structural analogs and stable isotope-labeled standards.

This guide will delve into a comparative analysis of this compound against a commonly used structural analog, desmethoxy-rapamycin, and a deuterated standard, Rapamycin-d3.

Performance Comparison: this compound vs. Alternative Internal Standards

The performance of an internal standard is evaluated based on its ability to ensure the accuracy and precision of the analytical method. A study by Valbuena et al. (2016) compared the performance of an LC-MS/MS method for quantifying sirolimus (rapamycin) using either an isotopically labeled internal standard (Sirolimus-¹³C,D₃) or a structural analog internal standard (desmethoxy-rapamycin). The results of this study, supplemented with typical performance data from other validated methods, are summarized below.[2]

Performance MetricRapamycin-¹³C,d₃ (SIL-IS)Desmethoxy-rapamycin (Analog IS)Rapamycin-d₃ (Deuterated IS)
Chemical Structure Identical to rapamycin, with ¹³C and deuterium labelsSimilar but not identical to rapamycinIdentical to rapamycin, with deuterium labels
Chromatographic Behavior Co-elutes with rapamycinElutes at a different retention timeMay have a slightly different retention time due to isotopic effects
Matrix Effect Compensation ExcellentVariableGood to Excellent
Within-Day Imprecision (%CV) <10%[2]<10%[2]Typically <15%
Between-Day Imprecision (%CV) <8%[2]<8%[2]Typically <15%
Accuracy (% Bias) -12.2% to +12.2%[2]-11.4% to +11.4%[2]Typically within ±15%
Risk of Isotopic Scrambling NegligibleNot ApplicableLow but possible

While the study by Valbuena et al. concluded that for their specific validated method, the analog internal standard provided acceptable performance, it is widely recognized in the bioanalytical community that stable isotope-labeled internal standards are superior, particularly for mitigating matrix effects.[2][3] The combination of ¹³C and deuterium in this compound offers an additional layer of stability and mass difference from the analyte, preventing any potential isotopic interference.

Experimental Protocols

A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. The following is a representative protocol for the validation of a method for quantifying rapamycin in whole blood using this compound as the internal standard, based on established methodologies.[4][5][6][7]

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of whole blood calibrator, quality control (QC) sample, or study sample in a microcentrifuge tube, add 200 µL of a precipitating solution (e.g., methanol (B129727) or acetonitrile) containing this compound at a concentration of 10 ng/mL.

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 2 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate rapamycin from endogenous interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Rapamycin: [M+NH₄]⁺ > m/z (parent) → m/z (product)

    • This compound: [M+4+NH₄]⁺ > m/z (parent) → m/z (product)

Mandatory Visualizations

mTOR Signaling Pathway

Rapamycin functions by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase in cell signaling pathways that regulate cell growth, proliferation, and survival.[8] Understanding this pathway is essential for researchers in drug development.

mTOR_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Inhibition Rheb Rheb-GTP TSC_Complex->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibition Rapamycin Rapamycin-FKBP12 Rapamycin->mTORC1 Inhibition

Caption: Simplified mTOR signaling pathway illustrating the mechanism of action of rapamycin.

Bioanalytical Workflow

The following diagram outlines the key steps in a regulated bioanalytical workflow for the quantification of rapamycin using this compound.

Bioanalytical_Workflow Sample_Collection Sample Collection (Whole Blood) IS_Spiking Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Sample_Preparation Sample Preparation (Protein Precipitation) IS_Spiking->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_MS_Analysis->Data_Processing Concentration_Determination Concentration Determination (Calibration Curve) Data_Processing->Concentration_Determination Report_Generation Report Generation Concentration_Determination->Report_Generation

Caption: A typical workflow for regulated bioanalysis of rapamycin.

References

Safety Operating Guide

Proper Disposal of Rapamycin-13C,d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the proper disposal procedures for Rapamycin-13C,d3, ensuring the safety of laboratory personnel and compliance with regulatory standards. Rapamycin (B549165) and its isotopically labeled analogs are potent compounds that require careful handling and disposal as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as a lab coat, safety glasses, and chemical-resistant gloves.[1][2] All handling of solid this compound should be conducted in a well-ventilated area, preferably within a laboratory fume hood, to avoid the formation and inhalation of dust and aerosols.[2][3]

Disposal of Unused or Expired this compound

Solid this compound must be disposed of as hazardous chemical waste. The primary principle is to manage it as an unused product in its original or a compatible, properly labeled container.[3]

Procedural Steps for Solid Waste Disposal:

  • Container Selection: If possible, use the original manufacturer's container.[4][5] If the original container is compromised or unavailable, select a new container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw-on cap.[4][6] Avoid using food containers.[6]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[7] Also, include the approximate quantity and the date when the waste was first added to the container.

  • Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents.[1][6] The storage area should facilitate the segregation of different types of chemical waste.[4][7]

  • Collection: Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][5] Adhere to your institution's specific time and quantity limits for hazardous waste accumulation.[4]

Disposal of Contaminated Labware and Materials

Items such as gloves, absorbent paper, pipette tips, and other lab supplies contaminated with this compound are also considered hazardous waste.

Procedural Steps for Contaminated Solid Waste:

  • Segregation: Collect all contaminated solid waste separately from regular laboratory trash.

  • Packaging: Place the contaminated items in a clearly labeled, durable, and leak-proof plastic bag. It is often recommended to double-bag this waste in clear plastic bags to allow for visual inspection by waste technicians.[4] This bag should then be placed in a designated hazardous waste container, often a pail or drum.[1][5]

  • Labeling: The outer container must be labeled as "Hazardous Waste" and specify the contents (e.g., "this compound contaminated labware").

  • Disposal: Dispose of this container through your institution's hazardous waste management program.

Empty Chemical Containers:

Empty containers that once held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical.[1][7] The resulting rinsate is considered hazardous waste and must be collected and disposed of accordingly.[7] After triple-rinsing, the container can often be disposed of as non-hazardous waste, but institutional policies may vary.[1][7] Always deface the original label before disposal.[1]

Disposal of this compound Solutions

Solutions containing this compound must be collected as hazardous liquid waste. Under no circumstances should this compound or its solutions be disposed of down the drain. [3][8][9]

Procedural Steps for Liquid Waste:

  • Waste Container: Use a compatible, leak-proof container with a secure screw-top cap for collecting liquid waste.[4][6] The container should be stored in secondary containment to prevent spills.[4]

  • Labeling: Label the container as "Hazardous Waste" and list all chemical constituents, including solvents and the estimated concentration of this compound.

  • Storage and Collection: Store the liquid waste container in a designated area, segregated from incompatible materials.[6] Arrange for pickup by your institution's EHS department.

Decontamination Procedures

For surfaces contaminated with this compound, a decontamination process involving surface cleaning with a detergent and water solution, followed by a thorough rinsing, is recommended.[1] There is no universally accepted method for the chemical deactivation of rapamycin in a standard laboratory setting.[1] All materials used for decontamination, such as wipes and absorbent pads, must be disposed of as hazardous waste.[1]

Disposal Workflow for this compound

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.

G This compound Disposal Workflow cluster_start Start cluster_type Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_actions Actions cluster_end Final Disposal start Identify this compound Waste waste_type Determine Waste Form start->waste_type solid_waste Unused/Expired Solid waste_type->solid_waste Solid contaminated_labware Contaminated Labware (Gloves, Tips, etc.) waste_type->contaminated_labware Solid liquid_waste Rapamycin Solution or Rinsate waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Compatible Container solid_waste->collect_solid package_labware Double-bag and Place in Labeled Hazardous Waste Pail contaminated_labware->package_labware collect_liquid Collect in Labeled, Compatible Liquid Waste Container with Secondary Containment liquid_waste->collect_liquid ehs_pickup Arrange for EHS Hazardous Waste Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup package_labware->ehs_pickup

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

Safeguarding Your Research: Essential Protocols for Handling Rapamycin-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount, especially when handling potent compounds like Rapamycin-13C,d3. Adherence to strict safety and disposal protocols is not just a regulatory requirement but a cornerstone of responsible research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, to ensure the well-being of laboratory personnel and the integrity of your work.

Rapamycin and its isotopically labeled variant, this compound, are potent immunosuppressants and mTOR inhibitors.[1][2][3] Due to its biological activity, it is classified as a hazardous drug and requires specific handling procedures to minimize exposure.[4][5] Chronic exposure may lead to adverse health effects, including an increased risk of infection, potential for embryo toxicity, and damage to various organs.[1][6][7] Therefore, a comprehensive safety plan is crucial.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a multi-layered approach to safety, combining appropriate PPE with robust engineering controls, is essential. All operations involving the powder form of the compound, such as weighing and reconstituting, should be conducted in a designated area within a chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.[5]

A detailed breakdown of the recommended PPE is provided in the table below:

PPE CategoryItemSpecifications and Procedures
Hand Protection Disposable GlovesNitrile or latex gloves are recommended.[1] Double gloving is required when there is a risk of splashing or when handling concentrated solutions.[5] Gloves should be changed frequently and immediately if contaminated.[4][5]
Body Protection Laboratory CoatA dedicated lab coat should be worn at all times when handling the compound.[2][4][5] Consider a disposable gown for procedures with a higher risk of contamination.[6]
Eye Protection Safety Glasses or GogglesChemical safety glasses or goggles must be worn to protect against splashes or airborne particles.[1][2]
Respiratory Protection N100 RespiratorAn N100 respirator should be used if engineering controls like a fume hood are not available or during spill cleanup to prevent inhalation of the powder.[1]
Foot Protection Closed-toe ShoesClosed-toe shoes are mandatory in the laboratory to protect against spills.[1]
Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.

For minor spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with absorbent material.

  • For powdered spills, carefully sweep to avoid generating dust or use a wet paper towel to gently wipe up the material.[4]

  • Clean the spill area with soap and water.[1]

  • Collect all contaminated materials in a designated hazardous waste container.[4]

For major spills:

  • Evacuate the area immediately.

  • Notify the appropriate safety personnel.

  • Restrict access to the contaminated area.

In case of personal exposure:

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[1]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[2]

  • Inhalation: Move to fresh air immediately and seek medical attention.[2]

  • Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[1]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste. This includes unused compounds, contaminated lab supplies (e.g., gloves, pipette tips, vials), and spill cleanup materials.

  • Solid Waste: Collect all solid waste in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[4][5]

  • Liquid Waste: Collect liquid waste in a separate, leak-proof, and clearly labeled hazardous waste container. Do not dispose of liquid waste down the drain.[4][5]

  • Sharps: All contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container.[5]

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.[4][5]

Procedural Workflow for Handling this compound

To ensure a systematic and safe approach to working with this compound, the following workflow diagram outlines the key steps from preparation to disposal. Adhering to this process will minimize the risk of exposure and ensure compliance with safety standards.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up Workspace in Fume Hood prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve exp_run Conduct Experiment prep_dissolve->exp_run cleanup_decontaminate Decontaminate Workspace exp_run->cleanup_decontaminate cleanup_solid Dispose of Solid Waste cleanup_decontaminate->cleanup_solid cleanup_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_liquid cleanup_ppe Doff and Dispose of PPE cleanup_solid->cleanup_ppe cleanup_liquid->cleanup_ppe

Caption: Workflow for safe handling of this compound.

References

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